PR Toxin
Description
Structure
3D Structure
Properties
CAS No. |
56299-00-4 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |
InChI Key |
GSPFUBNBRPVALJ-VIEAGMIOSA-N |
SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |
Color/Form |
Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |
melting_point |
155-157 °C |
Other CAS No. |
56299-00-4 |
shelf_life |
Stable. |
solubility |
In water, 5.86X10+2 mg/L at 25 °C (est) |
Synonyms |
Penicillium roqueforti toxin PR Toxin PR-toxin |
vapor_pressure |
3.27X10-27 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
PR Toxin: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium roqueforti
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The document details the historical context of its discovery, optimized protocols for its production and purification, and key analytical data for its identification.
Introduction
Penicillium roqueforti is a ubiquitous fungus, famously used in the production of blue-veined cheeses. However, certain strains are capable of producing a variety of secondary metabolites, including the mycotoxin known as this compound. First partially characterized in 1973 from moldy corn, this compound has since been identified as one of the most acutely toxic metabolites produced by P. roqueforti.[1][2] Its toxic effects include damage to the liver and kidneys, potential carcinogenicity, and the inhibition of crucial cellular processes such as DNA replication, transcription, and protein synthesis.[1][3] The aldehyde functional group within the this compound molecule is critical for its biological activity.[1]
Due to its inherent instability, particularly in cheese, this compound can degrade into less toxic derivatives such as PR-imine, PR-amide, and PR acid.[3] This guide focuses on the foundational methods for producing and isolating the parent compound, this compound, for research and development purposes.
Data Presentation
Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₆ | [1] |
| IUPAC Name | (11S)-8,12-Dioxo-1β,2β:7,11-diepoxy-7α-eremophil-9-en-3β-yl acetate | [1] |
| Median Lethal Dose (LD₅₀) - Intraperitoneal (weanling rats) | 11 mg/kg | [1] |
| Median Lethal Dose (LD₅₀) - Oral (weanling rats) | 115 mg/kg | [1] |
| UV λmax (Ethanol) | 248 nm | [4] |
| Key IR Bands (CHCl₃) | 2945, 1735, 1720, 1620, 1460, 1435, 1380, 1245, 1035 cm⁻¹ | [4] |
Production Yields
| Strain/Condition | Average this compound Yield (mg/100 mL) | Reference |
| P. roqueforti isolates from interior of Cabrales cheese (YES broth) | 1.89 | [5] |
| P. roqueforti isolates from surface of Cabrales cheese (YES broth) | 1.64 | [5] |
Experimental Protocols
Production of this compound in Penicillium roqueforti Cultures
This protocol outlines the steps for culturing P. roqueforti under conditions optimized for this compound production.
Materials:
-
Penicillium roqueforti strain (e.g., NRRL 849)
-
Yeast Extract Sucrose (YES) Broth (2% yeast extract, 15% sucrose, pH 5.5)
-
Half-liter flasks
-
Sterile distilled water
-
Incubator
Procedure:
-
Media Preparation: Prepare YES broth and dispense 100 mL into each half-liter flask. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculum Preparation: Prepare a spore suspension of P. roqueforti in sterile distilled water to a concentration of 10⁶-10⁸ conidia/mL.
-
Inoculation: Inoculate each flask with the spore suspension.
-
Incubation: Incubate the flasks at 24°C for 14 days under stationary and dark conditions.[4][5] this compound production typically commences around day 9 and peaks around day 35.[4]
Extraction and Purification of this compound
This protocol details the extraction of this compound from the culture filtrate and its subsequent purification using column chromatography.[4]
Materials:
-
Culture filtrate from P. roqueforti
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Benzol-acetate solvent (9:1 v/v)
-
Rotary evaporator
-
Chromatography column (e.g., 3 x 70 cm)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction:
-
Filter the culture to separate the mycelium from the culture liquid.
-
Mix the culture liquid with five volumes of chloroform and shake vigorously to extract the this compound.
-
Collect the chloroform fractions and treat with anhydrous Na₂SO₄ to remove any residual water.
-
Filter to remove the Na₂SO₄ and evaporate the chloroform using a rotary evaporator to obtain a crude oily extract.[4]
-
-
Purification by Column Chromatography:
-
Dissolve the crude extract in a small volume of benzol-acetate (9:1).
-
Apply the dissolved extract to a silica gel column (3 x 70 cm) pre-equilibrated with the same solvent system.
-
Elute the column with the benzol-acetate (9:1) solvent at 5°C.[4]
-
Collect 10 mL fractions.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with the same eluent. This compound can be visualized under UV light (it exhibits blue fluorescence) or by staining with H₂SO₄ (appears yellow, turning brown upon heating).[4]
-
Combine the fractions containing this compound.
-
Evaporate the solvent in vacuo at 30-40°C to yield a glassy solid that may crystallize spontaneously.[4]
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound.
Instrumentation & Conditions:
-
Column: Cosmosil 10 SL column (25 cm x 4.6 mm).[6]
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).[6]
-
Injection Volume: 20 µL.[6]
-
Quantification: Based on the peak area compared to a standard curve of purified this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
Cellular Targets of this compound
Caption: Key cellular processes inhibited by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wi.knaw.nl [wi.knaw.nl]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
The Biosynthesis of PR Toxin: A Technical Guide for Researchers
An In-depth Examination of the Biochemical Pathway from Aristolochene (B1197444) in Penicillium roqueforti
This technical guide provides a comprehensive overview of the biosynthesis of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The pathway commences with the cyclization of farnesyl diphosphate (B83284) to form the sesquiterpene aristolochene, which then undergoes a series of enzymatic modifications to yield the final toxic product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of this significant secondary metabolite.
The Biosynthetic Pathway from Farnesyl Diphosphate to this compound
The biosynthesis of this compound is a multi-step process initiated from the precursor farnesyl diphosphate (FPP), a central molecule in the isoprenoid pathway. The entire 17-carbon skeleton of this compound is derived from isopentenyl diphosphate and an acetyl group.[1] The key hydrocarbon intermediate is the 15-carbon sesquiterpene, aristolochene.[1][2]
The pathway can be summarized in the following key transformations:
-
Cyclization of Farnesyl Diphosphate (FPP) to Aristolochene: The initial and rate-limiting step is the cyclization of FPP to (+)-aristolochene, catalyzed by the enzyme aristolochene synthase.[3][4] This enzyme is encoded by the ari1 gene (also known as prx2).[1][2] The reaction involves a complex series of carbocation rearrangements.[4]
-
Oxidation of Aristolochene to Eremofortin B: Aristolochene undergoes a series of oxidation reactions to form eremofortin B. This process involves the introduction of an alcohol, a ketone, and an additional alkene, mediated by enzymes such as hydroxysterol oxidase and quinone oxidoreductase.[5] A P450 monooxygenase is responsible for the addition of a fused-epoxide oxygen to yield eremofortin B.[5]
-
Conversion of Eremofortin B to Eremofortin A: Eremofortin B is then converted to eremofortin A through the epoxidation of the isopropenyl sidechain by another P450 monooxygenase, followed by the addition of an acetyl group by an acetyltransferase.[5]
-
Oxidation of Eremofortin A to Eremofortin C: A short-chain oxidoreductase oxidizes a methyl group on the side-chain of eremofortin A to form eremofortin C, the primary alcohol analog of this compound.[5]
-
Final Oxidation to this compound: The final step in the pathway is the oxidation of the primary alcohol group of eremofortin C to an aldehyde, yielding the this compound.[2][5] This reaction is catalyzed by a short-chain alcohol dehydrogenase.[2][5]
The genes responsible for this biosynthetic pathway are organized in a cluster, often referred to as the this compound gene cluster, which includes the ari1 gene and several prx genes encoding the subsequent enzymatic activities.[6]
Diagram of the this compound Biosynthesis Pathway
Quantitative Data on this compound Production
The production of this compound by Penicillium roqueforti is highly variable and depends on the specific strain and culture conditions.
| Strain/Condition | This compound Production | Reference |
| P. roqueforti isolates from Cabrales blue cheese (interior) | Average of 1.89 mg/100 ml | [2] |
| P. roqueforti isolates from Cabrales blue cheese (surface) | Average of 1.64 mg/100 ml | [2] |
| P. roqueforti strains ATCC 6987, ATCC 6989, NRRL 849 in YES broth | Average of 41.73 mg/100 ml | [2] |
| P. roqueforti strains on rice at 15°C | 310-960 ppb | [3] |
| Gene silencing of prx1 to prx4 genes | 65-75% reduction | [6][7] |
| Gene silencing of ORF5, ORF6, and ORF8 | 20-40% reduction | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway. While detailed, step-by-step protocols are often strain and laboratory-specific, the following outlines provide a solid foundation for experimental design.
Fungal Culture and Metabolite Extraction
Objective: To cultivate P. roqueforti and extract secondary metabolites for analysis.
General Protocol:
-
Culture: Inoculate P. roqueforti spores into a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).[2] Incubate as stationary cultures in the dark at 24°C for 14 days.[2]
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as chloroform (B151607) or ethyl acetate.[8]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Diagram of Fungal Culture and Extraction Workflow
Quantification of this compound and Intermediates by HPLC
Objective: To separate and quantify this compound and its precursors (eremofortins A, B, and C) using High-Performance Liquid Chromatography (HPLC).
General Protocol:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: A silica (B1680970) gel column (e.g., Microporasil, 10 µm, 4 mm x 30 cm) is suitable for normal-phase separation.[8]
-
Mobile Phase: A non-polar mobile phase, such as chloroform, can be used for the separation of these compounds.[8]
-
Detection: UV detection at 254 nm is effective as this compound and eremofortins contain an α,β-unsaturated ketone chromophore.[8]
-
-
Quantification: Prepare standard curves for this compound and each eremofortin intermediate of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curves.
Analysis of Aristolochene by GC-MS
Objective: To identify and quantify the volatile sesquiterpene aristolochene using Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol:
-
Sample Preparation: For headspace analysis, fungal cultures can be grown in sealed vials. A solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb volatile compounds. Alternatively, a solvent extract can be prepared and injected.
-
GC-MS System:
-
GC Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically used for terpene analysis.
-
Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum of the analyte to a spectral library (e.g., NIST).
-
-
Quantification: An internal standard (e.g., a commercially available terpene not produced by the fungus) is added to the sample before extraction for accurate quantification.
Heterologous Expression and Purification of Aristolochene Synthase
Objective: To produce and purify recombinant aristolochene synthase for in vitro characterization.
General Protocol (based on the homologous enzyme from Aspergillus terreus): [2]
-
Cloning: Amplify the ari1 gene from P. roqueforti cDNA and clone it into an E. coli expression vector (e.g., pET vector).
-
Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Purification:
-
Lyse the E. coli cells and clarify the lysate by centrifugation.
-
If the protein is tagged (e.g., with a His-tag), use affinity chromatography for purification.
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
References
- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Aristolochene - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 7. Validation of reference genes in Penicillium echinulatum to enable gene expression study using real-time quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
PR Toxin: A Comprehensive Technical Guide on its Chemical Structure, Functional Groups, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, a species widely used in the production of blue cheeses.[1] Despite its association with food production, this compound exhibits significant toxicity, warranting in-depth study for risk assessment and potential therapeutic applications of its derivatives. This technical guide provides a comprehensive overview of the chemical structure, key functional groups, and biological mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Functional Groups
This compound is a bicyclic sesquiterpenoid belonging to the eremophilane (B1244597) class.[2][3] Its chemical formula is C₁₇H₂₀O₆.[4] The intricate structure of this compound contains several reactive functional groups that are critical to its biological activity.
Key Functional Groups:
-
Aldehyde Group (-CHO): Located at C-12, this group is paramount for the toxin's biological effects. Its removal leads to the inactivation of the compound.[3][5]
-
Acetoxy Group (CH₃COO-): An ester group that contributes to the overall chemical properties of the molecule.
-
α,β-Unsaturated Ketone: This reactive moiety is a common feature in many biologically active compounds and can participate in Michael additions with cellular nucleophiles.[3][5]
-
Two Epoxide Rings: These strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles, such as amino acid residues in proteins and DNA bases. However, studies have shown that the removal of these epoxide groups does not significantly alter the toxin's activity, suggesting a lesser role in its primary toxic mechanism compared to the aldehyde group.[5]
The IUPAC name for this compound is [(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate.[4]
Quantitative Toxicological and Inhibitory Data
The biological activity of this compound has been quantified through various toxicological and in vitro assays. The following tables summarize the key quantitative data available in the literature.
| Table 1: Acute Toxicity of this compound (LD₅₀) | |||
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | 11.6 | [2][3] |
| Rat | Intravenous (i.v.) | 8.2 | [2][3] |
| Rat | Oral (p.o.) | 115 | [2][3] |
| Mouse | Intraperitoneal (i.p.) | 5.8 | [2][3][6] |
| Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀) | |||
| Target | Tissue/Cell Line | IC₅₀ | Reference |
| Mitochondrial HCO₃⁻-ATPase | Rat Brain | 12.7 µM | [4] |
| Mitochondrial HCO₃⁻-ATPase | Rat Heart | 9.2 µM | [4] |
| Mitochondrial HCO₃⁻-ATPase | Rat Kidney | 14.8 µM | [4] |
| Cytotoxicity | Human Caco-2 cells | >12.5 µM | |
| Cytotoxicity | Human THP-1 cells | 0.83 µM |
Biosynthesis of this compound
This compound is a secondary metabolite derived from the sesquiterpene aristolochene. The biosynthesis is a multi-step enzymatic process encoded by a gene cluster in Penicillium roqueforti.
Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.
Mechanism of Action
This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes such as transcription and mitochondrial respiration.
Inhibition of Transcription
This compound impairs the transcriptional process in eukaryotic cells by directly inhibiting DNA-dependent RNA polymerases. It affects both RNA polymerase I and II, thereby disrupting the synthesis of ribosomal RNA and messenger RNA. This inhibition occurs without the need for metabolic activation of the toxin. The mechanism involves the impairment of both the initiation and elongation steps of transcription.[4][7]
Caption: Mechanism of transcription inhibition by this compound.
Mitochondrial Dysfunction
This compound also targets mitochondria, leading to impaired cellular respiration. It has been shown to inhibit the activity of mitochondrial HCO₃⁻-ATPase in a non-competitive and irreversible manner.[8] This disruption of mitochondrial function contributes to the overall cytotoxicity of the toxin.
Experimental Protocols
The following sections provide an overview of the methodologies for the isolation, purification, and key experimental assays related to this compound, based on available literature. These are intended as a guide and may require optimization.
Isolation and Purification of this compound from Penicillium roqueforti
1. Fungal Culture:
-
Strain: Penicillium roqueforti (e.g., NRRL 849).
-
Medium: A standard medium containing 2% yeast extract and 15% sucrose (B13894) at a pH of 5.5 is used for toxin production.
-
Inoculation and Incubation: Flasks containing the sterile medium are inoculated with a conidial suspension (10⁶-10⁸ conidia/mL) of P. roqueforti. The cultures are incubated as stationary cultures for 14 days at 24°C in the dark.
2. Extraction:
-
The culture filtrate is separated from the mycelium.
-
The filtrate is extracted multiple times with a suitable organic solvent, such as chloroform.
-
The organic phases are pooled and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is dissolved in a minimal amount of a suitable solvent system (e.g., benzene-ethyl acetate, 9:1 v/v).
-
The solution is applied to a silica (B1680970) gel column.
-
The column is eluted with the same solvent system.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
-
Fractions containing pure this compound are pooled, and the solvent is evaporated to yield crystalline this compound.
4. Identification and Characterization:
-
The purified this compound is identified and characterized using standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): Comparison with a this compound standard.
-
Spectroscopy: UV, IR, and NMR spectroscopy to confirm the chemical structure.
-
Determination of Acute Toxicity (LD₅₀)
The following is a general protocol for determining the LD₅₀ of this compound in rodents, based on standard toxicological methods.
1. Animals:
-
Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a specific weight range are used.
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Dose Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol or corn oil).
-
A range of doses is prepared based on preliminary range-finding studies.
3. Administration:
-
Animals are divided into groups (e.g., 5-10 animals per group).
-
A single dose of this compound is administered to each animal via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A control group receives the vehicle only.
4. Observation:
-
Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-administration) and then daily for a total of 14 days.
-
Observations include changes in behavior, appearance, and physiological functions.
5. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD₅₀ value and its confidence limits are calculated using a standard statistical method (e.g., Probit analysis).
In Vitro Inhibition of RNA Polymerase
This protocol outlines a general method for assessing the inhibitory effect of this compound on RNA polymerase activity.
1. Reagents and Buffers:
-
Purified RNA polymerase (e.g., from E. coli or isolated from eukaryotic cells).
-
DNA template (e.g., calf thymus DNA).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [³H]-UTP).
-
Reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The reaction mixture, containing the reaction buffer, DNA template, and RNA polymerase, is prepared.
-
This compound at various concentrations is added to the reaction mixtures. A control with the solvent alone is included.
-
The reaction is initiated by the addition of the ribonucleoside triphosphates.
-
The mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., trichloroacetic acid, TCA).
3. Measurement of RNA Synthesis:
-
The TCA-precipitated, radiolabeled RNA is collected on glass fiber filters.
-
The filters are washed to remove unincorporated nucleotides.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The percentage of inhibition of RNA synthesis is calculated for each this compound concentration, and the IC₅₀ value is determined.
Mitochondrial ATPase Inhibition Assay
This protocol describes a general method to measure the inhibition of mitochondrial F₀F₁-ATPase activity by this compound.
1. Isolation of Mitochondria:
-
Mitochondria are isolated from fresh tissue (e.g., rat liver, heart, or brain) by differential centrifugation.
2. Reagents and Buffers:
-
Isolated mitochondria.
-
Assay buffer containing Tris-HCl, sucrose, and KCl.
-
Substrate: ATP.
-
Cofactors: MgCl₂.
-
This compound dissolved in a suitable solvent.
-
Reagents for phosphate (B84403) determination (e.g., molybdate-based colorimetric reagent).
3. Assay Procedure:
-
Mitochondria are pre-incubated with various concentrations of this compound in the assay buffer. A control with the solvent alone is included.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined time.
-
The reaction is terminated by the addition of a reagent that stops the enzyme activity (e.g., TCA).
4. Measurement of ATPase Activity:
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method.
-
The absorbance is read at a specific wavelength (e.g., 660 nm).
-
The ATPase activity is calculated as the amount of Pi released per unit time per milligram of mitochondrial protein.
-
The percentage of inhibition is determined for each this compound concentration, and the IC₅₀ value is calculated.
Conclusion
This compound is a mycotoxin with a complex chemical structure and potent biological activities. Its toxicity is primarily attributed to the presence of a reactive aldehyde group, which is crucial for its ability to inhibit fundamental cellular processes such as transcription and mitochondrial respiration. The quantitative data on its toxicity and inhibitory effects highlight its potential as a hazardous food contaminant. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and to explore the potential of its derivatives in various scientific and therapeutic contexts. A thorough understanding of its chemistry and biology is essential for developing strategies to mitigate its risks and to potentially harness its chemical scaffold for beneficial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. wi.knaw.nl [wi.knaw.nl]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Mechanism of Action of PR Toxin on RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits a range of toxic effects, primarily through the inhibition of key cellular processes. A significant aspect of its cytotoxicity is its ability to impair transcription through the direct inhibition of RNA polymerase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on RNA polymerase, synthesizing findings from foundational and subsequent research. It details the toxin's effects on both eukaryotic and prokaryotic RNA polymerases, its proposed chemical mechanism of action, and the specific stages of transcription that are inhibited. This document also presents available quantitative data on this compound's enzymatic inhibition and outlines relevant experimental methodologies.
Introduction
This compound is a sesquiterpenoid mycotoxin that has been the subject of toxicological studies due to its presence in certain food products and its potent biological activity. Its adverse effects, including hepatotoxicity and potential carcinogenicity, are linked to its ability to interfere with fundamental cellular processes such as DNA replication, protein synthesis, and transcription.[1][2] The inhibition of transcription, the process of synthesizing RNA from a DNA template, is a critical component of its mode of action. Understanding how this compound interacts with and inhibits RNA polymerase is crucial for a complete toxicological profile and for assessing its potential risks.
Mechanism of Action of this compound on RNA Polymerase
Direct Inhibition of RNA Polymerase
Early in vitro studies using RNA polymerase purified from E. coli demonstrated that this compound directly impairs the activity of the enzyme itself.[3][4] This indicates that the toxin does not require metabolic activation to exert its inhibitory effect on transcription.[3] The direct interaction with the polymerase machinery is a key feature of its mechanism.
Inhibition of Eukaryotic and Prokaryotic RNA Polymerases
This compound has been shown to inhibit both eukaryotic and prokaryotic RNA polymerases. In studies with rat liver cells, the two primary nuclear RNA polymerase systems, RNA polymerase A (also known as RNA polymerase I) and RNA polymerase B (RNA polymerase II), are both affected by the toxin.[3] Furthermore, this compound demonstrates significant inhibitory effects on the RNA polymerase of Escherichia coli.[2][5] This broad-spectrum activity suggests that the toxin targets a conserved feature or mechanism within the RNA polymerase enzymes across different domains of life.
Proposed Chemical Mechanism: Masking of Sulfhydryl Groups
Research suggests that the chemical mechanism of this compound's inhibitory action involves the modification of the RNA polymerase enzyme. Specifically, it is proposed that this compound inactivates RNA polymerase by masking essential sulfhydryl (SH) groups within the active center of the enzyme.[5] This interaction likely disrupts the catalytic activity or conformational integrity of the polymerase, leading to the cessation of transcription.
Inhibition of Both Initiation and Elongation Phases of Transcription
The inhibitory effect of this compound on the transcription process is comprehensive, affecting both the initiation and elongation of the polynucleotide chain.[3][4] This dual-phase inhibition indicates that the toxin interferes with the initial binding of the polymerase to the DNA template and the subsequent processive synthesis of the RNA molecule.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Figure 1: Proposed mechanism of this compound action on RNA polymerase.
Quantitative Data on Enzymatic Inhibition
| Enzyme Target | Organism/Tissue | IC50 | Reference |
| DNA Polymerase α | Rat Liver | 5-6 µM | --INVALID-LINK-- |
| DNA Polymerase β | Rat Liver | > 6 µM | --INVALID-LINK-- |
| DNA Polymerase γ | Rat Liver | > 6 µM | --INVALID-LINK-- |
| Mitochondrial HCO3- ATPase | Rat Brain | 12.7 µM | --INVALID-LINK-- |
| Mitochondrial HCO3- ATPase | Rat Heart | 9.2 µM | --INVALID-LINK-- |
| Mitochondrial HCO3- ATPase | Rat Kidney | 14.8 µM | --INVALID-LINK-- |
Experimental Protocols
The following sections describe generalized methodologies for key experiments relevant to studying the effect of this compound on RNA polymerase. It is important to note that the precise protocols from the original foundational studies are not detailed in their publications in a manner that is reproducible by modern standards. Therefore, these represent standard, contemporary approaches.
Isolation of Rat Liver Nuclei for Eukaryotic RNA Polymerase Assays
A common method for obtaining a source of eukaryotic RNA polymerases for in vitro studies is the isolation of cell nuclei.
Figure 2: Workflow for the isolation of rat liver nuclei.
Protocol:
-
Mince fresh or frozen rat liver tissue on ice.
-
Homogenize the tissue in a cold isotonic sucrose buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, and a non-ionic detergent (e.g., Triton X-100) to lyse the cells while keeping the nuclei intact.
-
Filter the homogenate through several layers of cheesecloth or a nylon mesh to remove connective tissue and cell debris.
-
Centrifuge the filtered homogenate at a low speed (e.g., 800 x g) to pellet the nuclei.
-
Wash the crude nuclear pellet by resuspending it in a buffer and re-centrifuging.
-
For higher purity, resuspend the pellet in a high-molarity sucrose buffer and centrifuge at high speed through a sucrose cushion. The dense nuclei will pellet, while mitochondria and other contaminants will not.
-
The final pellet contains purified nuclei, which can be used for in vitro transcription assays or for the purification of RNA polymerases.
In Vitro Transcription Assay with Purified RNA Polymerase
This assay measures the incorporation of radiolabeled nucleotides into newly synthesized RNA to quantify the activity of RNA polymerase in the presence and absence of an inhibitor like this compound.
Figure 3: General workflow for an in vitro transcription assay.
Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.9), MgCl2, a reducing agent (e.g., DTT), a DNA template (e.g., calf thymus DNA for random transcription or a specific promoter-containing plasmid), three unlabeled ribonucleoside triphosphates (ATP, GTP, CTP), and one radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP).
-
Add purified RNA polymerase (from E. coli or eukaryotic source) to the reaction mixture.
-
For experimental samples, add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). For control samples, add the solvent alone.
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Precipitate the newly synthesized, radiolabeled RNA by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated RNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of radioactivity is directly proportional to the amount of RNA synthesized. Compare the results from this compound-treated samples to the control to determine the extent of inhibition.
Conclusion
This compound is a potent inhibitor of transcription, acting directly on both eukaryotic and prokaryotic RNA polymerases. The proposed mechanism involves the inactivation of the enzyme through the masking of essential sulfhydryl groups in the active center, leading to the inhibition of both the initiation and elongation phases of RNA synthesis. While the qualitative aspects of this mechanism are established, there is a notable absence of recent molecular studies to further elucidate the specific interactions with RNA polymerase subunits and a lack of quantitative inhibition data (IC50/Ki values) in the literature. The experimental protocols outlined in this guide provide a framework for future research to address these knowledge gaps and to further refine our understanding of the molecular toxicology of this compound. This information is valuable for risk assessment in food safety and for researchers in the fields of toxicology and drug development who may use such toxins as molecular probes.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobitec.com [mobitec.com]
PR Toxin: A Technical Guide to its Inhibition of DNA Replication and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its role in the production of blue-veined cheeses.[1] However, this compound is also a potent inhibitor of fundamental cellular processes, including DNA replication and protein synthesis, and has been shown to be carcinogenic in rats.[1][2] Its cytotoxic and genotoxic effects are primarily attributed to the presence of an aldehyde group in its structure, which is crucial for its biological activity.[2][3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its inhibitory effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Core Mechanism of Action
This compound disrupts cellular homeostasis by directly targeting the enzymatic machinery responsible for DNA replication and protein synthesis. It has been shown to inhibit the activity of DNA polymerases α, β, and γ, with a particularly potent effect on DNA polymerase α.[2][5] Furthermore, this compound impairs the transcriptional process by inhibiting both RNA polymerase I and II, affecting both the initiation and elongation steps of transcription.[6] This broad-spectrum inhibition of nucleic acid synthesis is a key aspect of its toxicity. In addition to its effects on nucleic acid synthesis, this compound is a known inhibitor of protein synthesis.[2][7]
A significant aspect of this compound's genotoxicity is its ability to induce the formation of DNA-protein crosslinks within the chromatin of cells.[4] This crosslinking activity, which is dependent on the toxin's aldehyde group, creates physical barriers that can impede the progression of replication forks and transcription complexes, further contributing to its inhibitory effects.[4]
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of this compound.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 | DNA Polymerase α (rat liver) | 5-6 x 10⁻⁶ M | [5] |
| IC50 | Mitochondrial HCO₃⁻-ATPase (rat brain) | 12.7 µM | [8] |
| IC50 | Mitochondrial HCO₃⁻-ATPase (rat heart) | 9.2 µM | [8] |
| IC50 | Mitochondrial HCO₃⁻-ATPase (rat kidney) | 14.8 µM | [8] |
| IC50 | Cytotoxicity (Caco-2 cells) | 1-13 µg/mL | [2] |
| IC50 | Cytotoxicity (THP-1 cells) | 0.83 µM | [2] |
Experimental Protocols
In Vitro DNA Replication Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on DNA polymerase activity using a radiolabeling method.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO).
-
Pre-incubate the mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Terminate the reactions by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of DNA polymerase activity for each this compound concentration relative to the solvent control.
In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a method to determine the effect of this compound on protein synthesis using a rabbit reticulocyte lysate system and radiolabeled amino acids.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (minus methionine)
-
Radiolabeled amino acid (e.g., [³⁵S]methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease-free water
-
Reaction buffer (containing potassium acetate, magnesium acetate, and DTT)
-
Trichloroacetic acid (TCA)
-
Whatman filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and the reaction buffer.
-
Add varying concentrations of this compound to individual reaction tubes. Include a solvent control (DMSO).
-
Add the mRNA template to each tube.
-
Initiate the translation reaction by adding the radiolabeled amino acid.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Spot a small aliquot of each reaction mixture onto a Whatman filter paper.
-
Precipitate the proteins by immersing the filter paper in cold TCA.
-
Boil the filter paper in TCA to hydrolyze aminoacyl-tRNAs.
-
Wash the filter paper with ethanol and ether to dry.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of protein synthesis for each this compound concentration relative to the solvent control.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Logical Relationships
Caption: Logical flow of this compound's inhibitory actions.
Conclusion
This compound represents a significant area of study for toxicologists and drug development professionals due to its potent and multifaceted inhibitory effects on core cellular processes. Its ability to directly inhibit key enzymes in DNA replication and protein synthesis, coupled with its capacity to induce DNA-protein crosslinks, underscores its toxicity. The provided experimental protocols offer a foundation for further investigation into the precise mechanisms of action and for the screening of potential therapeutic interventions. The visualization of the hypothetical signaling pathways and experimental workflows aims to provide a clear framework for understanding and exploring the complex interactions of this compound within a biological system. Further research is warranted to fully elucidate the signaling cascades affected by this compound and to develop strategies to mitigate its harmful effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
PR Toxin: An In-Depth Technical Review of its In Vivo Genotoxicity and Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti, has demonstrated significant toxicological effects in various in vivo models. This technical guide provides a comprehensive overview of the current understanding of this compound's genotoxicity and carcinogenicity, with a focus on in vivo studies. This document summarizes key quantitative data, outlines experimental methodologies where available, and visualizes the proposed mechanisms of action. The information presented herein is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in their assessment of the risks associated with this mycotoxin.
Introduction
This compound is a secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses. While the presence of the fungus is essential for the cheese's characteristic flavor and appearance, the potential for mycotoxin contamination raises safety concerns. This compound has been shown to exhibit a range of toxic effects, including acute toxicity, genotoxicity, and carcinogenicity.[1][2] This guide focuses on the in vivo evidence of its genotoxic and carcinogenic potential, providing a detailed analysis of the available scientific literature.
In Vivo Toxicity of this compound
The acute toxicity of this compound has been evaluated in several animal models, providing a quantitative measure of its lethal potential. The 50% lethal dose (LD50) varies depending on the animal species and the route of administration.
Table 1: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Intraperitoneal (i.p.) | 11.6 | [1] |
| Rat | Intravenous (i.v.) | 8.2 | [1] |
| Rat | Oral (p.o.) | 115 | [2] |
| Mouse | Intraperitoneal (i.p.) | 5.8 | [1] |
In Vivo Genotoxicity of this compound
The genotoxicity of this compound is a significant concern, as it indicates the potential for the toxin to damage genetic material, which can lead to mutations and potentially cancer.
Mechanism of Genotoxicity
The primary mechanism of this compound's genotoxicity is the formation of DNA-protein cross-links.[1] This type of DNA damage can interfere with essential cellular processes such as DNA replication and transcription, leading to genomic instability.
Quantitative Genotoxicity Data
Experimental Protocols for In Vivo Genotoxicity Assessment
Standard in vivo genotoxicity assays are employed to assess the DNA-damaging potential of substances. While specific protocols for this compound are not detailed in the available literature, the following represents a general workflow for such an assessment.
Caption: Generalized workflow for in vivo genotoxicity testing.
In Vivo Carcinogenicity of this compound
The carcinogenic potential of this compound has been investigated in long-term animal studies, providing evidence of its ability to induce tumor formation.
Carcinogenicity Studies in Rats
A key study by Polonelli et al. (1982) demonstrated the carcinogenicity of this compound in rats.[1] Animals fed this compound developed various types of tumors.
Table 2: Carcinogenic Effects of this compound in Rats
| Finding | Details | Reference |
| Tumor Types | Adenocarcinoma, Squamous epithelioma, Uterine sarcoma | [1] |
| Route of Administration | Oral (feeding) | [1] |
Note: Detailed quantitative data from this study, including the specific dose of this compound administered, the duration of the study, the number of animals in the control and treated groups, and the incidence of tumors, are not available in the reviewed literature. Access to the original publication is recommended for this information.
Experimental Protocols for In Vivo Carcinogenicity Bioassay
Long-term carcinogenicity bioassays are the gold standard for evaluating the cancer-causing potential of a substance. A typical protocol involves the chronic administration of the test substance to animals over a significant portion of their lifespan.
Caption: Standard workflow for a long-term carcinogenicity bioassay.
Proposed Signaling Pathway of this compound-Induced Carcinogenesis
Based on the available evidence, a logical pathway from this compound exposure to the development of cancer can be proposed. This pathway highlights the key events, starting from the initial molecular damage to the ultimate pathological outcome.
References
An In-depth Technical Guide to the Hepatotoxic and Nephrotoxic Effects of PR Toxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hepatotoxic and nephrotoxic effects of PR toxin, a mycotoxin produced by Penicillium roqueforti. The document synthesizes findings from various animal model studies, focusing on mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols. It is intended to serve as a critical resource for professionals engaged in toxicology research and drug development.
Introduction to this compound
This compound is a sesquiterpenoid mycotoxin produced by strains of Penicillium roqueforti, a fungus widely used in the production of blue-veined cheeses.[1][2] While the fungus is of great economic importance, it can also produce several toxic metabolites, with this compound being one of the most potent.[1][2] Concerns regarding food and feed safety have driven research into its toxicological profile.[1] Studies have demonstrated that this compound can cause significant damage to vital organs, particularly the liver and kidneys, and exhibits potential for carcinogenicity and mutagenicity by inhibiting crucial cellular processes like DNA replication, transcription, and protein synthesis.[1][2][3]
Hepatotoxicity of this compound
The liver is a primary target organ for this compound, where it exerts its effects through the disruption of fundamental cellular processes.[3]
This compound's hepatotoxicity stems primarily from its ability to inhibit macromolecular synthesis without requiring prior metabolic activation.[3][4]
-
Inhibition of Transcription: The toxin impairs the transcriptional process in liver cells by affecting the two main RNA polymerase systems, RNA polymerases I & II.[3][4][5] It has been shown to inhibit both the initiation and elongation steps of polynucleotide chain synthesis.[4][5]
-
Inhibition of Protein Synthesis: By disrupting transcription, this compound consequently inhibits protein synthesis.[1][3] This is not due to alterations in polysomes but rather a dysfunction of pH 5 enzymes involved in the translation process.[3] While amino acid uptake is unaffected, the overall translational process is significantly hampered.[3]
-
Inhibition of DNA Synthesis: The toxin has been found to inhibit the in vitro activities of rat liver DNA polymerases α, β, and γ.[5][6] The concentration for 50% inhibition of DNA polymerase α is approximately 5-6 x 10⁻⁶ M.[6]
-
Mitochondrial Dysfunction: this compound disrupts mitochondrial respiration and oxidative phosphorylation. It inhibits succinate (B1194679) oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase activities, thereby impairing the electron transfer function.[5] This leads to a decrease in the respiratory control ratio and the ADP/O ratio in isolated mitochondria.[5]
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effects of Penicillium roqueforti toxin on the activity of rat hepatic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
PR Toxin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its presence in moldy grains and silage, and its potential contamination of blue-veined cheeses.[1] As a bicyclic sesquiterpenoid, this compound possesses a range of functional groups, including an acetoxy group, an α,β-unsaturated ketone, and two epoxide rings.[2][3] Its biological activity is significant, exhibiting cytotoxic, genotoxic, and antimicrobial properties.[2][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological effects.
Core Structure and Biological Activity
The chemical structure of this compound is fundamental to its biological activity. A critical feature is the aldehyde group at the C-12 position.[3][5] Removal or modification of this aldehyde group leads to a significant reduction or complete inactivation of the toxin's biological effects.[3][6] In contrast, the two epoxide groups do not appear to play a crucial role in its activity.[3] The α,β-unsaturated ketone is also a reactive site that likely contributes to its toxicological profile.
Degradation of this compound can lead to the formation of less toxic metabolites such as PR acid, PR imine, and PR amide.[3][6] The conversion of the aldehyde group in these derivatives is responsible for their diminished toxicity.[6] For instance, PR imine shows reduced inhibitory effects on protein and nucleic acid synthesis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available on the biological activity of this compound.
| Target Enzyme/System | Cell/Tissue Type | IC50 (µM) | Inhibition Type | Reference |
| Mitochondrial HCO3- -ATPase | Rat Brain | 12.7 | Non-competitive, Irreversible | [7] |
| Mitochondrial HCO3- -ATPase | Rat Heart | 9.2 | Non-competitive, Irreversible | [7] |
| Mitochondrial HCO3- -ATPase | Rat Kidney | 14.8 | Non-competitive, Irreversible | [7] |
| DNA Polymerase α | Rat Liver | 5-6 | - | [8] |
| DNA Polymerase β | Rat Liver | several times higher than α | - | [8] |
| DNA Polymerase γ | Rat Liver | several times higher than α | - | [8] |
| Succinate (B1194679) Oxidase | Rat Liver Mitochondria | 5.1 | Non-competitive | [9] |
| Succinate-Cytochrome c Reductase | Rat Liver Mitochondria | 24 | Non-competitive | [9] |
| Succinate Dehydrogenase | Rat Liver Mitochondria | 52 | Non-competitive | [9] |
| Cell Line | Assay | IC50 | Reference |
| Caco-2 | Resazurin (B115843) Assay | 1-13 µg/mL | [2] |
| THP-1 | - | 0.83 µM | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting key cellular processes and inducing apoptosis.
Inhibition of Macromolecule Synthesis
This compound is a potent inhibitor of DNA, RNA, and protein synthesis.[2][6][10] It impairs the transcriptional process by affecting both RNA polymerase A and B.[8][11] The inhibition of transcription occurs at both the initiation and elongation steps of polynucleotide chain synthesis.[8][11] Furthermore, this compound inhibits the in vitro activities of DNA polymerases α, β, and γ.[8] The aldehyde group is essential for inducing DNA-protein cross-links.[5][8]
Mitochondrial Dysfunction
A significant aspect of this compound's cytotoxicity is its impact on mitochondrial function. The toxin impairs the structural integrity of mitochondrial membranes, leading to a decrease in respiratory control and oxidative phosphorylation.[8][9] It inhibits several components of the mitochondrial respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase, in a non-competitive manner.[9] this compound also inhibits the mitochondrial HCO3- -ATPase.[7]
Caption: this compound's Impact on Mitochondrial Function and Apoptosis Induction.
Induction of Apoptosis
This compound induces apoptosis, or programmed cell death, in various cell lines. The mitochondrial dysfunction caused by the toxin, including the release of cytochrome c, is a key trigger for the intrinsic apoptotic pathway.[12][13][14] This leads to the activation of a cascade of caspases, ultimately resulting in cell death.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cytotoxicity Assays
1. Resazurin Assay (for cell viability)
-
Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial reductases in living cells. The amount of fluorescence is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Assay (for cytotoxicity)
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Measuring LDH activity in the supernatant is an indicator of cytotoxicity.
-
Protocol:
-
Plate and treat cells with this compound as described for the resazurin assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate in the dark at room temperature for up to 30 minutes.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Mitochondrial Function Assays
1. Mitochondrial Respiration and Oxidative Phosphorylation
-
Principle: This experiment measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors.
-
Protocol:
-
Isolate mitochondria from rat liver by differential centrifugation.
-
Suspend the isolated mitochondria in a respiration buffer.
-
Use a Clark-type oxygen electrode to monitor oxygen consumption.
-
Add a respiratory substrate (e.g., succinate) to initiate electron transport.
-
Add ADP to measure the rate of state 3 respiration (active phosphorylation).
-
After ADP is consumed, the rate returns to state 4 respiration (resting). The ratio of state 3 to state 4 is the respiratory control ratio (RCR), an indicator of mitochondrial coupling.
-
The ADP/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) is also calculated.
-
To test the effect of this compound, incubate the mitochondria with different concentrations of the toxin before adding the substrate and ADP.
-
2. Mitochondrial HCO3- -ATPase Activity Assay
-
Principle: This assay measures the activity of the mitochondrial bicarbonate-stimulated ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) liberated from ATP.
-
Protocol:
-
Isolate mitochondria from the tissue of interest (e.g., rat brain, heart, or kidney).
-
Incubate the mitochondrial preparation in a reaction mixture containing buffer, ATP, and bicarbonate, with or without this compound at various concentrations.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a reagent that also allows for the colorimetric determination of inorganic phosphate (e.g., a solution containing molybdate (B1676688) and a reducing agent).
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
Calculate the specific activity of the enzyme and the IC50 of this compound.
-
Apoptosis Assays
1. Caspase Activity Assay
-
Principle: This assay uses specific fluorogenic or colorimetric substrates for different caspases (e.g., DEVD for caspase-3, LEHD for caspase-9). Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule that can be quantified.
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a reaction buffer containing the specific caspase substrate.
-
Incubate at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the caspase activity relative to a standard curve or as a fold-change compared to untreated cells.
-
2. Cytochrome c Release Assay (by Western Blotting)
-
Principle: This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Run the protein samples from both fractions on an SDS-PAGE gel.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates apoptosis induction.
-
Caption: Experimental Workflow for this compound SAR Studies.
Conclusion
The structure-activity relationship of this compound is centered on the reactivity of its aldehyde group, which is crucial for its inhibitory effects on macromolecule synthesis and its ability to form DNA-protein cross-links. The toxin's multifaceted mechanism of action, involving the disruption of mitochondrial function and induction of apoptosis, makes it a significant area of study in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and its analogs, contributing to a deeper understanding of its toxicological profile and potential for therapeutic applications.
References
- 1. Molecular characterization of the PR-toxin gene cluster in Penicillium roqueforti and Penicillium chrysogenum: cross talk of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 5. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Biological Activity of PR Toxin's Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PR toxin, a mycotoxin produced by Penicillium roqueforti. The focus is on the role of its functional groups in its toxicological effects and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in this compound's activity.
Core Concepts: Structure-Activity Relationship
This compound is a bicyclic sesquiterpenoid containing several functional groups: an acetoxy group, an α,β-unsaturated ketone, two epoxide rings, and a critical aldehyde group .[1][2] Extensive research has demonstrated that the aldehyde group at the C-12 position is primarily responsible for the wide range of biological and toxicological effects of this compound.[1][3] Chemical modification or removal of this aldehyde group leads to a significant reduction or complete inactivation of its biological activity.[3] Derivatives such as PR-imine and PR-amide, formed by the reaction of the aldehyde group with amino acids, exhibit lower toxicity.[3][4]
Quantitative Toxicological Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and lethal doses (LD₅₀) reported in the literature.
| Table 1: Cytotoxicity of this compound | |
| Cell Line | Assay |
| Human intestinal epithelial cells (Caco-2) | Resazurin (B115843) assay |
| Human monocytic immune cells (THP-1) | Not specified |
| Caco-2 cells | Not specified |
| Table 2: Enzyme Inhibition by this compound | | | :--- | :--- | :--- | | Enzyme | Source | Inhibitory Constant (Ki) / IC₅₀ | Reference | | Succinate (B1194679) oxidase | Rat liver mitochondria | Ki: 5.1 x 10⁻⁶ M |[5] | | Succinate-cytochrome c reductase | Rat liver mitochondria | Ki: 2.4 x 10⁻⁵ M |[5] | | Succinate dehydrogenase | Rat liver mitochondria | Ki: 5.2 x 10⁻⁵ M |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat brain | IC₅₀: 12.7 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat heart | IC₅₀: 9.2 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat kidney | IC₅₀: 14.8 µM |[5] |
Key Biological Activities and Mechanisms of Action
This compound exerts a wide range of cytotoxic and genotoxic effects by interfering with fundamental cellular processes.
Inhibition of Macromolecular Synthesis
This compound is a potent inhibitor of transcription and translation. It impairs the activity of DNA-dependent RNA polymerases I and II, thereby halting the synthesis of RNA.[1] This inhibition affects both the initiation and elongation steps of transcription.[5] The toxin can also inhibit protein synthesis by altering the translation process.[1]
Induction of DNA Damage
The aldehyde group of this compound is crucial for its genotoxicity. It can induce the formation of DNA-protein cross-links in the chromatin of cultured cells and isolated rat liver nuclei, which can lead to mutations and cell death.[6][7]
Mitochondrial Dysfunction
This compound disrupts mitochondrial function by inhibiting key enzymes of the respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase.[5] This leads to a decrease in oxidative phosphorylation and ATP production.[5]
Induction of Apoptosis and Necrosis
This compound can induce both apoptosis and necrosis in a dose-dependent manner. In human monocytic THP-1 cells, this compound has been shown to induce necrosis.[1][2] The apoptotic pathway involves the activation of caspases, key executioner enzymes in programmed cell death.
Inflammatory Response
This compound can trigger an inflammatory response, particularly in immune cells. In THP-1 cells, it has been shown to significantly increase the gene expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] This suggests that this compound can activate inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Principle: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. The fluorescence intensity is proportional to the number of living cells.
Protocol:
-
Cell Seeding and Toxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release the cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for AMC).
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.[8][9][10][11][12]
Western Blot Analysis of Signaling Pathways (e.g., MAPK)
Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38, ERK, and JNK).
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or the total form of the protein to normalize the data.[13][14][15]
Quantitative PCR for Gene Expression Analysis
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes, such as those for inflammatory cytokines (TNF-α, IL-1β, IL-8).
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin) for normalization. Use a SYBR Green or probe-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16][17]
DNA-Protein Crosslink (DPC) Assay
Principle: This assay quantifies the amount of protein covalently bound to DNA. One common method is the RADAR (Rapid Approach to DNA Adduct Recovery) assay.
Protocol:
-
Cell Lysis and DNA Precipitation: Lyse this compound-treated cells in a buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) and precipitate the nucleic acids with ethanol.
-
Washing: Wash the pellet to remove non-crosslinked proteins.
-
Nuclease Digestion: Resuspend the pellet and digest the DNA and RNA with a nuclease (e.g., benzonase) to release the crosslinked proteins.
-
Protein Quantification/Detection: The released proteins can be quantified using a protein assay or detected by western blotting with specific antibodies if the crosslinked protein is known.[7][18]
Signaling Pathways Affected by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are thought to be activated by this compound, leading to its observed biological effects.
Caption: this compound-Induced Inflammatory Signaling Pathways.
Caption: this compound-Induced Apoptotic Pathway.
Caption: General Workflow for Cytotoxicity Assessment.
Conclusion
The biological activity of this compound is intrinsically linked to its chemical structure, with the aldehyde functional group playing a pivotal role in its toxicity. By targeting fundamental cellular processes such as macromolecular synthesis, mitochondrial function, and DNA integrity, this compound induces a cascade of events leading to cell death and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and to develop potential strategies for mitigating its harmful effects. A thorough understanding of its structure-activity relationship is essential for risk assessment and for the development of potential therapeutic interventions targeting the pathways it disrupts.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol [hellobio.com]
- 16. Induction of tumor necrosis factor alpha and interleukin-8 gene expression in bronchial epithelial cells by toxic shock syndrome toxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. veterinaryworld.org [veterinaryworld.org]
- 18. Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Aldehyde Group: A Linchpin in the Biological Activity of PR Toxin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits a wide range of potent biological activities, including cytotoxicity, carcinogenicity, and the inhibition of vital cellular processes.[1] Central to its toxicological profile is the presence of a chemically reactive aldehyde group at the C-12 position of its eremophilane (B1244597) sesquiterpenoid structure.[1][2] This technical guide provides an in-depth analysis of the pivotal role of this aldehyde moiety in the biological activity of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the toxin's mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound is a secondary metabolite of the fungus Penicillium roqueforti, a species of significant economic importance due to its role in the production of blue-veined cheeses.[3] However, the potential for this compound contamination in food and feed raises significant safety concerns.[4] The toxin's structure is characterized by a bicyclic sesquiterpene core with several functional groups, including an acetoxy group, an α,β-unsaturated ketone, two epoxide rings, and a crucial aldehyde group.[1] Numerous studies have demonstrated that the aldehyde group is the primary determinant of this compound's biological activity; its modification or removal leads to a significant reduction or complete loss of toxicity.[2][3] This guide will explore the multifaceted role of the aldehyde group in this compound's interactions with biological macromolecules and the subsequent cellular consequences.
The Indispensable Role of the Aldehyde Group in this compound's Toxicity
The high electrophilicity of the aldehyde group makes it a prime site for nucleophilic attack by biological macromolecules. This reactivity is the foundation of this compound's mechanism of action.
Structure-Activity Relationship
The toxicity of this compound is intrinsically linked to its chemical structure, with the aldehyde group at the C-12 position being the most critical functional group for its biological effects.[4] Modification of this group to a hydroxyl (as in eremofortin C), imine, amide, or carboxylic acid (PR acid) results in derivatives with significantly lower toxicity.[1][3] This underscores the essential role of the aldehyde's reactivity in the toxin's ability to interact with cellular targets. While the two epoxide groups are also reactive, their removal does not significantly alter the toxin's activity, further highlighting the primacy of the aldehyde group.[2]
Interaction with Biological Nucleophiles
Aldehydes are known to react with various biological nucleophiles, primarily the amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins, as well as the amino groups of DNA bases.[1][5] This interaction can lead to the formation of covalent adducts, such as Schiff bases and Michael adducts, resulting in protein and DNA damage.[6][7] In the case of this compound, the aldehyde group is directly implicated in the formation of DNA-protein cross-links, a highly toxic lesion that can block DNA replication and transcription.[5][8]
Quantitative Toxicological Data
The potent biological activity of this compound has been quantified in various experimental models. The following tables summarize key toxicological data, illustrating the dose-dependent effects of the toxin.
| Table 1: Acute Toxicity of this compound (LD50) | |
| Animal Model | Route of Administration |
| Mice | Intraperitoneal (i.p.) |
| Rats | Intraperitoneal (i.p.) |
| Rats | Intravenous (i.v.) |
| Rats | Oral (p.o.) |
| Table 2: In Vitro Cytotoxicity of this compound (IC50) | | | :--- | :--- | :--- | :--- | | Cell Line | Assay | IC50 | Reference | | Caco-2 (Human intestinal epithelial) | Resazurin assay | 1–13 µg/mL |[1] | | THP-1 (Human monocytic) | Not specified | 0.83 µM |[1] | | Rat Liver DNA Polymerase α | Enzyme inhibition assay | 5-6 x 10-6 M |[9] | | Rat Brain Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 12.7 µM |[3] | | Rat Heart Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 9.2 µM |[3] | | Rat Kidney Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 14.8 µM |[3] |
Mechanisms of Action: The Aldehyde at the Helm
The aldehyde group of this compound orchestrates a multi-pronged attack on cellular machinery, leading to widespread dysfunction and cell death.
Inhibition of Macromolecular Synthesis
This compound is a potent inhibitor of DNA, RNA, and protein synthesis.[1][4] The aldehyde group is directly responsible for this inhibition.
-
Inhibition of DNA Synthesis: this compound inhibits the activity of DNA polymerases α, β, and γ.[1] The concentration required for 50% inhibition of DNA polymerase α is in the micromolar range, indicating a potent interaction.[9] This inhibition is thought to occur through the covalent modification of the enzyme by the toxin's aldehyde group.[9]
-
Inhibition of RNA Synthesis: The toxin impairs the transcriptional process by inhibiting both RNA polymerase I and II.[2][9] It affects both the initiation and elongation steps of transcription.[9] The mechanism is believed to involve the reaction of the aldehyde group with essential sulfhydryl groups on the RNA polymerase enzymes.[1]
-
Inhibition of Protein Synthesis: this compound also disrupts the translational process, leading to a decrease in protein synthesis.[2][10] This effect is not due to an altered uptake of amino acids but rather a direct impact on the translational machinery.[2]
Induction of Cytotoxicity and Apoptosis
This compound induces cell death through both necrosis and apoptosis.[1] The cytotoxic effects are dose-dependent and have been observed in various cell lines.[1] While the precise signaling pathways of this compound-induced apoptosis are not fully elucidated, it is known to involve the activation of caspases, the key executioners of apoptosis. The initial damage to DNA and proteins by the aldehyde group likely triggers the intrinsic apoptotic pathway.
Mitochondrial Dysfunction
This compound disrupts mitochondrial function by impairing oxidative phosphorylation and inhibiting mitochondrial ATPase activity.[1][2] The toxin decreases the respiratory control ratio and the ADP/O ratio, indicating damage to the integrity of the mitochondrial membrane.[2] This disruption of cellular energy production contributes significantly to the overall cytotoxicity of the toxin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of compounds on cultured cells.
-
Cell Seeding: Plate cells (e.g., Caco-2 or THP-1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro DNA Polymerase Inhibition Assay
This assay measures the effect of this compound on the activity of DNA polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
dATP, dGTP, dCTP, and [3H]dTTP
-
Activated calf thymus DNA (as a template-primer)
-
Purified DNA polymerase (e.g., from rat liver)
-
-
Toxin Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. Include a solvent control.
-
Initiation of Reaction: Add the DNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA).
-
Measurement of DNA Synthesis: Collect the precipitated DNA on glass fiber filters, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value.
DNA-Protein Cross-linking Assay
This protocol can be used to detect the formation of DNA-protein cross-links induced by this compound.
-
Cell Treatment: Treat cultured cells with this compound at various concentrations for a specific duration.
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate the DNA using a method that preserves DNA-protein cross-links (e.g., potassium-dodecyl sulfate (B86663) precipitation).
-
Quantification of Cross-linked Protein: The amount of protein covalently bound to DNA can be quantified using methods such as:
-
Filter Binding Assay: Denature the DNA and pass it through a nitrocellulose filter. Proteins will bind to the filter, and the amount of DNA retained on the filter (due to being cross-linked to protein) is measured.
-
Immunoblotting: After extensive purification of the DNA, the cross-linked proteins can be detected by immunoblotting using specific antibodies if the target protein is known.
-
-
Data Analysis: Quantify the amount of DNA-protein cross-links as a function of this compound concentration.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the biological activity of this compound.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP1-dependent DNA-protein crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of protein synthesis by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
PR Toxin: A Comprehensive Technical Guide on its Impact on Mitochondrial Respiration and Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin, a mycotoxin produced by certain strains of Penicillium roqueforti, poses a significant concern for food safety and animal health. Its toxic effects are multifaceted, with a primary impact on cellular energy metabolism through the disruption of mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound impairs mitochondrial respiration and oxidative phosphorylation. The information presented herein is intended to support research efforts aimed at understanding the toxicology of this compound and developing potential therapeutic interventions.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following table summarizes the key quantitative data on the inhibitory effects of this compound on various parameters of mitochondrial function, primarily in isolated rat liver mitochondria.
| Parameter | Effect | Concentration / Inhibitory Constant (Ki) | Reference |
| Respiratory Control Ratio (RCR) | ~60% decrease | 3.1 x 10-5 M | [1] |
| ADP/O Ratio | ~40% decrease | 3.1 x 10-5 M | [1] |
| Succinate (B1194679) Oxidase | Noncompetitive inhibition | Ki = 5.1 x 10-6 M | [1] |
| Succinate-Cytochrome c Reductase (Complex II-III) | Noncompetitive inhibition | Ki = 2.4 x 10-5 M | [1] |
| Succinate Dehydrogenase (Complex II) | Noncompetitive inhibition | Ki = 5.2 x 10-5 M | [1] |
| Mitochondrial HCO3--ATPase (Brain) | 50% inhibition (IC50) | 12.7 µM | [2] |
| Mitochondrial HCO3--ATPase (Heart) | 50% inhibition (IC50) | 9.2 µM | [2] |
| Mitochondrial HCO3--ATPase (Kidney) | 50% inhibition (IC50) | 14.8 µM | [2] |
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound primarily targets the succinate-cytochrome c reductase complex (Complex II-III) of the mitochondrial electron transport chain (ETC).[1] This inhibition disrupts the flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Notably, this compound does not significantly inhibit NADH dehydrogenase (Complex I) or cytochrome oxidase (Complex IV).[1] The toxin also impairs the structural integrity of the mitochondrial membrane.[1]
Caption: Mechanism of this compound-induced inhibition of the mitochondrial electron transport chain.
Potential Signaling Pathways Activated by this compound-Induced Mitochondrial Dysfunction
The disruption of the ETC and the subsequent increase in mitochondrial stress by this compound are likely to trigger several downstream signaling pathways. While specific research on this compound-induced signaling is limited, based on the known consequences of mitochondrial dysfunction, the following pathways are plausible targets for investigation.
Caption: Potential signaling pathways activated by this compound-induced mitochondrial dysfunction.
Increased production of reactive oxygen species (ROS) due to ETC inhibition can lead to oxidative stress, which in turn can activate stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, and the transcription factor NF-κB.[3][4] The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria from rat liver tissue.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Washing Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4).
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal care protocols.
-
Quickly excise the liver and place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces and wash several times with homogenization buffer to remove excess blood.
-
Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer using a loose-fitting Glass-Teflon homogenizer (5-6 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.
-
Repeat the centrifugation at 8,500 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of washing buffer.
-
Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Respiration (Oxygen Consumption)
Oxygen consumption is typically measured polarographically using a Clark-type oxygen electrode.
Materials:
-
Clark-type oxygen electrode and respirometer.
-
Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA.
-
Substrates (e.g., 5 mM succinate + 1 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate).
-
ADP solution (e.g., 100 mM).
-
This compound solution of known concentration.
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 ml of air-saturated respiration buffer to the reaction chamber, equilibrated to the desired temperature (e.g., 30°C).
-
Add the mitochondrial suspension (typically 0.5-1.0 mg of protein/ml).
-
Add the desired respiratory substrate and record the basal rate of oxygen consumption (State 2).
-
Add a known amount of ADP (e.g., 150 nmol) to initiate State 3 respiration (active phosphorylation).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).
-
To test the effect of this compound, add the desired concentration of the toxin to the chamber before or after the addition of ADP and record the changes in oxygen consumption rates.
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of the State 3 to the State 4 respiration rate.
-
The ADP/O ratio is calculated as the moles of ADP added divided by the atoms of oxygen consumed during State 3.
Enzyme Activity Assays
Succinate-Cytochrome c Reductase Activity: This activity is measured spectrophotometrically by following the reduction of cytochrome c at 550 nm.
Assay Mixture:
-
50 mM potassium phosphate (B84403) buffer (pH 7.4).
-
1 mM KCN.
-
50 µM oxidized cytochrome c.
-
20 mM succinate.
-
Mitochondrial sample.
Procedure:
-
Add all components except succinate to a cuvette and measure the baseline absorbance at 550 nm.
-
Initiate the reaction by adding succinate.
-
Monitor the increase in absorbance at 550 nm over time.
-
The activity is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM-1cm-1).
NADH Dehydrogenase Activity: This activity is measured by following the oxidation of NADH at 340 nm.
Assay Mixture:
-
50 mM potassium phosphate buffer (pH 7.4).
-
0.2 mM NADH.
-
Mitochondrial sample (sonicated or freeze-thawed to expose the enzyme).
Procedure:
-
Add buffer and mitochondrial sample to a cuvette.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The activity is calculated using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Experimental Workflow for Investigating Mitochondrial Toxicity
The following diagram illustrates a general workflow for investigating the mitochondrial toxicity of a compound like this compound.
References
- 1. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Acute Toxicity and LD50 Values of PR Toxin in Rats and Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) values of PR toxin, a mycotoxin produced by Penicillium roqueforti, in rat and mouse models. The information is compiled from various scientific studies to support research, drug development, and safety assessment activities.
Executive Summary
This compound exhibits significant acute toxicity in both rats and mice, with observed effects including neurotoxicity, organ damage, and fluid balance disruption. The LD50 values vary depending on the animal model and the route of administration. This guide summarizes the key quantitative data, details the experimental methodologies for acute toxicity testing, and provides visualizations of the experimental workflow and the toxin's mechanism of action.
Data Presentation: Acute Toxicity and LD50 Values
The following tables summarize the quantitative data on the acute toxicity of this compound in rats and mice.
Table 1: LD50 Values of this compound in Rats and Mice
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 5.8 | [1] |
| Rat | Intraperitoneal (i.p.) | 11.6 | [1] |
| Rat | Intravenous (i.v.) | 8.2 | [1] |
Table 2: Observed Acute Toxic Effects of this compound in Rats and Mice
| Species | Toxic Effects | Reference(s) |
| Mice & Rats | Abdominal writhing, decreased motor activity, decreased respiratory rate, weakness of hind legs, ataxia. | [1] |
| Mice & Rats | Intraperitoneal injection: Ascites, edema in the scrotum and lungs. | [1] |
| Mice & Rats | Intravenous injection: Lung edema, large volumes of pleural and pericardial fluid. | [1] |
| Rats | Increased water content in the lungs and decreased water content in the skin. | [1] |
Experimental Protocols: LD50 Determination
The determination of LD50 values for this compound in rodents typically follows standardized protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on these guidelines.
Test Animals and Housing
-
Species: Commonly used laboratory strains of rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., BALB/c, C57BL/6) are selected.[2]
-
Health Status: Animals are healthy and free from any interfering diseases or conditions.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[3] They have free access to standard laboratory diet and drinking water, except for a brief fasting period before oral administration.[4][5]
Administration of this compound
-
Preparation: this compound is dissolved or suspended in a suitable vehicle. The choice of vehicle should not produce any toxic effects.
-
Routes of Administration: The primary routes for acute toxicity testing of this compound have been intravenous (i.v.) and intraperitoneal (i.p.). Oral gavage is also a common route for general acute toxicity studies.[2][6]
-
Dose Levels: A range of dose levels is selected to cause a graded response, from no effect to mortality. A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range for the main study.[3]
Observation and Examination
-
Mortality: The number of surviving and dead animals in each dose group is recorded over a specified period, typically 14 days.
-
Clinical Signs: Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[4] Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Body Weight: Individual animal weights are recorded before administration of the toxin and at least weekly thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any observed pathological changes are recorded.
Data Analysis
-
LD50 Calculation: The LD50 value with a 95% confidence interval is calculated using appropriate statistical methods, such as probit analysis or other recognized statistical methods.
Visualizations
Experimental Workflow for LD50 Determination
Caption: Workflow for determining the LD50 of this compound in rodents.
Signaling Pathway: Inhibition of Transcription by this compound
Caption: Conceptual diagram of this compound's inhibition of transcription.
Mechanism of Action
This compound exerts its toxic effects through the inhibition of crucial cellular processes.[7] Studies have shown that this compound impairs the transcriptional process in liver cells by affecting the two main RNA polymerase systems, RNA polymerase I and II.[7][8] The toxin appears to directly impair the activity of the RNA polymerase itself, inhibiting both the initiation and elongation steps of the polynucleotide chain synthesis.[8] Furthermore, this compound has been shown to inhibit DNA replication and protein synthesis.[9] This broad inhibition of macromolecular synthesis likely contributes to the observed organ damage and overall toxicity.
References
- 1. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
PR Toxin's Induction of DNA-Protein Cross-links in Chromatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits significant genotoxic and cytotoxic effects. A primary mechanism of its toxicity is the induction of DNA-protein cross-links (DPCs) within the chromatin of cells. This covalent bonding of proteins to DNA disrupts essential cellular processes such as replication, transcription, and DNA repair, ultimately leading to cell death and potentially contributing to carcinogenesis. The presence of a reactive aldehyde group in the this compound molecule is fundamental to its cross-linking ability, likely forming stable methylene (B1212753) bridges with cellular macromolecules. This technical guide provides a comprehensive overview of the current understanding of this compound-induced DPC formation, including available quantitative data, detailed experimental protocols for DPC detection, and visual representations of the proposed mechanisms and workflows.
Introduction
Mycotoxins, secondary metabolites produced by fungi, are a significant concern for food safety and animal health. This compound, a sesquiterpenoid produced by strains of Penicillium roqueforti found in moldy grains and silage, is among the most toxic metabolites secreted by this fungus.[1] Its biological activities are diverse, including the inhibition of protein and RNA synthesis.[1] A critical aspect of its genotoxicity is the formation of DNA-protein cross-links (DPCs), which are bulky lesions that physically obstruct the DNA template.[1][2] This guide delves into the molecular underpinnings of this compound-induced DPCs, offering a resource for researchers investigating its toxicological profile and for professionals in drug development exploring DNA-damaging agents.
Mechanism of DNA-Protein Cross-link Formation
The chemical structure of this compound is key to its biological activity. It possesses several functional groups, but research has unequivocally identified the aldehyde group at the C-12 position as essential for its ability to induce DPCs.[1][2][3] The proposed mechanism involves the formation of a Schiff base between the aldehyde group of the this compound and a primary amine group on a protein, typically the ε-amino group of a lysine (B10760008) residue. This is followed by a reaction with a nucleophilic site on a DNA base, such as the exocyclic amino group of guanine (B1146940) or adenine, to form a stable methylene bridge, covalently linking the protein to the DNA.[2]
Figure 1: Proposed chemical mechanism of this compound-induced DPC formation.
Quantitative Data
While the induction of DPCs by this compound is established, specific dose-response data directly quantifying DPC formation is limited in publicly available literature. However, cytotoxicity assays provide indirect evidence of its potent biological effects.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay Type | Exposure Time | IC50 (μM) | Reference |
| Caco-2 (Intestinal Epithelial) | Not Specified | 48 hours | >12.5 | Hymery et al., 2017 |
| THP-1 (Monocytic) | Not Specified | 48 hours | 0.83 | Hymery et al., 2017 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that induces a 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The detection and quantification of DPCs are crucial for studying the effects of agents like this compound. The following are detailed overviews of two common methods. Note: These are generalized protocols and may require optimization for specific experimental conditions with this compound.
Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and DPCs. The principle is that DNA from cells lysed on a filter will elute at a rate proportional to the number of strand breaks. DPCs retard the elution of DNA; this retardation is reversed by treatment with a proteinase.
Protocol Overview:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include positive and negative controls.
-
Cell Labeling (Optional): Label cellular DNA by incubating cells with a radioactive precursor (e.g., [³H]thymidine) for one to two cell cycles before toxin treatment.
-
Cell Lysis: After treatment, harvest the cells and resuspend them in a cold buffer. Carefully layer the cell suspension onto a polyvinyl chloride (PVC) filter in a filter holder. Lyse the cells on the filter using a lysis solution (e.g., containing SDS and EDTA).
-
Washing: Wash the lysed cells on the filter with a wash buffer to remove cellular debris.
-
Protein Digestion (for DPC detection): To specifically measure DPCs, a parallel set of filters is treated with a proteinase K solution to digest the cross-linked proteins, which will increase the elution rate of the DNA.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12.1-12.8). Collect fractions of the eluate at regular intervals.
-
Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter. If radiolabeling was used, this can be done by liquid scintillation counting. Alternatively, fluorescent DNA-binding dyes can be used.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction number or elution time. The elution rate is determined from the slope of the curve. A decrease in the elution rate in the absence of proteinase K, which is reversed by proteinase K treatment, indicates the presence of DPCs.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a versatile and sensitive method for detecting DNA damage, including single- and double-strand breaks and DPCs, in individual cells.
Protocol Overview:
-
Cell Preparation and Treatment: Treat cells in suspension or as an adherent culture with this compound.
-
Embedding Cells in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing detergents like Triton X-100 and high salt concentrations) to lyse the cells and unfold the DNA, creating nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA (with strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail." DPCs will reduce the migration of DNA.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized image analysis software. A reduction in DNA migration in this compound-treated cells compared to cells treated with a known DNA strand break-inducing agent (e.g., ionizing radiation) would be indicative of DPC formation.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
The Genetic Architecture of PR Toxin Biosynthesis in Penicillium roqueforti: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR toxin, a potent mycotoxin produced by the filamentous fungus Penicillium roqueforti, poses significant concerns for food safety and animal health. The production of this sesquiterpenoid mycotoxin is a complex process, intricately regulated at the genetic level. This technical guide provides a comprehensive overview of the genetic regulation of this compound biosynthesis, detailing the core biosynthetic gene cluster, the influence of global regulatory networks, and the impact of environmental cues. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the molecular mechanisms that govern the synthesis of this important secondary metabolite. We present quantitative data on gene function, detailed experimental protocols for studying its regulation, and visual representations of the key pathways and experimental workflows.
The this compound Biosynthetic Gene Cluster (prx)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the prx cluster, spanning approximately 22.4 kb in the P. roqueforti genome.[1] This cluster contains 11 open reading frames (ORFs) that encode the enzymatic machinery required for the stepwise conversion of the primary metabolite farnesyl diphosphate (B83284) into the final this compound product.[1]
Genes and their Putative Functions within the prx Cluster
The genes within the prx cluster and their predicted functions are summarized in the table below. The nomenclature of the genes has been presented as both "ORF" and "prx" in the literature.
| Gene (ORF) | Putative Function |
| ORF1 (prx1) | Short-chain dehydrogenase/reductase |
| ORF2 (ari1) | Aristolochene (B1197444) synthase |
| ORF3 (prx3) | Quinone oxidase |
| ORF4 (prx4) | Alcohol dehydrogenase |
| ORF5 | P450 monooxygenase |
| ORF6 | P450 monooxygenase |
| ORF7 | Unknown |
| ORF8 | Acetyltransferase |
| ORF9 | P450 monooxygenase |
| ORF10 | Transcriptional regulator |
| ORF11 | P450 monooxygenase |
Quantitative Effects of Gene Silencing on this compound Production
Gene silencing studies, primarily using RNA interference (RNAi), have been instrumental in elucidating the function of individual genes within the prx cluster. The targeted silencing of these genes has demonstrated their direct involvement in this compound biosynthesis, with significant reductions in toxin production observed.
| Gene Silenced | Percentage Reduction in this compound Production | Reference |
| prx1 | 65-75% | [2][3][4] |
| prx2 (ari1) | 65-75% | [2][3][4] |
| prx3 | 65-75% | [2][3][4] |
| prx4 | 65-75% | [2][3][4] |
| ORF5 | 20-40% | [1][5] |
| ORF6 | 20-40% | [1][5] |
| ORF8 | 20-40% | [1][5] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound from farnesyl diphosphate is a multi-step process involving a series of enzymatic reactions catalyzed by the products of the prx gene cluster. The proposed pathway proceeds through several key intermediates, including aristolochene and the eremofortins.
Global Regulation of this compound Production
Beyond the cluster-specific regulation, the biosynthesis of this compound is also under the control of global regulatory networks that modulate secondary metabolism in response to various signals. The most well-characterized of these is the LaeA/Velvet complex.
The LaeA/Velvet Regulatory Complex
In filamentous fungi, a conserved regulatory complex consisting of LaeA, VeA, and VelB plays a crucial role in coordinating secondary metabolism and development.[6][7]
-
LaeA : A putative methyltransferase that acts as a master regulator of secondary metabolism. Deletion or silencing of laeA generally leads to a significant reduction in the production of various secondary metabolites.[6]
-
VeA and VelB : Components of the Velvet protein family that interact with LaeA to form a functional complex. VeA and LaeA are generally considered positive regulators of secondary metabolism, while VelB can have an antagonistic effect.[6]
The LaeA/Velvet complex is thought to regulate gene expression through chromatin remodeling, making the biosynthetic gene clusters accessible for transcription.
Cross-Talk with Mycophenolic Acid Biosynthesis
Interestingly, there is evidence of regulatory cross-talk between the this compound and mycophenolic acid (MPA) biosynthetic pathways. Gene silencing of the prx genes has been shown to result in an overproduction of MPA, suggesting a competition for a common precursor or a coordinated regulatory mechanism.[2][3]
Influence of Environmental Factors
The production of this compound is significantly influenced by environmental conditions. Understanding these factors is crucial for controlling toxin contamination in food and feed.
| Environmental Factor | Optimal Condition for this compound Production | Reference |
| Temperature | 20-24 °C | [8][9] |
| pH | ~4.0 | [8][9][10] |
| Culture Conditions | Stationary cultures | [8][9][11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the genetic regulation of this compound production in P. roqueforti.
RNA Interference (RNAi) for Gene Silencing
RNAi is a powerful tool for the functional analysis of genes in P. roqueforti. The general workflow involves the construction of a vector that expresses a hairpin RNA corresponding to the target gene, followed by the transformation of this vector into the fungus.
Key Steps:
-
Vector Construction : A fragment of the target gene is cloned in both sense and antisense orientations, separated by a spacer, into a fungal expression vector.
-
Transformation : The RNAi vector is introduced into P. roqueforti protoplasts, typically using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection : Transformants are selected on a medium containing a selectable marker present on the vector.
-
Analysis : The level of this compound production in the silenced mutants is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC). The reduction in target gene expression is confirmed by quantitative real-time PCR (qRT-PCR).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the transcript levels of the prx genes and regulatory genes like laeA.
Key Steps:
-
RNA Extraction : Total RNA is extracted from fungal mycelium grown under specific conditions. It is crucial to use a method that yields high-quality, intact RNA.
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction : The qPCR reaction is performed using a qPCR instrument, with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis : The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to one or more stably expressed reference genes (e.g., β-tubulin).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is the standard method for the separation and quantification of this compound and its precursors.
Key Steps:
-
Extraction : this compound is extracted from fungal cultures or contaminated samples using an organic solvent such as chloroform.
-
Chromatographic Separation : The extract is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The mobile phase composition is optimized to achieve good separation of this compound from other metabolites.
-
Detection : this compound is typically detected using a UV detector at a specific wavelength.
-
Quantification : The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of purified this compound.
Conclusion and Future Perspectives
The genetic regulation of this compound production in P. roqueforti is a multifaceted process involving a well-defined biosynthetic gene cluster and overarching control by global regulatory networks. While significant progress has been made in identifying the key genetic players, further research is needed to fully elucidate the intricate regulatory mechanisms. A deeper understanding of the interplay between the prx gene cluster and global regulators like the LaeA/Velvet complex will be crucial for developing effective strategies to control this compound contamination. Furthermore, exploring the environmental signals that modulate these regulatory networks will provide valuable insights for mitigating toxin production in food and agricultural settings. The knowledge and methodologies outlined in this guide provide a solid foundation for future investigations into the fascinating world of fungal secondary metabolism and its implications for science and industry.
References
- 1. Penicillium roqueforti this compound gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the PR-toxin gene cluster in Penicillium roqueforti and Penicillium chrysogenum: cross talk of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the production of eremofortin C and this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wi.knaw.nl [wi.knaw.nl]
Methodological & Application
PR Toxin: Comprehensive Protocols for Isolation, Purification, and Analysis from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation, purification, and analysis of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. These methodologies are essential for researchers investigating its biological activities, toxicological profile, and potential therapeutic applications.
Introduction
This compound is a secondary metabolite produced by various strains of Penicillium roqueforti, a fungus commonly used in the production of blue cheeses.[1][2] Due to its cytotoxic properties, including the inhibition of protein and RNA synthesis, it is a subject of significant interest in toxicology and pharmacology.[1][3] Accurate and efficient protocols for its isolation and purification are paramount for obtaining high-purity material for experimental use.
Fungal Culture and this compound Production
Optimal production of this compound is achieved under specific laboratory conditions. Stationary cultures have been shown to yield higher amounts of the toxin compared to shaken cultures.
Culture Conditions for P. roqueforti
| Parameter | Recommended Condition | Reference |
| Fungal Strain | Penicillium roqueforti (e.g., ATCC 48936) | [4] |
| Culture Medium | 2% Yeast Extract, 15% Sucrose (YES Medium) | [5] |
| pH of Medium | 5.5 | [5] |
| Incubation Temperature | 24°C | [5][6] |
| Culture Type | Stationary | [5] |
| Incubation Time | Production starts around day 9, peaks around day 35 | [5] |
Experimental Protocols
The following sections detail the step-by-step procedures for the isolation, purification, and analysis of this compound from fungal cultures.
Protocol 1: Extraction of this compound from Culture Broth
This protocol describes the initial liquid-liquid extraction of this compound from the fungal culture medium.
Materials:
-
Culture filtrate of P. roqueforti
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
After the desired incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Combine the culture liquid with five volumes of chloroform in a separatory funnel.[5]
-
Shake the mixture vigorously for 10-15 minutes to ensure thorough extraction of the toxin into the organic phase.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Dry the chloroform extract by adding anhydrous sodium sulfate and then filter to remove the drying agent.[5]
-
Concentrate the chloroform extract using a rotary evaporator at a temperature of 30-40°C to obtain a crude oily extract.[5]
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude this compound extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Benzene-acetate (9:1 v/v) elution solvent
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a silica gel column (e.g., 3 by 70 cm) equilibrated with the benzene-acetate (9:1) solvent system.[5]
-
Dissolve the crude oily extract in a minimal amount of the elution solvent.[5]
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Elute the column with the benzene-acetate (9:1) solvent at a low temperature (e.g., 5°C).[5]
-
Collect fractions of the eluate (e.g., 10 ml fractions).[5]
-
Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC) with the same eluent system. Visualize the spots under UV light, where this compound exhibits blue fluorescence.[5]
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions under vacuum to yield a glassy solid that may crystallize spontaneously.[5]
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using HPLC.
Materials:
-
Purified this compound sample or extract
-
HPLC system with a UV detector
-
Cosmosil 10 SL column (or equivalent silica-based column)
-
Chloroform (HPLC grade) as the mobile phase
Procedure:
-
Dissolve the this compound sample in the mobile phase (chloroform).
-
Set up the HPLC system with the parameters outlined in the table below.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the peak corresponding to this compound. The retention time should be compared to a known standard.
HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Cosmosil 10 SL (25 cm x 4.6 mm) | [4] |
| Mobile Phase | Chloroform | [4] |
| Flow Rate | 2 ml/min | [4] |
| Detection | UV at 254 nm | [4] |
| Retention Time | Approximately 2 minutes | [4] |
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound originates from farnesyl diphosphate (B83284) and proceeds through several intermediates, with eremofortin C being the direct precursor.
Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.
Experimental Workflow for this compound Isolation and Purification
The overall workflow for obtaining pure this compound from fungal cultures involves a series of sequential steps from cultivation to final purification.
Caption: Workflow for this compound isolation, purification, and analysis.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wi.knaw.nl [wi.knaw.nl]
- 6. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for PR Toxin Detection and Quantification by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of PR toxin, a mycotoxin produced by Penicillium roqueforti, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The instability of this compound in certain matrices, such as blue cheese, presents a significant analytical challenge.[1] This document outlines a robust methodology to address these challenges and ensure accurate quantification.
Introduction
This compound is a toxic secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses.[2] Due to its potential toxicity, sensitive and reliable methods for its detection and quantification in food and other matrices are crucial for food safety and toxicological studies. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity, sensitivity, and ability to analyze complex matrices.[3][4]
A significant challenge in the analysis of this compound is its instability, particularly in cheese matrices where it can be degraded to PR imine.[2] Therefore, sample preparation and analytical methods must be carefully optimized to ensure accurate results.
Experimental Protocols
This section details the materials and methods for the analysis of this compound by HPLC-MS/MS.
Sample Preparation (Adapted from QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for mycotoxin analysis and can be adapted for this compound.[4]
Materials:
-
Homogenized sample (e.g., cheese, grain)
-
Extraction solvent: Acetonitrile (B52724)/water/formic acid (79/20/1, v/v/v)
-
Salting-out mixture: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate
-
Dispersive solid-phase extraction (d-SPE) cleanup mixture: 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18
-
50 mL polypropylene (B1209903) centrifuge tubes
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of the extraction solvent. For samples with low water content, add 10 mL of water and vortex for 1 minute before adding the organic solvent.
-
Vortex or shake vigorously for 20 minutes.
-
Salting-Out: Add the salting-out mixture to the tube. Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
Experimental Workflow for this compound Analysis
Caption: A flowchart illustrating the major steps in the analytical workflow for this compound.
HPLC-MS/MS Conditions
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5-μm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 1% acetic acid |
| Mobile Phase B | Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate |
| Gradient | Optimized for separation of this compound from matrix interferences. A typical gradient starts with a low percentage of B, increases linearly, and includes a column re-equilibration step. |
| Flow Rate | 1000 µL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 25°C |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by direct infusion of a this compound standard. Two transitions (one for quantification, one for confirmation) should be selected. |
Note on MRM Transitions: The specific precursor and product ions, as well as the optimal declustering potential and collision energy, must be determined empirically by infusing a pure standard of this compound into the mass spectrometer. This is a critical step in method development to ensure the highest sensitivity and specificity.
Quantitative Data Summary
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Roquefortine C | Blue Cheese | - | - | - | [2] |
| Mycophenolic Acid | Blue Cheese | - | - | - | [2] |
| Aflatoxin M1 | Cheese | - | 0.6 | 96-143 | [2][5] |
| Ochratoxin A | Cheese | - | 5 | 96-143 | [2][5] |
| Penicillic Acid | Cheese | - | 5 | 96-143 | [2][5] |
Note: The instability of this compound in blue cheese suggests that recovery studies are particularly critical and may require the use of fortified blank samples analyzed immediately after spiking.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between Penicillium roqueforti, its secondary metabolites, and the analytical approach for their detection.
Relationship between P. roqueforti, its Metabolites, and Analysis
Caption: Logical diagram showing the origin of this compound and the analytical process.
Conclusion
The HPLC-MS/MS method outlined in these application notes provides a robust framework for the detection and quantification of this compound. The key to a successful analysis lies in the careful optimization of sample preparation to mitigate the instability of the toxin and the development of a highly specific and sensitive MRM method. Researchers and professionals in drug development and food safety can adapt and validate this protocol for their specific matrices and instrumentation to ensure accurate and reliable monitoring of this compound contamination.
References
Application Notes and Protocols for the Analysis of PR Toxin in Food Samples by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by several species of the Penicillium genus, notably Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses. The presence of this compound in food products is a potential health concern due to its toxicity. Thin-layer chromatography (TLC) offers a cost-effective and straightforward method for the screening and semi-quantitative analysis of this compound in various food matrices. This document provides detailed application notes and protocols for the analysis of this compound in food samples using TLC, based on available scientific literature.
Principle of the Method
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). For this compound analysis, a food sample extract is spotted on a TLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the polarity of the this compound relative to the stationary and mobile phases. After development, the plate is visualized to detect the presence of this compound, which can be identified by its retention factor (Rf) and specific reactions with visualization reagents.
Data Presentation
While specific quantitative performance data for the TLC analysis of this compound in various food matrices is limited in the publicly available literature, the following table summarizes typical performance characteristics that can be expected from TLC methods for mycotoxin analysis. These values should be determined and validated in the user's laboratory for this compound analysis in the specific food matrix of interest.
| Parameter | Typical Performance for Mycotoxin TLC Analysis |
| Limit of Detection (LOD) | 1-10 ng/spot |
| Limit of Quantification (LOQ) | 5-20 ng/spot |
| Recovery | 70-110% |
| Linear Range | 10-100 ng/spot |
| Rf Value | Dependent on mobile phase composition |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for extracting this compound from the complex food matrix and minimizing interferences. Below are generalized protocols for cheese and grain samples.
A. Cheese Samples
-
Homogenization: Take a representative 20 g sample of the cheese and homogenize it.
-
Extraction:
-
Add 100 mL of a mixture of acetonitrile (B52724) and 4% aqueous potassium chloride (9:1, v/v) to the homogenized sample.
-
Blend at high speed for 3 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Defatting:
-
Transfer 50 mL of the filtrate to a separatory funnel.
-
Add 25 mL of n-hexane and shake vigorously for 1 minute.
-
Allow the layers to separate and discard the upper hexane (B92381) layer.
-
Repeat the hexane wash twice.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 10 mL of the defatted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the this compound with 5 mL of methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of chloroform (B151607) for TLC analysis.
-
B. Grain Samples (e.g., Corn, Wheat)
-
Grinding: Grind a representative 50 g sample of the grain to a fine powder.
-
Extraction:
-
Combine the ground sample with 200 mL of methanol:water (80:20, v/v) in a blender jar.
-
Blend at high speed for 5 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Clean-up (Liquid-Liquid Partitioning):
-
Transfer 100 mL of the filtrate to a separatory funnel.
-
Add 50 mL of n-hexane and shake for 2 minutes.
-
Discard the upper hexane layer.
-
Add 50 mL of chloroform and shake for 2 minutes.
-
Collect the lower chloroform layer. Repeat the chloroform extraction.
-
Combine the chloroform extracts and wash with 50 mL of deionized water.
-
-
Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under reduced pressure at 40°C.
-
Redissolve the residue in 1 mL of chloroform for spotting on the TLC plate.
-
Thin-Layer Chromatography
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 TLC plates (20 x 20 cm).
-
Spotting:
-
With a pencil, lightly draw a starting line 2 cm from the bottom of the plate.
-
Apply 10-20 µL of the reconstituted sample extract and a this compound standard solution (of known concentration) as small spots on the starting line.
-
Allow the spots to dry completely.
-
-
Mobile Phase Preparation: A commonly effective mobile phase for mycotoxins of medium polarity like this compound is a mixture of chloroform and acetone (B3395972) (9:1, v/v) . Prepare the mobile phase and pour it into the TLC developing chamber to a depth of about 1 cm. Close the chamber and allow it to saturate with solvent vapors for at least 30 minutes.
-
Development:
-
Place the spotted TLC plate into the saturated chamber.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1-2 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization
-
UV Light:
-
Examine the dried plate under long-wavelength UV light (365 nm).
-
This compound is reported to exhibit a characteristic blue fluorescence [1]. Mark the fluorescent spots with a pencil.
-
-
Sulfuric Acid Reagent:
-
Prepare a 10% solution of sulfuric acid in methanol.
-
Spray the plate evenly with the sulfuric acid reagent.
-
Heat the plate at 100-110°C for 5-10 minutes.
-
This compound will appear as a yellow spot when cold, turning to a brown spot upon heating [1].
-
Quantification (Semi-Quantitative)
-
Rf Value Calculation: Calculate the Rf value for the this compound standard and the corresponding spots in the sample extracts.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Comparison: Compare the intensity and size of the sample spot with the standard spot of known concentration to estimate the concentration of this compound in the sample. For more accurate quantification, a densitometer can be used to scan the plate.
Visualizations
Caption: Workflow for this compound Analysis using TLC.
Caption: Generalized Signaling Pathway of Mycotoxin Toxicity.
Disclaimer
The protocols provided are generalized and should be adapted and validated by the end-user for their specific food matrix and analytical requirements. The lack of extensive, publicly available, validated methods for this compound analysis by TLC necessitates thorough in-house validation of any developed method.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of PR Toxin on Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly found in moldy silage and certain cheeses. The toxicological impact of this compound on human intestinal epithelial cells is of significant interest for food safety and drug development. The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the intestinal barrier. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on Caco-2 cells, along with data interpretation and hypothesized signaling pathways.
Recent studies have indicated that this compound exhibits cytotoxic effects in a dose-dependent manner. However, the half-maximal inhibitory concentration (IC50) for this compound in Caco-2 cells has been reported to be greater than 12.5 μM, suggesting a relatively low acute cytotoxicity in this cell line[1][2]. At a concentration of 1.25 µM, only a 10% mortality rate was observed in Caco-2 cells after 48 hours of exposure[3]. While this compound is considered one of the most cytotoxic mycotoxins from P. roqueforti for Caco-2 cells, it appears to be more potent against other cell types, such as THP-1 monocytic cells, where it induces necrosis and an inflammatory response[1][3]. In liver cells, this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins[4][5].
These notes will guide researchers in performing key cytotoxicity assays to further elucidate the mechanisms of this compound's effects on Caco-2 cells.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound's effects on Caco-2 cell apoptosis, oxidative stress, and cell cycle, the following table summarizes the known cytotoxicity data. Researchers are encouraged to use the provided protocols to generate more comprehensive datasets.
| Parameter | Cell Line | Toxin | Concentration | Incubation Time | Result | Assay Method | Reference |
| IC50 | Caco-2 | This compound | >12.5 µM | 48 hours | >50% cell viability | Not specified | [1] |
| IC50 | Caco-2 | This compound | 1-13 µg/mL | Not specified | 50% reduction in cell viability | Resazurin assay | [2] |
| Cell Mortality | Caco-2 | This compound | 1.25 µM | 48 hours | 10% | Not specified | [3] |
Experimental Protocols
Cell Culture and Maintenance of Caco-2 Cells
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (75 cm²)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture Caco-2 cells in 75 cm² flasks in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
LDH Assay for Cytotoxicity
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
96-well plate
-
Microplate reader
Protocol:
-
Seed Caco-2 cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed Caco-2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Caco-2 cells
-
Serum-free culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed Caco-2 cells in a 96-well black-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Wash the cells with warm serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free medium to remove the excess probe.
-
Add 100 µL of this compound dilutions in serum-free medium to the wells. Include a positive control (e.g., H₂O₂) and a negative control.
-
Measure the fluorescence intensity immediately and at different time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Caco-2 cells
-
Complete culture medium
-
This compound stock solution
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed Caco-2 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in Caco-2 cells.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity in Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PR Toxin-Induced Inflammation using THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin, a mycotoxin produced by Penicillium roqueforti, is a contaminant found in food and feed that poses potential health risks.[1] It has been identified as a potent cytotoxic agent, inducing necrosis and a pro-inflammatory response in immune cells.[1][2] The human monocytic leukemia cell line, THP-1, serves as a valuable in vitro model for studying the inflammatory processes mediated by macrophages.[3][4][5] Upon differentiation into macrophage-like cells, THP-1 cells provide a consistent and reproducible system to investigate the cellular and molecular mechanisms underlying toxin-induced inflammation. This document provides detailed protocols for utilizing THP-1 cells to study the inflammatory effects of this compound, focusing on cytotoxicity, cytokine production, and key signaling pathways.
Data Presentation
Quantitative Summary of this compound Effects on THP-1 Cells
The following tables summarize key quantitative data regarding the impact of this compound on THP-1 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (48h) | THP-1 | 0.83 µM | [1][2] |
| Cell Death Type | THP-1 | Necrosis | [1][2] |
Table 1: Cytotoxicity of this compound on THP-1 Cells.
| Cytokine | Treatment | Fold Increase (mRNA) | Protein Concentration | Time Point | Reference |
| TNF-α | 3.12 µM this compound | Significantly Increased | - | 24h | [1][2] |
| IL-1β | This compound | Hypothesized Increase | - | - | |
| IL-6 | This compound | Hypothesized Increase | - | - | |
| IL-8 | This compound | Hypothesized Increase | - | - |
Table 2: Pro-inflammatory Cytokine Expression in THP-1 Cells Exposed to this compound. Note: While TNF-α has been shown to be upregulated, further investigation into other cytokines is warranted.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol details the steps for maintaining THP-1 monocytes and differentiating them into macrophage-like cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Subculture every 2-3 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes at a density of 5x10^5 cells/mL in multi-well plates.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate for 48 hours at 37°C with 5% CO2. Differentiated cells will become adherent.
-
After 48 hours, gently aspirate the PMA-containing medium.
-
Wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free complete medium and rest the cells for 24 hours before this compound treatment.
-
This compound Treatment
Materials:
-
Differentiated THP-1 macrophage-like cells
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete RPMI-1640 medium (without PMA)
Protocol:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the resting medium from the differentiated THP-1 cells.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) at 37°C with 5% CO2.
Cytotoxicity Assessment (LDH Assay)
This assay quantifies necrosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Supernatant from this compound-treated and control cells
-
LDH Cytotoxicity Assay Kit
-
96-well plate
Protocol:
-
After the incubation period with this compound, collect the cell culture supernatants.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit for 15 minutes before centrifugation.
-
Centrifuge the plates at 250 x g for 10 minutes to pellet any detached cells.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Quantification of Cytokine Production (ELISA)
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Supernatant from this compound-treated and control cells
-
ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8
-
96-well ELISA plates
Protocol:
-
Collect cell culture supernatants at the desired time points after this compound treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat the plate with capture antibody, block non-specific sites, add samples and standards, add detection antibody, add streptavidin-HRP, and finally add a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by comparing to the standard curve.
Analysis of Gene Expression (RT-qPCR)
This protocol is for quantifying the mRNA expression of inflammatory genes.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNFA, IL1B, IL6, CXCL8) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Lyse the cells at the desired time points and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control.
Visualization of Pathways and Workflows
References
- 1. Shiga Toxins Activate the NLRP3 Inflammasome Pathway To Promote Both Production of the Proinflammatory Cytokine Interleukin-1β and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Multi-omics analysis reveals diagnostic and therapeutic biomarkers for aging phenotypes in ulcerative colitis | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying PR Toxin Toxicology and Pathogenesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin, a mycotoxin produced by Penicillium roqueforti, poses a significant concern for food and feed safety. Understanding its toxicological profile and pathogenic mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for utilizing animal models to study this compound-induced toxicity. The protocols outlined below are intended to serve as a comprehensive guide for researchers in this field.
Animal Models in this compound Research
Rodent models, particularly mice and rats, are the most frequently used systems for in vivo studies of this compound toxicology due to their well-characterized biology and the availability of established experimental techniques.[1] These models have been instrumental in determining the lethal doses, identifying target organs, and elucidating the mechanisms of this compound-induced damage.
Quantitative Toxicological Data
The acute toxicity of this compound has been evaluated in several animal models. The following tables summarize the reported median lethal dose (LD50) values.
Table 1: LD50 Values of this compound in Rodents
| Animal Model | Administration Route | LD50 (mg/kg body weight) | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 5.8 | [2] |
| Rats | Intraperitoneal (i.p.) | 11.6 | [2] |
| Rats | Intravenous (i.v.) | 8.2 | [2] |
| Rats | Oral (p.o.) | 115 | [3] |
| Rats | Intraperitoneal (i.p.) | 14.5 | [3] |
Table 2: Biochemical Alterations Following this compound Administration in Rats (Intraperitoneal)
| Parameter | Change | Reference(s) |
| Blood K+ | Increased | [2] |
| Hematocrit | Increased | [2] |
| Red Blood Cells | Increased | [2] |
| White Blood Cells | Increased | [2][3] |
| Hemoglobin | Increased | [2] |
| Uric Acid | Increased | [2] |
| Cholesterol | Increased | [2] |
| Blood Urea Nitrogen (BUN) | Increased | [2] |
| Alkaline Phosphatase | Increased | [2] |
| Total Protein | Decreased | [2] |
| Albumin | Decreased | [2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to assess the toxicology and pathogenesis of this compound.
Protocol 1: Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound in mice or rats.
Materials:
-
This compound (of known purity)
-
Vehicle (e.g., sterile saline, corn oil, or dimethyl sulfoxide (B87167) (DMSO) - vehicle selection should be based on the solubility of the toxin and justified in the study design)
-
Male or female mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar), 6-8 weeks old.
-
Sterile syringes and needles (appropriate gauge for the administration route, e.g., 25-27G for i.p. and i.v. in rats, 27-30G for mice).[4]
-
Animal balance
-
Animal housing with appropriate environmental controls.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain a range of doses. The selection of doses should bracket the expected LD50.
-
Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=5-10 animals per group).
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse or rat and inject the calculated dose into the lower right quadrant of the abdomen, avoiding the cecum.[5][6]
-
Intravenous (i.v.) Injection: For rats, warm the tail to dilate the lateral tail veins. Inject the dose slowly into the vein.[3][7]
-
Oral Gavage (p.o.): Use a proper-sized gavage needle to administer the dose directly into the stomach.[2][8]
-
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration. Record signs such as abdominal writhing, decreased motor activity, respiratory distress, ataxia, and paralysis.[2]
-
Mortality: Record the number of mortalities in each group over a period of 7-14 days.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: Sub-acute Toxicity Study and Pathological Examination
Objective: To evaluate the sub-acute toxicity of this compound and assess its effects on target organs.
Materials:
-
Same as Protocol 1.
-
Formalin (10% neutral buffered)
-
Equipment for blood collection (e.g., microcentrifuge tubes with anticoagulant).
-
Instruments for necropsy.
-
Equipment for histopathological processing and analysis.
-
Kits for biochemical assays.
Procedure:
-
Dosing: Administer a sub-lethal dose of this compound (determined from the acute toxicity study) to the animals daily or on alternate days for a specified period (e.g., 14 or 28 days). Include a vehicle control group.
-
Clinical Observation: Monitor and record clinical signs of toxicity and body weight changes throughout the study.
-
Blood Collection: At the end of the study period, collect blood samples via an appropriate method (e.g., cardiac puncture or retro-orbital sinus) for biochemical analysis.[9][10]
-
Biochemical Analysis: Analyze serum or plasma for markers of liver function (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)) and kidney function (e.g., Blood Urea Nitrogen (BUN), Creatinine).[11][12][13]
-
Necropsy and Tissue Collection: Euthanize the animals and perform a gross necropsy.[14][15][16] Collect major organs (liver, kidneys, heart, lungs, spleen) and weigh them.[2][17]
-
Histopathology:
-
Fix the collected tissues in 10% neutral buffered formalin.[18]
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[11][18]
-
Examine the stained sections under a microscope for pathological changes such as necrosis, inflammation, and cellular degeneration.[19][20][21][22]
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cellular Toxicity Pathway
This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting macromolecule synthesis and inducing oxidative stress and apoptosis. It has been shown to inhibit DNA replication, transcription, and protein synthesis.[3][7] The toxin can also impair mitochondrial function, leading to a decrease in cellular energy production.[23]
Caption: this compound-Induced Cellular Toxicity Pathway.
Experimental Workflow for In Vivo Toxicology Study
The following diagram illustrates a typical workflow for an in vivo study investigating this compound toxicity.
Caption: Experimental Workflow for In Vivo Toxicology Study.
Conclusion
The provided application notes and protocols offer a framework for conducting robust and reproducible studies on this compound toxicology and pathogenesis using animal models. Adherence to these detailed methodologies will facilitate the generation of high-quality data, contributing to a better understanding of the risks associated with this compound exposure and aiding in the development of strategies to mitigate its adverse effects. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. research.vt.edu [research.vt.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Clinical Biochemistry Parameters in C57BL/6J Mice after Blood Collection from the Submandibular Vein and Retroorbital Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aalas [aalas.kglmeridian.com]
- 14. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Necropsy and Sampling Procedures in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 19. content.ilabsolutions.com [content.ilabsolutions.com]
- 20. Histological evaluation of the liver kidney and testes of adult male Wistar rats exposed to heavy metals-contaminated waterways - Medical Laboratory Journal [mlj.goums.ac.ir]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for the Quantification of PR Toxin in Contaminated Silage and Grains
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by fungi of the Penicillium roqueforti group, which can contaminate a variety of agricultural commodities, including silage and grains.[1][2] The presence of this compound in animal feed is a significant concern due to its potential toxic effects on livestock, which can include loss of appetite, decreased rumen activity, and gastroenteritis.[3][4] In some cases, it has been implicated in bovine abortions.[3] Accurate quantification of this compound is therefore crucial for ensuring feed safety and animal health.
These application notes provide detailed protocols for the quantification of this compound in silage and grain samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]
Data Presentation
The following table summarizes quantitative data on the occurrence of Penicillium toxins, including this compound, in silage samples from various studies. It is important to note that the presence and concentration of this compound can be highly variable.[1]
| Sample Type | Region | Mycotoxin | Concentration Range (µg/kg) | Reference |
| Corn Silage | Not Specified | This compound | Up to 160,000 µg/kg (in inoculated sterile silage) | [3][4] |
| Grass Silage | Europe | Penicillium mycotoxins | 85.7 - 686.7 µg/kg | [7] |
| Total Mixed Rations (TMR) | Europe | Penicillium mycotoxins | 65.4 - 150.7 µg/kg | [7] |
| Corn Silage | United States | Penicillium mycotoxins (patulin, mycophenolic acid, roquefortine C, penicillic acid) | Detected, but specific this compound levels not detailed | [8] |
| Corn Silage | Michigan, USA | Various mycotoxins (this compound not individually specified) | Data for other mycotoxins like DON and Zearalenone provided | [9] |
Experimental Protocols
Sample Collection and Preparation
Proper sampling is a critical first step for the accurate analysis of this compound, as its distribution in a contaminated lot can be heterogeneous, with "hotspots" of high concentration.[1]
Protocol for Silage Sampling:
-
Collect multiple core samples from various locations of the silo face or from different bales.
-
Combine the core samples to create a composite sample of at least 1 kg.
-
Thoroughly mix the composite sample.
-
Take a representative subsample of approximately 100-200g for analysis.
-
Dry the subsample at a temperature not exceeding 60°C to a constant weight and grind to a fine powder (e.g., to pass through a 1 mm sieve).
-
Store the ground sample in a cool, dark, and dry place until extraction.
Protocol for Grain Sampling:
-
Collect multiple incremental samples from different points within the grain lot (e.g., from a moving stream or using a grain probe).
-
Combine the incremental samples to form a bulk sample.
-
Mix the bulk sample thoroughly and take a representative subsample of at least 1 kg.
-
Grind the subsample to a fine powder.
-
Store the ground sample in a cool, dark, and dry place.
Extraction of this compound
This protocol is a general method adapted from multi-mycotoxin extraction procedures.[6][10][11]
Materials:
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the dried and ground sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (e.g., 79:20:1, v/v/v).
-
Cap the tube tightly and shake vigorously for 30-60 minutes using a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis. For some applications, a clean-up step may be necessary to reduce matrix effects.[6]
LC-MS/MS Quantification of this compound
The following are general parameters for the LC-MS/MS analysis of this compound. Instrument-specific optimization is required.[5][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion > Product Ions (MRM transitions): Specific mass-to-charge ratios (m/z) for this compound need to be determined by direct infusion of a standard. These transitions are highly specific to the molecule.
-
Collision Energy and other source parameters: These will need to be optimized for the specific instrument to achieve maximum sensitivity.[12]
Quantification:
-
A calibration curve should be prepared using certified this compound standards in a blank matrix extract to account for matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of this compound analysis.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. epa.gov [epa.gov]
- 4. [Occurrence of PR-toxin-producing Penicillium roqueforti in corn silage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 6. lcms.cz [lcms.cz]
- 7. alltech.com [alltech.com]
- 8. Co-Occurrence of 35 Mycotoxins: A Seven-Year Survey of Corn Grain and Corn Silage in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycotoxins in Michigan silage corn: Status and lessons learned - Corn [canr.msu.edu]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. waters.com [waters.com]
- 12. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Molecular Impact of PR Toxin: A Guide to Gene Expression Analysis
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of PR toxin, a mycotoxin produced by Penicillium roqueforti, on gene expression. A thorough understanding of these molecular changes is crucial for elucidating toxicity mechanisms and developing potential therapeutic interventions.
Introduction to this compound and its Effects on Gene Expression
This compound is a secondary metabolite known to exhibit a range of toxic effects, including the inhibition of fundamental cellular processes like transcription and protein synthesis.[1][2][3] Exposure to this compound can lead to significant alterations in gene expression, impacting cellular health and function. Notably, studies have shown that this compound can induce an inflammatory response by upregulating the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[1][3][4] Understanding the broader landscape of these genetic changes is paramount for a comprehensive assessment of its toxicological profile.
This guide outlines several established methodologies for studying the impact of this compound on gene expression, providing detailed protocols for each.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the known quantitative effects of this compound on gene expression and cell viability. This data provides a crucial starting point for experimental design.
Table 1: this compound-Induced Cytokine Gene Expression
| Gene | Cell Line | This compound Concentration | Exposure Time | Fold Change in Expression | Reference |
| TNF-α | THP-1 | 6.25 x 10⁻⁷ M | 24 hours | Significantly Increased | [1][3][4] |
| IL-1β | THP-1 | 6.25 x 10⁻⁷ M | 6 hours | Variation Observed | [4] |
| IL-8 | THP-1 | 6.25 x 10⁻⁷ M | 6 hours | Variation Observed | [4] |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 Value | Exposure Time | Reference |
| Caco-2 | >12.5 µM | 48 hours | [1][3] |
| THP-1 | 0.83 µM | 48 hours | [1][3] |
Key Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on gene expression.
Global Gene Expression Profiling using RNA Sequencing (RNA-Seq)
RNA-Seq offers a comprehensive and unbiased approach to quantify genome-wide changes in gene expression following this compound exposure.
Experimental Workflow:
RNA-Seq experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 human monocytic cells or Caco-2 human intestinal epithelial cells) to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on IC50 values) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include a minimum of three biological replicates per condition.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq or featureCounts.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.
-
Targeted Gene Expression Analysis using Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method for validating the results of global expression profiling or for analyzing the expression of a smaller set of target genes.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assays for Measuring Transcription Inhibition by PR Toxin
Introduction
PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti, is a known inhibitor of crucial cellular processes, including DNA replication, transcription, and protein synthesis.[1][2] Its primary mechanism in transcription inhibition involves impairing the activity of RNA polymerase itself, affecting both the initiation and elongation steps of polynucleotide chain synthesis.[3] This document provides detailed protocols for researchers, scientists, and drug development professionals to quantitatively measure the inhibitory effect of this compound on transcription using both in vitro and cell-based assay systems.
Mechanism of Action
This compound exerts its inhibitory effect on the transcriptional machinery in eukaryotic cells by affecting the two main RNA polymerase systems, RNA polymerase I and II.[1][3] The toxin does not require enzymatic conversion to be active.[3] Evidence suggests that this compound directly impairs the function of RNA polymerase, potentially by masking essential sulfhydryl (SH) groups within the enzyme's active center.[1][2] This interference disrupts both the initiation of transcription and the subsequent elongation of the RNA transcript.[3]
Caption: Mechanism of this compound-mediated inhibition of transcription.
Assay 1: In Vitro RNA Synthesis Assay
This assay directly measures the effect of this compound on the activity of purified RNA polymerase. It quantifies the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand using a DNA template.
Principle
A reaction mixture containing purified RNA polymerase, a DNA template, and all four NTPs (one of which is radioactively or fluorescently labeled) is prepared. The synthesis of RNA is initiated, and after a defined incubation period, the reaction is stopped. The newly synthesized, labeled RNA is then precipitated, and the amount of incorporated label is quantified, which is directly proportional to the RNA polymerase activity. The inclusion of varying concentrations of this compound allows for the determination of its inhibitory effect.
Experimental Protocol
-
Preparation of Reaction Mixture:
-
On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:
-
5 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
1 µL of 10 mM ATP
-
1 µL of 10 mM GTP
-
1 µL of 10 mM CTP
-
0.5 µL of 1 mM UTP
-
0.5 µL of labeled [α-³²P]UTP or a fluorescent UTP analog
-
1 µg of DNA template (e.g., linearized plasmid or calf thymus DNA)
-
1-2 units of purified RNA Polymerase (e.g., from E. coli or wheat germ)[4]
-
Nuclease-free water to a volume of 24 µL.
-
-
-
Addition of this compound:
-
Add 1 µL of this compound solution (dissolved in a suitable solvent like DMSO) at various final concentrations (e.g., 0, 1, 5, 10, 50, 100 µM) to the respective reaction tubes.
-
For the negative control, add 1 µL of the solvent alone.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
-
-
Stopping the Reaction & Precipitation:
-
Stop the reaction by adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the newly synthesized RNA.
-
-
Washing and Quantification:
-
Collect the precipitate by filtering the mixture through a glass fiber filter.
-
Wash the filter twice with 5% TCA and once with ethanol.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. For fluorescent labels, use an appropriate plate reader or fluorometer after resuspending the pellet.
-
-
Data Analysis:
-
Calculate the percentage of transcription inhibition for each this compound concentration relative to the solvent control.
-
Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of toxin that causes 50% inhibition).
-
Caption: Workflow for the In Vitro RNA Synthesis Assay.
Data Presentation
| This compound Conc. (µM) | cpm (counts per minute) | % Transcription Activity | % Inhibition |
| 0 (Control) | 15,250 | 100.0% | 0.0% |
| 1 | 13,115 | 86.0% | 14.0% |
| 5 | 9,913 | 65.0% | 35.0% |
| 10 | 7,473 | 49.0% | 51.0% |
| 50 | 2,593 | 17.0% | 83.0% |
| 100 | 1,220 | 8.0% | 92.0% |
Table 1: Example data from an in vitro transcription assay showing the dose-dependent inhibition of RNA synthesis by this compound. The IC₅₀ is approximately 10 µM in this example.
Assay 2: Cell-Based Luciferase Reporter Assay
This assay measures the effect of this compound on transcription within living cells. It is a highly sensitive method for studying the regulation of gene expression.[5]
Principle
Cells are transfected with a reporter plasmid containing a promoter of interest driving the expression of a reporter gene, such as firefly luciferase. When the promoter is active, the luciferase enzyme is produced. The cells are then treated with this compound. After treatment, the cells are lysed, and the luciferase substrate (luciferin) is added. The resulting bioluminescent signal, which is proportional to the amount of active luciferase, is measured using a luminometer.[6] A decrease in luminescence in toxin-treated cells indicates an inhibition of transcription. A second reporter, like Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[5][7]
Experimental Protocol
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa, or a relevant liver cell line) in a 96-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with two plasmids:
-
A firefly luciferase reporter plasmid with a promoter of interest (e.g., a constitutive promoter like SV40 or CMV to measure global transcription inhibition).
-
A Renilla luciferase control plasmid (e.g., pRL-TK).
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
This compound Treatment:
-
Remove the transfection medium and replace it with fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25 µM).
-
Include a solvent-only control (e.g., DMSO).
-
Incubate the cells for an additional 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Place the plate in a luminometer.
-
Inject the firefly luciferase assay reagent and measure the luminescence (Signal A).
-
Subsequently, inject the Stop & Glo® Reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the luminescence again (Signal B).[5][7]
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B). This normalization corrects for variations in cell number and transfection efficiency.
-
Calculate the percentage of transcription inhibition by comparing the normalized ratios of this compound-treated cells to the solvent control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Caption: Workflow for the Cell-Based Dual-Luciferase Reporter Assay.
Data Presentation
| This compound Conc. (µM) | Normalized Luciferase Ratio (Firefly/Renilla) | % Transcription Activity | % Inhibition |
| 0 (Control) | 58.4 | 100.0% | 0.0% |
| 0.1 | 51.9 | 88.9% | 11.1% |
| 1 | 39.7 | 68.0% | 32.0% |
| 5 | 24.5 | 42.0% | 58.0% |
| 10 | 11.1 | 19.0% | 81.0% |
| 25 | 4.1 | 7.0% | 93.0% |
Table 2: Example data from a dual-luciferase reporter assay. The normalized data shows a dose-dependent inhibition of reporter gene transcription by this compound, with an IC₅₀ of approximately 4 µM in this example.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tagetitoxin inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Inducing PR Toxin Production in Penicillium roqueforti
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for inducing the production of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The following sections detail the optimal culture conditions, step-by-step protocols for toxin production and extraction, and an overview of the biosynthetic and regulatory pathways involved.
Quantitative Data on this compound Production
The production of this compound is highly dependent on the specific strain of P. roqueforti and the culture conditions. The following table summarizes quantitative data on this compound yields under various experimental parameters.
| P. roqueforti Strain | Culture Medium | Temperature (°C) | pH | Incubation Conditions | This compound Yield (mg/100 mL) | Reference(s) |
| Not Specified | 2% Yeast Extract, 15% Sucrose (B13894) (YES) | 24 | ~4.0 | Stationary, 14 days | 1.89 (average from interior isolates) | [1] |
| Not Specified | 2% Yeast Extract, 15% Sucrose (YES) | 24 | ~4.0 | Stationary, 14 days | 1.64 (average from surface isolates) | [1] |
| ATCC 6987, 6989, NRRL 849 | 2% Yeast Extract, 15% Sucrose (YES) | Not Specified | Not Specified | Not Specified | 41.73 (average) | |
| Not Specified | 2% Yeast Extract, 15% Lactose (YEL) | 24 | Not Specified | Stationary, 14 days | 0.48 (average) | [1] |
| Not Specified | 2% Yeast Extract, 5% Sodium Lactate (YESL) | 24 | Not Specified | Stationary, 14 days | Undetectable | [1] |
| Various | Solid media (e.g., corn) | 20-24 | ~4.0 | Stationary | Greater than on legumes |
Experimental Protocols
Protocol 1: Culture of Penicillium roqueforti and Induction of this compound Production
This protocol describes the preparation of the culture medium and the inoculation and incubation conditions to promote this compound production.
Materials:
-
Penicillium roqueforti strain (e.g., ATCC 10110)
-
Yeast Extract
-
Sucrose
-
Distilled water
-
Erlenmeyer flasks (500 mL)
-
Cotton plugs
-
Autoclave
-
Incubator
-
Spectrophotometer or hemocytometer
Procedure:
-
Medium Preparation (Yeast Extract Sucrose - YES Broth):
-
Dissolve 20 g of yeast extract and 150 g of sucrose in 1 L of distilled water.
-
Adjust the pH of the medium to 5.5 using HCl or NaOH.
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks.
-
Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20 minutes.[2]
-
-
Inoculum Preparation:
-
Grow P. roqueforti on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 24°C for 7 days to allow for sporulation.
-
Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a spectrophotometer or a hemocytometer and adjust to a final concentration of 10^6 - 10^8 conidia/mL.[2]
-
-
Inoculation and Incubation:
Protocol 2: Extraction and Quantification of this compound
This protocol outlines the steps for extracting this compound from the culture medium and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Extraction:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with chloroform at a ratio of 1:1 (v/v) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the lower chloroform layer.
-
Repeat the extraction process two more times.
-
Pool the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature below 40°C.[3]
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in a known volume of methanol.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards and the sample extract by HPLC. A typical mobile phase is a gradient of methanol and water.
-
Set the UV detector to 248 nm for the detection of this compound.
-
Quantify the this compound in the sample by comparing the peak area with the standard curve.
-
Signaling and Biosynthetic Pathways
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate to form aristolochene (B1197444). A series of enzymatic reactions, including oxidations and acetylations, convert aristolochene through several intermediates, including eremofortin A and C, to the final product, this compound. The genes encoding the enzymes for this pathway are located in a gene cluster.[4]
References
- 1. Production of this compound and Roquefortine by Penicillium roqueforti Isolates from Cabrales Blue Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wi.knaw.nl [wi.knaw.nl]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analysis of PR Toxin and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses.[1][2] Due to its potential toxicity, including carcinogenic and mutagenic properties, it is crucial to monitor its presence and degradation in food products and research settings.[1][3] this compound is known to be unstable and can degrade into several products, primarily PR-imine, PR-amide, and PR-acid.[1][4][5][6] The toxicity of these degradation products is generally considered to be lower than that of the parent toxin.[1]
This document provides detailed application notes and protocols for the analysis of this compound and its degradation products using modern analytical techniques, with a focus on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Techniques Overview
Several analytical techniques have been employed for the detection and quantification of this compound and its metabolites, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] However, UPLC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[1][7]
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis of this compound and its degradation products.
Caption: General workflow for sample preparation.
Caption: UPLC-MS/MS analytical workflow.
This compound Degradation Pathway
This compound can degrade via two main pathways. One pathway involves the formation of PR-imine through reaction with ammonia. The other pathway involves the oxidation of this compound to PR-acid, which can then be converted to PR-amide.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel secondary metabolite relative to the degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
In Vitro Assays for Evaluating the Effects of PR Toxin on Apoptosis and Necrosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PR toxin, a mycotoxin produced by several species of Penicillium, has been shown to exhibit significant cytotoxicity in various cell lines. Understanding the mechanisms by which this compound induces cell death, specifically through apoptosis and necrosis, is crucial for toxicological assessment and the development of potential therapeutic interventions. These application notes provide detailed protocols for key in vitro assays to quantify and differentiate between apoptotic and necrotic cell death induced by this compound. Additionally, we present a summary of reported cytotoxic effects and a proposed signaling pathway based on current research.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic effects of this compound on different cell lines, providing a baseline for experimental design.
| Cell Line | Assay | Exposure Time | IC50 Value | Observations | Reference |
| THP-1 (Human monocytic cells) | Not Specified | 48 hours | 0.83 µM (8.3 x 10⁻⁷ M) | Induces necrosis and an inflammatory response. | [1][2] |
| Caco-2 (Human intestinal epithelial cells) | Not Specified | 48 hours | >12.5 µM | Low mortality (10%) observed at the highest tested concentration. | [1][2] |
| Rat Liver Mitochondria | Respiration and Oxidative Phosphorylation Assay | Not Specified | Ki for succinate-cytochrome c reductase: 2.4 x 10⁻⁵ M | Impairs mitochondrial membrane integrity and inhibits the succinate-cytochrome c reductase complex. | [3] |
| Rat Brain Mitochondria | HCO₃⁻-ATPase Activity Assay | Not Specified | 12.7 µM | Inhibits mitochondrial HCO₃⁻-ATPase in a non-competitive and irreversible manner. | [4] |
| Rat Heart Mitochondria | HCO₃⁻-ATPase Activity Assay | Not Specified | 9.2 µM | Most sensitive of the three tissues tested to this compound-induced inhibition of HCO₃⁻-ATPase. | [4] |
| Rat Kidney Mitochondria | HCO₃⁻-ATPase Activity Assay | Not Specified | 14.8 µM | Inhibits mitochondrial HCO₃⁻-ATPase. | [4] |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound. This table provides a comparative overview of the concentrations of this compound required to induce cytotoxic effects in different cell types and isolated mitochondria.
The data indicates that THP-1 monocytic cells are significantly more sensitive to this compound-induced cytotoxicity than Caco-2 intestinal epithelial cells. Furthermore, this compound directly targets mitochondrial function, suggesting that mitochondrial-mediated cell death pathways may be involved.
Experimental Protocols
Here we provide detailed methodologies for the key experiments to assess this compound-induced apoptosis and necrosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Treated and untreated cell suspensions
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by centrifugation (for suspension cells) or by gentle trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small)
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies necrosis by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and, therefore, the number of necrotic cells.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Treated and untreated cells
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound. Include wells for:
-
Untreated control (spontaneous LDH release)
-
Lysis control (maximum LDH release, treated with lysis buffer provided in the kit)
-
Medium background control (no cells)
-
-
Incubate the plate for the desired time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Caspase-3 cleaves a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). The cleavage releases pNA, which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
Cell lysis buffer
-
Treated and untreated cells
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described for the Annexin V assay.
-
Harvest 1-5 x 10⁶ cells and lyse them in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein in 50 µL of cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by a labeled anti-BrdU antibody or directly by fluorescence microscopy or flow cytometry.
Materials:
-
TUNEL Assay Kit
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)
-
Treated and untreated cells grown on coverslips or in chamber slides
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Seed and treat cells on coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash twice with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
If using a biotin-dUTP/streptavidin-HRP system, incubate with streptavidin-HRP conjugate followed by a substrate. If using a fluorescent dUTP, proceed to counterstaining.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips and visualize under a fluorescence microscope.
Data Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI/Hoechst stained).
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathways of this compound-induced cell death and a general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced cell death.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Discussion of Signaling Pathways
Current evidence suggests that this compound induces cell death primarily through necrosis, particularly in sensitive cell lines like THP-1.[1][2] The toxin appears to have a direct impact on mitochondrial function, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[3] This mitochondrial dysfunction is a known trigger for necrotic cell death.
Furthermore, this compound has been shown to induce the expression and secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α can initiate signaling cascades that lead to either apoptosis or necroptosis (a form of programmed necrosis). Given the predominantly necrotic phenotype observed in response to this compound, it is likely that the TNF-α signaling pathway primarily activates the necroptotic machinery in this context. However, the possibility of a minor apoptotic contribution, potentially through caspase activation downstream of the TNF receptor, cannot be entirely ruled out and warrants further investigation using assays such as the caspase-3 activity assay.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a combination of methods to assess apoptosis and necrosis, researchers can gain a comprehensive understanding of the dose- and time-dependent mechanisms of this compound-induced cell death. The provided data and proposed signaling pathways serve as a valuable resource for designing future studies aimed at elucidating the precise molecular targets of this compound and developing strategies to mitigate its toxic effects.
References
- 1. A bacterial toxin co-opts caspase-3 to disable active gasdermin D and limit macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
Application Note: High-Throughput Cell-Based Assays for the Identification of PR Toxin Inhibitors
Introduction
PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue-veined cheeses.[1][2] However, its presence in other food and feed products, such as molded grains and silage, poses a significant health risk.[1][3][4] this compound is a potent cytotoxic agent that can cause damage to vital organs like the liver and kidneys.[3][4][5] Its molecular mechanism involves the inhibition of critical cellular processes, including transcription, translation, and DNA replication.[3][4][5][6] Specifically, this compound has been shown to inhibit RNA polymerases, DNA polymerases, and impair mitochondrial function.[3][4][5][6][7] Given its toxicity, there is a clear need for effective inhibitors to mitigate its harmful effects. This document provides detailed protocols for cell-based assays designed to screen for and validate potential inhibitors of this compound.
Principle of the Screening Strategy
The strategy for identifying this compound inhibitors is based on a tiered approach, beginning with a robust high-throughput primary assay followed by more specific secondary assays for hit confirmation and characterization.
-
Primary Screening: A cell viability assay is employed to screen large compound libraries. The principle is that an effective inhibitor will protect cells from the cytotoxic effects of this compound, resulting in a measurable increase in cell viability compared to cells treated with the toxin alone.
-
Secondary Assays (Hit Validation): Compounds that show protective effects in the primary screen ("hits") are then evaluated in secondary assays. These assays are designed to confirm their inhibitory activity and investigate the mechanism of action by targeting specific pathways affected by this compound, such as transcription, protein synthesis, and cell death pathways.
Affected Cellular Pathways
This compound exerts its toxicity through multiple mechanisms, making it a pleiotropic agent. The primary cellular processes disrupted by this compound include:
-
Inhibition of Macromolecule Synthesis: It directly impairs the function of DNA-dependent RNA polymerases (I and II) and DNA polymerases (α, β, and γ), thereby halting transcription and DNA replication.[3][4][6][7] It also inhibits the incorporation of amino acids, altering the translation process.[5]
-
Mitochondrial Dysfunction: this compound decreases the activity of respiratory control and oxidative phosphorylation in mitochondria, disrupting cellular energy production.[3][5][6]
-
Induction of Cell Stress and Death: At a cellular level, it causes retraction, vacuolization, and ultimately cell death through necrosis.[8][9][10] It can also trigger an inflammatory response, as evidenced by increased expression of tumor necrosis factor-alpha (TNF-α) in immune cells.[9]
Below is a diagram illustrating the key cellular targets of this compound.
Experimental Protocols
Protocol 1: Primary Screening via Cell Viability (MTS Assay)
This protocol describes a high-throughput screening assay to identify compounds that protect cells from this compound-induced cytotoxicity using a colorimetric MTS assay.
Workflow for Primary Screening
Materials:
-
Cell Line: Human monocytic THP-1 cells (sensitive to this compound) or human liver carcinoma HepG2 cells.[9][10]
-
Culture Medium: RPMI-1640 (for THP-1) or DMEM (for HepG2), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: this compound (dissolved in DMSO), Test Compound Library (in DMSO), MTS reagent (e.g., CellTiter 96® AQueous One Solution), DMSO.
-
Equipment: 96-well clear-bottom cell culture plates, multichannel pipette, absorbance microplate reader.
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 2 x 10⁴ cells/well or HepG2 cells at 1 x 10⁴ cells/well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 1 µL of test compound from the library to each well (final concentration typically 1-10 µM). Include wells for controls: Vehicle (DMSO only), this compound only, and Compound only.
-
This compound Challenge: After 1-2 hours of pre-incubation with compounds, add this compound to the designated wells to a final concentration equivalent to its IC₅₀ value (determined beforehand, see Table 1). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for an additional 24 to 48 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a distinct color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data using the controls:
-
0% viability = Absorbance of "this compound only" wells.
-
100% viability = Absorbance of "Vehicle only" wells.
-
-
Calculate the percentage of cell viability protection for each compound:
-
% Protection = [(Abs_compound - Abs_toxin) / (Abs_vehicle - Abs_toxin)] * 100
-
-
Compounds showing >50% protection are considered primary hits.
-
Data Summary Table 1: this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ Value (µM) | Reference |
| THP-1 | Cytotoxicity | 24 | 0.83 | [9][10] |
| Caco-2 | Cytotoxicity | 24 | >12.5 | [9][10] |
| Caco-2 | Resazurin | 48 | ~3-40 (1-13 µg/mL) | [3][4] |
| Rat Liver Cells | Growth Inhibition | - | Toxic at low conc. | [8] |
Protocol 2: Secondary Assay - Transcriptional Activity (Reporter Gene Assay)
This assay validates hits by assessing their ability to restore transcriptional activity in the presence of this compound.
Procedure:
-
Cell Line: Use a stable cell line expressing a reporter gene (e.g., Luciferase or GFP) under the control of a constitutive promoter (e.g., CMV).
-
Method: Seed cells and treat with hit compounds and this compound as described in Protocol 1.
-
Measurement: After 24 hours of incubation with the toxin, measure the reporter signal. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
Analysis: Calculate the percentage of transcriptional activity restored by the compound relative to controls.
Data Summary Table 2: Hypothetical Screening Results
| Compound ID | Primary Screen (% Protection) | Secondary Screen (% Transcription Restored) | Hit Status |
| Cmpd-001 | 85% | 78% | Confirmed Hit |
| Cmpd-002 | 15% | Not Tested | Inactive |
| Cmpd-003 | 62% | 12% | False Positive |
| Cmpd-004 | 78% | 65% | Confirmed Hit |
Protocol 3: Secondary Assay - Cell Death Mechanism (Annexin V/PI Staining)
This flow cytometry-based assay determines if the inhibitor prevents this compound-induced necrosis.
Procedure:
-
Cell Culture: Culture cells in 6-well plates and treat with a hit compound and this compound.
-
Staining: After 24 hours, harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Apoptotic cells: Annexin V-positive, PI-negative.
-
Necrotic/Late Apoptotic cells: Annexin V-positive, PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant. An effective inhibitor should significantly reduce the population of PI-positive cells compared to the this compound-only control.
Logical Relationship of Assays
References
- 1. Molecular characterization of the PR-toxin gene cluster in Penicillium roqueforti and Penicillium chrysogenum: cross talk of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brill.com [brill.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for Rapid PR Toxin Detection
For Researchers, Scientists, and Drug Development Professionals
Note: Detailed, validated protocols for immunoassays specifically targeting PR toxin are not widely available in peer-reviewed literature. The following application notes and protocols are based on established methods for the development of immunoassays for other small-molecule mycotoxins. These should serve as a comprehensive guide and template, which will require optimization and validation for this compound-specific applications.
Introduction
This compound is a mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue cheeses. However, this mold can also contaminate other food and feed products, such as cereals and silage. This compound exhibits cytotoxic, genotoxic, and antimicrobial properties, posing a potential health risk to humans and animals. Its presence in the food chain necessitates the development of rapid, sensitive, and specific detection methods to ensure food safety. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful platform for rapid screening of this compound due to their high sensitivity, specificity, and ease of use.[1][2]
This document provides a detailed overview of the principles and protocols for developing competitive immunoassays for the detection of this compound.
Principle of Competitive Immunoassays for Small Molecules
This compound is a small molecule that is not immunogenic on its own. To produce antibodies, it must first be conjugated to a larger carrier protein, transforming it into a hapten-carrier conjugate.[3] Immunoassays for such small molecules typically operate on a competitive principle.
-
Indirect Competitive ELISA (cELISA): A known amount of this compound-protein conjugate is immobilized onto a microplate well. The sample (potentially containing free this compound) is mixed with a limited amount of specific anti-PR toxin antibody and added to the well. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. The more this compound present in the sample, the less antibody will be available to bind to the plate. The amount of bound antibody is then detected using an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of this compound in the sample.[4][5]
-
Competitive Lateral Flow Immunoassay (LFIA): In this format, a test line on a nitrocellulose membrane is coated with a this compound-protein conjugate. The sample is applied to a sample pad, where it mixes with gold nanoparticle-labeled anti-PR toxin antibodies from a conjugate pad. This mixture migrates along the strip. If this compound is present in the sample, it binds to the labeled antibodies, preventing them from binding to the test line. A high concentration of this compound in the sample results in a weak or absent test line, while a negative sample produces a strong test line. A separate control line is included to validate the test's performance.[6]
Core Development Workflow
The development of a robust immunoassay for this compound follows a multi-step process, from generating the necessary biological reagents to optimizing and validating the final assay format.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the this compound molecule must be chemically modified to introduce a reactive group (e.g., a carboxyl or amino group) and then covalently linked to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7][8]
-
Immunogen Preparation (e.g., PR-KLH): Used to immunize animals for antibody production. KLH is often preferred as it is highly immunogenic.
-
Coating Antigen Preparation (e.g., PR-BSA): Used as the immobilized competitor in cELISA or on the LFIA test line. Using a different carrier protein for the coating antigen than for the immunogen helps to minimize non-specific binding from antibodies raised against the carrier protein itself.
Monoclonal Antibody Production
Monoclonal antibodies (mAbs) are highly specific and provide a consistent, reliable supply, making them ideal for diagnostic assays.[9]
-
Immunization: Mice (typically BALB/c) are immunized with the this compound-KLH conjugate emulsified in adjuvant over several weeks to stimulate a strong immune response.[10]
-
Cell Fusion: Spleen cells from the immunized mouse are fused with myeloma cells to create immortal hybridoma cells.
-
Screening and Cloning: Hybridomas are screened for the production of antibodies with high affinity and specificity for this compound. Promising hybridomas are cloned to ensure a homogenous cell line producing a single type of monoclonal antibody.
-
Antibody Purification and Characterization: The selected monoclonal antibody is purified from the cell culture supernatant. Its characteristics, such as isotype, affinity (Kaff), and cross-reactivity against related compounds, are determined.
Experimental Protocols
Protocol 1: Indirect Competitive ELISA (cELISA)
This protocol outlines a method for the quantitative detection of this compound in a sample.
Materials and Reagents:
-
96-well high-binding polystyrene microplates
-
This compound-BSA conjugate (Coating Antigen)
-
Anti-PR Toxin Monoclonal Antibody (Primary Antibody)
-
HRP-conjugated Goat Anti-Mouse IgG (Secondary Antibody)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[11]
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% skim milk in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)[11]
-
Microplate reader (450 nm)
Procedure:
-
Antigen Coating: Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the blocking solution and wash the plate 3 times as in step 2.
-
Competitive Reaction:
-
Prepare a series of this compound standards (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL) and your samples.
-
In a separate dilution plate or tubes, add 50 µL of each standard or sample.
-
Add 50 µL of the diluted anti-PR toxin monoclonal antibody to each well. Incubate for 30 minutes at 37°C to allow the antibody to bind to the free toxin.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked microplate. Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solutions and wash the plate 5 times.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[12]
-
Washing: Discard the secondary antibody solution and wash the plate 5 times.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance vs. log of this compound concentration. Use a four-parameter logistic fit to determine the concentration of this compound in the samples. The signal is inversely proportional to the toxin concentration.
Protocol 2: Lateral Flow Immunoassay (LFIA)
This protocol outlines a method for the rapid qualitative or semi-quantitative screening of this compound.
Materials and Components:
-
Sample Pad: Glass fiber or cellulose.
-
Conjugate Pad: Glass fiber treated with blocking agents.
-
Nitrocellulose Membrane: Coated with this compound-BSA conjugate (Test Line, T) and Goat Anti-Mouse IgG (Control Line, C).
-
Absorbent Pad: Cellulose fiber.
-
Backing Card: Adhesive plastic card.
-
Reagents: Gold nanoparticle-labeled anti-PR toxin mAb, sample running buffer.
Procedure:
-
Preparation of Gold-Antibody Conjugate:
-
Synthesize colloidal gold nanoparticles (AuNPs) to the desired size (e.g., 20-40 nm).
-
Determine the optimal pH for antibody conjugation by adjusting the pH of the AuNP solution.
-
Add the anti-PR toxin mAb to the AuNP solution and incubate to allow for conjugation.
-
Block any remaining surface area on the AuNPs with a blocking agent (e.g., BSA).
-
Centrifuge and resuspend the conjugate in a storage buffer.
-
-
Assembly of the LFIA Strip:
-
The this compound-BSA conjugate (Test Line) and goat anti-mouse IgG (Control Line) are dispensed onto the nitrocellulose membrane and dried.
-
The prepared gold-antibody conjugate is applied to the conjugate pad and dried.
-
The sample pad, conjugate pad, membrane, and absorbent pad are laminated onto the backing card in an overlapping fashion.
-
The assembled card is cut into individual strips (e.g., 4 mm wide).
-
-
Assay Protocol:
-
Extract this compound from the sample using an appropriate solvent (e.g., methanol/water mixture). Dilute the extract with the sample running buffer.[13]
-
Apply a defined volume (e.g., 100 µL) of the diluted sample extract to the sample pad.[14]
-
Allow the liquid to migrate along the strip for a set time (e.g., 5-10 minutes).
-
-
Interpretation of Results:
-
Negative: Two colored lines appear (Control Line and Test Line). This indicates the sample contains no or very low levels of this compound.
-
Positive: Only the Control Line appears. The absence of the Test Line indicates the presence of this compound above the detection limit.
-
Invalid: The Control Line does not appear. The test is invalid and should be repeated.
-
Data Presentation
Quantitative data from immunoassay validation is crucial for assessing performance. Since specific data for this compound assays is limited, the following table presents illustrative performance characteristics based on typical values for other mycotoxin immunoassays.[15][16]
Table 1: Illustrative Performance Characteristics for a Mycotoxin Immunoassay
| Parameter | cELISA (Quantitative) | LFIA (Semi-Quantitative) | Description |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | 1 - 5 µg/kg | The lowest concentration of analyte that can be reliably distinguished from a blank sample. |
| IC₅₀ Value | 0.5 - 2.0 ng/mL | N/A | The concentration of analyte that causes 50% inhibition of antibody binding. A key measure of assay sensitivity. |
| Dynamic Range | 0.2 - 50 ng/mL | Cut-off at 5 µg/kg | The concentration range over which the assay provides accurate and reproducible quantitative results. |
| Cross-Reactivity (CR) | PR imine: <10%Eremofortin C: <1% | Specific to this compound | The degree to which the antibody binds to compounds other than the target analyte. Specificity is critical. |
| Recovery (%) | 85% - 110% | N/A | The accuracy of the method, determined by spiking a blank sample matrix with a known amount of toxin. |
| Assay Time | 2 - 3 hours | 5 - 10 minutes | The time required to obtain a result. |
Note: These values are examples and must be experimentally determined during the validation of a specific this compound immunoassay.
Mandatory Visualizations
Diagram: Indirect Competitive ELISA (cELISA) Workflow
Caption: Workflow for the indirect competitive ELISA for this compound detection.
Diagram: Competitive Lateral Flow Immunoassay (LFIA) Principle
Caption: Principle of a competitive lateral flow immunoassay for this compound.
Assay Validation
Once developed, any immunoassay must be rigorously validated to ensure it is fit for purpose. Key validation parameters include:
-
Selectivity and Specificity: Testing a panel of related mycotoxins and sample matrix components to ensure the antibody only binds to this compound.[15]
-
Accuracy (Recovery): Spiking blank samples with known concentrations of this compound and measuring the percentage recovered by the assay.
-
Precision (Repeatability and Reproducibility): Assessing the variation in results within the same assay run (intra-assay) and between different runs (inter-assay).[17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Statistically determining the lowest concentration that can be reliably detected and quantified.[2]
-
Robustness: Evaluating the assay's performance when small, deliberate changes are made to method parameters (e.g., incubation time, temperature).
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Indirect enzyme-linked immunosorbent assay for the mycotoxin zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Indirect Competitive ELISA and Visualized Multicolor ELISA Based on Gold Nanorods Growth for the Determination of Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoclonal antibody technology for mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Group Specific Monoclonal Antibody to Aflatoxins and its Application to Enzyme-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 13. Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme immunoassays for the detection of mycotoxins in plant-based milk alternatives: pitfalls and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PR toxin stability issues in acidic conditions and culture media
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with PR toxin. The following sections detail the stability of this compound in acidic conditions and various culture media, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the inherent instability of this compound, particularly in certain experimental conditions. This compound is known to be unstable in strongly acidic solutions and can readily degrade in culture media, especially those rich in amino acids. This degradation leads to a decrease in the active concentration of the toxin, affecting experimental outcomes. We recommend carefully controlling the pH of your solutions and considering the composition of your culture medium.
Q2: I am observing a decrease in this compound activity over time in my cell culture experiments. Why is this happening?
A2: The decrease in this compound activity is likely due to its degradation into less toxic metabolites, primarily PR-imine and PR-amide.[1][2][3] This process is often facilitated by the presence of amino groups from amino acids and other components in the culture medium. The rate of degradation can also be influenced by the pH of the medium, which can change over the course of an experiment due to cellular metabolism.
Q3: What is the optimal pH for working with this compound?
A3: While the production of this compound by Penicillium roqueforti is optimal at a pH of around 4.0, the stability of the purified toxin is a different consideration. This compound is appreciably stable for a short period (up to 2.5 hours) in moderately acidic methanol-water extracts at pH 2-3.[4] However, it is unstable in strongly acidic solutions. For cell culture experiments, maintaining a stable physiological pH (around 7.4) is crucial, but be aware that degradation will still occur.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, prepare fresh solutions of this compound immediately before use. If you are working with culture media, consider serum-free or low-protein media where possible to reduce the concentration of amino acids that can react with the toxin. When storing stock solutions, use an appropriate solvent and store at -20°C or below, minimizing freeze-thaw cycles. For sensitive experiments, it is advisable to quantify the toxin concentration at the beginning and end of the experiment to account for any degradation.
Troubleshooting Guides
Issue: Unexpectedly Low Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| This compound Degradation in Culture Medium | 1. Prepare fresh this compound solutions for each experiment. 2. Reduce the concentration of amino acids in the medium by using a custom formulation or a commercially available low-amino acid medium. 3. Perform a time-course experiment to determine the rate of this compound degradation in your specific culture medium using HPLC analysis. |
| Incorrect pH of the Medium | 1. Measure the pH of your culture medium after the addition of this compound and throughout the experiment. 2. Use a buffered medium to maintain a stable pH. |
| Cell Line Resistance | 1. Verify the sensitivity of your cell line to this compound using a positive control. 2. Consider using a different cell line known to be sensitive to this compound. |
Issue: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | 1. Ensure accurate and consistent pipetting of the viscous this compound stock solution. 2. Prepare a master mix of the final this compound dilution to be added to all replicates. 3. Quantify the concentration of the stock solution before preparing working dilutions. |
| Differential Degradation Rates | 1. Ensure uniform incubation conditions (temperature, CO2) for all replicates. 2. Stagger the timing of sample processing to minimize variations in exposure time. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the available data on its stability under different acidic conditions.
| pH | Solvent/Medium | Time | Remaining this compound (%) | Reference |
| 2-3 | Methanol-Water Extract | 2.5 hours | Appreciably Stable | [4] |
| <3 | Not Specified | Not Specified | Unstable | [5] |
| 4.5 -> 8.2 | Culture Medium (YES) | 8 to 37 days | Decreased to zero | [1] |
Note: Quantitative kinetic data on this compound degradation at specific pH values is limited in the current literature. The data from culture media reflects a dynamic environment where pH changes over time.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Solution
Objective: To quantify the degradation of this compound in a specific buffer or culture medium over time.
Materials:
-
This compound standard
-
Buffer solution or culture medium of interest
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
0.22 µm syringe filters
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution to the desired final concentration in the buffer or culture medium to be tested.
-
Incubation: Incubate the this compound solution at the desired temperature (e.g., 37°C for cell culture conditions).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitates. If necessary, dilute the sample with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Quantify the concentration of this compound in each time-point sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Visualizing this compound's Mechanism of Action
This compound primarily exerts its cytotoxic effects by inhibiting fundamental cellular processes, namely transcription and translation. This leads to a cascade of events culminating in cell death.
Caption: this compound's inhibitory effects on cellular machinery.
The diagram above illustrates the primary mechanism of this compound. It directly inhibits key enzymes involved in transcription (RNA Polymerase) and DNA replication (DNA Polymerase), as well as the machinery responsible for protein synthesis (translation).[6][7][8] This broad inhibition of macromolecular synthesis disrupts essential cellular processes, ultimately leading to cell death.
Caption: Degradation pathways of this compound.
This workflow illustrates the factors leading to the degradation of this compound. Both strongly acidic conditions and the presence of amino acids in culture media can lead to the transformation of this compound into its less toxic derivatives, PR-imine and PR-amide.[1][2][3] This degradation pathway is a critical consideration for experimental design and data interpretation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of this compound in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the effects of this compound, mycophenolic acid and roquefortine C on in vitro gas production parameters and their stability in the rumen environment | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 6. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of PR Toxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of PR toxin to its less toxic metabolites, PR-imine and PR-amide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of this compound to PR-imine and PR-amide?
A1: The degradation of this compound is facilitated by the presence of nitrogenous compounds such as amino acids, casein, amines, and ammonium (B1175870) salts.[1][2] The aldehyde group at the C-12 position of the this compound molecule is directly involved in its biological activity and is the site of transformation.[1][3] In the presence of nitrogen-containing compounds, this aldehyde group can be converted to an imine or an amide.
Q2: What are the key environmental factors that influence the degradation of this compound?
A2: Several factors influence the degradation of this compound. Microaerophilic (low oxygen) conditions promote its degradation.[1][2] The pH of the culture medium also plays a role; an increase in pH from 4.5 to 8.2 has been observed during the degradation process in Penicillium roqueforti cultures.[3] Temperature also affects the stability and production of this compound, with optimal production occurring between 20-24°C.[4]
Q3: Are PR-imine and PR-amide toxic?
A3: PR-imine and PR-amide are considered to be less toxic than this compound.[1][2] this compound is known to inhibit DNA replication, transcription, and protein synthesis, and can cause damage to the liver and kidneys.[1][5] The degradation products, PR-imine and PR-amide, exhibit lower toxicity and are thought to have minimal harmful effects on chromatin architecture and protein synthesis.[1]
Q4: What analytical methods are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the separation and quantification of this compound, PR-imine, and PR-amide.[3][6] Other analytical techniques that have been used for the identification and characterization of these compounds include Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][7]
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed.
| Possible Cause | Troubleshooting Step |
| Insufficient nitrogenous compounds. | Ensure the reaction medium is supplemented with a source of nitrogen, such as amino acids, casein, or ammonium salts.[1][2] |
| Suboptimal pH. | Monitor and adjust the pH of the medium. The degradation in P. roqueforti cultures is associated with a pH increase to around 8.2.[3] |
| Inappropriate oxygen levels. | Conduct the experiment under microaerophilic conditions.[1][2] |
| Incorrect temperature. | Maintain the optimal temperature for the experimental setup. While this compound production is optimal at 20-24°C, its degradation may have different temperature requirements.[4] |
| Inactive fungal culture (if using biological degradation). | Ensure the Penicillium roqueforti strain used is a known producer of this compound and its degradation products. Strain ATCC 48936 has been used in studies.[3] |
Issue 2: Difficulty in separating and quantifying this compound, PR-imine, and PR-amide using HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC column. | A reversed-phase column is typically used for the analysis of these compounds.[6] |
| Suboptimal mobile phase. | Optimize the mobile phase composition. A methanol-water gradient is often effective. |
| Incorrect detection wavelength. | Ensure the HPLC detector is set to an appropriate wavelength for detecting all three compounds. |
| Co-elution of compounds. | Adjust the mobile phase gradient or flow rate to improve the resolution between the peaks of this compound, PR-imine, and PR-amide. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in starting material. | Ensure the purity and concentration of the initial this compound are consistent across experiments. |
| Fluctuations in experimental conditions. | Tightly control all experimental parameters, including temperature, pH, and oxygen levels.[4][8] |
| Instability of this compound in air. | This compound may decompose when exposed to air.[1] Minimize exposure of the toxin and reaction mixtures to air. |
Experimental Protocols
Protocol 1: Degradation of this compound in Penicillium roqueforti Culture
This protocol is based on the methodology described by Chang et al. (1993).[3][7][9]
1. Fungal Strain and Culture Conditions:
- Organism: Penicillium roqueforti strain ATCC 48936.[3]
- Maintenance: Maintain the fungal strain on potato dextrose agar (B569324) slants at 4°C.[3]
- Production Medium: Use a medium containing 1% yeast extract and 7.5% sucrose (B13894) to culture the fungus.
- Incubation: Inoculate the liquid medium with fungal spores and incubate as a stationary culture at 24°C.[10]
2. Monitoring Toxin Production and Degradation:
- At regular intervals (e.g., daily), withdraw aliquots of the culture medium.
- Extract the medium with chloroform (B151607).
- Analyze the chloroform extract using HPLC to quantify the concentrations of this compound, PR-imine, and PR-amide.[3]
3. Isolation and Purification of Degradation Products:
- After a sufficient incubation period (e.g., when the concentration of degradation products is maximal), extract the entire culture medium with chloroform.
- Concentrate the chloroform extract.
- Purify PR-imine and PR-amide from the concentrated extract using column chromatography on silica (B1680970) gel with a suitable solvent system.[3]
Protocol 2: HPLC Analysis of this compound and its Degradation Products
1. Instrumentation:
2. Chromatographic Conditions:
- Mobile Phase: A gradient of methanol (B129727) and water.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength suitable for all compounds of interest.
- Quantification: Create calibration curves for this compound, PR-imine, and PR-amide using pure standards to determine their concentrations in the samples.[3]
Quantitative Data
Table 1: Time Course of this compound, PR-imine, and PR-amide Production in P. roqueforti Culture
| Culture Day | This compound (mg/L) | PR-imine (mg/L) | PR-amide (mg/L) |
| 15 | Max Production | Lower | Lower |
| 18-19 | Zero | Increasing | Increasing |
| >19 | Zero | Peak Production | Peak Production |
| Note: This table is a qualitative representation based on the description that this compound peaks around day 15 and degrades to zero within 3 to 4 days, while PR-imine and PR-amide concentrations increase subsequently.[3][7][9] |
Table 2: Physicochemical Properties of this compound, PR-imine, and PR-amide
| Compound | Chemical Formula | Molecular Weight (m/z) | TLC Rf Value |
| This compound | C₁₇H₂₀O₆ | - | 0.94 |
| PR-imine | C₁₇H₂₁O₅N | 319 | 0.38 |
| PR-amide | C₁₇H₂₁O₆N | 335 | 0.52 |
| Data sourced from Chang et al. (1993).[3][7] |
Visualizations
Caption: Degradation pathway of this compound to PR-imine and PR-amide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allanchem.com [allanchem.com]
- 9. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wi.knaw.nl [wi.knaw.nl]
Technical Support Center: PR Toxin Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PR toxin extraction from complex matrices such as grains, silage, and dairy products.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction process.
Question: Why am I experiencing low recovery of this compound in my extracts?
Answer:
Low recovery of this compound can be attributed to several factors, primarily its inherent instability and the complexity of the sample matrix. Here are some common causes and potential solutions:
-
Toxin Instability: this compound is unstable, particularly in certain matrices like blue cheese and under specific pH conditions.[1] It can degrade into less toxic derivatives such as PR imine and PR amide.[2]
-
Solution: Work quickly and at low temperatures during the extraction process. Minimize exposure of the toxin to strong acidic or basic conditions. For blue cheese, a moderately acidic methanol-water extract (pH 2-3) has been shown to provide some stability for a short period.
-
-
Inefficient Extraction Solvent: The choice of extraction solvent and its ratio to the sample matrix are critical for optimal recovery.
-
Solution: A mixture of an organic solvent with water is commonly used to extract mycotoxins. Acetonitrile (B52724)/water mixtures (e.g., 80:20 or 79:20:1 with formic acid) are frequently employed for multi-mycotoxin extraction from animal feeds.[3][4] Methanol and chloroform (B151607) are also used.[5] Optimizing the solvent-to-solid ratio is crucial; a higher ratio generally increases extraction efficiency up to a certain point.[6][7][8] Experiment with different solvent systems and ratios to find the optimal conditions for your specific matrix.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[9]
-
Improper Sample Homogenization: Mycotoxins are often unevenly distributed in solid samples, leading to "hot spots" of contamination.[14]
-
Solution: Ensure thorough homogenization of the entire sample before taking a subsample for extraction. Grinding the sample to a uniform and fine particle size increases the surface area for extraction.
-
Question: My analytical results are inconsistent. What could be the cause?
Answer:
Inconsistent results are a common challenge in mycotoxin analysis. The following factors are often the culprits:
-
Variability in Sampling: As mentioned, the heterogeneous distribution of mycotoxins in bulk materials is a major source of error.[14][15][16]
-
Solution: Implement a robust sampling plan that involves taking multiple small samples from different locations within the lot and combining them to create a representative composite sample.
-
-
Inadequate Sample Storage and Handling: this compound can degrade over time, especially under suboptimal storage conditions.
-
Solution: Store samples in a cool, dark, and dry place to minimize fungal growth and toxin degradation. Analyze samples as soon as possible after collection.
-
-
Inconsistent Execution of the Extraction Protocol: Minor variations in extraction time, temperature, or solvent volumes can lead to significant differences in recovery.
-
Solution: Adhere strictly to a validated and standardized protocol. Ensure all personnel are trained on the same procedures.
-
-
Instrumental Variability: Fluctuations in the performance of your analytical instrument (e.g., HPLC, LC-MS/MS) can contribute to inconsistent results.
-
Solution: Regularly perform system suitability tests and calibrations to ensure your instrument is performing optimally.
-
The following diagram illustrates a general troubleshooting workflow for low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction solvents for this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the matrix. However, mixtures of organic solvents with water are generally effective. Commonly used solvents for mycotoxin extraction include:
-
Acetonitrile/water mixtures (e.g., 80:20 v/v)[5]
-
Methanol/water mixtures
-
Chloroform
For some mycotoxins, adding a small amount of acid (e.g., formic acid) to the extraction solvent can improve recovery by breaking interactions between the toxin and matrix components.[4]
Q2: How can I minimize matrix effects when analyzing this compound with LC-MS/MS?
A2: Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples. Here are some strategies to mitigate them:
-
Effective Sample Clean-up: Use solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering compounds from your extract before analysis.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[9][11][12][13] This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Stable Isotope-Labeled Internal Standards: If available, using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the this compound from co-eluting matrix components.
Q3: Are there any specific considerations for extracting this compound from dairy products?
A3: Yes, dairy products present unique challenges due to their high fat and protein content.
-
Protein Precipitation: An initial protein precipitation step is often necessary. This can be achieved by adding a water-miscible organic solvent like acetonitrile.
-
Fat Removal: After protein precipitation and extraction, a defatting step may be required. This can be done using a nonpolar solvent like hexane (B92381) or by using specialized clean-up products designed for lipid removal.
-
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often modified for dairy matrices, has been successfully used for the extraction of various mycotoxins from milk and cheese.[17][18] A typical QuEChERS procedure involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up.
Q4: What is a general workflow for this compound extraction and analysis?
A4: A typical workflow for this compound analysis from a solid matrix like grain or silage involves the following steps:
-
Sampling: Collect a representative composite sample.
-
Sample Preparation: Homogenize and grind the sample to a fine powder.
-
Extraction: Extract the toxin using an appropriate solvent system (e.g., acetonitrile/water) with shaking or blending.
-
Centrifugation/Filtration: Separate the solid matrix from the liquid extract.
-
Clean-up: Purify the extract using solid-phase extraction (SPE) or an immunoaffinity column (IAC).
-
Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in a solvent suitable for the analytical instrument.
-
Analysis: Quantify the this compound using HPLC with a suitable detector (e.g., UV or fluorescence) or, more commonly, LC-MS/MS for higher sensitivity and selectivity.
The following diagram provides a visual representation of this general workflow.
Caption: General workflow for this compound extraction and analysis.
Experimental Protocols
While specific, validated protocols for this compound are not abundant in publicly available literature, the following tables provide a summary of typical conditions and parameters for mycotoxin extraction from relevant matrices, which can serve as a starting point for method development.
Table 1: General Mycotoxin Extraction Parameters for Cereal Grains and Silage
| Parameter | Typical Conditions | Notes |
| Sample Homogenization | Grind to pass a 1 mm sieve | Finer grinding increases extraction efficiency. |
| Extraction Solvent | Acetonitrile/water (80:20, v/v) or (79:20:1, v/v/v with formic acid) | The addition of acid can improve the recovery of some mycotoxins.[4] |
| Solvent-to-Solid Ratio | 5:1 to 20:1 (mL/g) | Higher ratios can improve extraction but also dilute the extract. Optimization is recommended. |
| Extraction Time | 30-60 minutes | Shaking or blending is typically used. |
| Extraction Temperature | Room temperature | Higher temperatures are generally not necessary and may degrade the toxin. |
| Clean-up | Solid-Phase Extraction (SPE) with C18 or multi-functional cartridges; Immunoaffinity Columns (IAC) | SPE is a general clean-up method, while IAC offers high selectivity for specific toxins or groups of toxins.[10] |
Table 2: General Mycotoxin Extraction Parameters for Dairy Products (Milk and Cheese)
| Parameter | Typical Conditions | Notes |
| Sample Preparation | For cheese, grate or homogenize. For milk, use directly. | For high-fat cheeses, a freezing step followed by grinding can be effective. |
| Extraction Solvent | Acetonitrile with 1-2% formic acid | The acid helps to precipitate proteins. |
| Extraction Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A modified QuEChERS protocol is often used for dairy matrices.[17][18] |
| Salting Out | Addition of salts like MgSO4 and NaCl | This step induces phase separation between the aqueous and organic layers. |
| Clean-up | Dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18. | PSA removes polar interferences, while C18 removes non-polar compounds like fats. |
| Lipid Removal | Specialized lipid removal sorbents or a freezing step to precipitate lipids. | This is a critical step for high-fat dairy products. |
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Prevalent Mycotoxins in Animal Feed: Occurrence and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solid phase extraction Archives - FoodSafetyTech [foodsafetytech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One-point calibration and matrix-matching concept for quantification of potentially toxic elements in wood by LA-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. lcms.cz [lcms.cz]
- 14. foodriskmanagement.com [foodriskmanagement.com]
- 15. knowmycotoxins.com [knowmycotoxins.com]
- 16. specialnutrients.com [specialnutrients.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Penicillium roqueforti Culture for PR Toxin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillium roqueforti to optimize PR toxin yield.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for maximizing this compound yield?
A1: Achieving high yields of this compound requires precise control over several culture parameters. The optimal conditions can vary slightly between different strains of P. roqueforti, but general guidelines are summarized below. Stationary cultures have been found to yield higher toxin levels compared to shaken cultures.[1][2][3] The ideal temperature for this compound production is between 20°C and 24°C.[1][2][3]
Q2: My this compound yield is low. What are the common factors that could be responsible?
A2: Low this compound yield can be attributed to several factors:
-
Suboptimal Media Composition: The choice of carbon source is critical. Sucrose (B13894) is generally preferred over lactose (B1674315) or sodium lactate (B86563) for high this compound production.[4] Supplementing media with corn extract has been shown to significantly increase this compound levels.[1][2][5]
-
Incorrect pH: The optimal pH for this compound production is around 4.0.[1][2][3] Deviations from this value can lead to a sharp decrease in yield.
-
Improper Aeration: Stationary cultures are generally better for this compound production than shaken cultures.[1][2][3]
-
Inappropriate Temperature: The optimal temperature range is 20-24°C.[1][2][3] Higher temperatures can lead to faster degradation of the toxin.[3]
-
Strain Variability: Not all P. roqueforti strains are high producers of this compound.[1][6] It is advisable to screen different strains to find a high-yielding one.
-
Incorrect Incubation Time: The timing of harvest is crucial as this compound production peaks at a specific point in the growth cycle, after which it can be degraded.[7][8]
Q3: How does the choice of carbon source in the culture medium affect this compound production?
A3: The carbon source in the culture medium has a significant impact on this compound synthesis. Studies have shown that media containing sucrose as the primary carbon source result in considerably higher yields of this compound compared to media with lactose or sodium lactate.[4] For instance, replacing sucrose with lactose can reduce this compound production by over 40-fold.[4]
Q4: Is there a relationship between the age of the fungal spores used for inoculation and this compound yield?
A4: Research indicates that the age of the P. roqueforti spores used for inoculation does not significantly affect the final this compound yield. Spores obtained from mycelia ranging from 3 to 48 days old have been shown to result in comparable toxin levels.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected | Incorrect strain of P. roqueforti. | Verify the strain's capability to produce this compound. Not all strains are producers.[1][6] Consider screening multiple strains. |
| Suboptimal culture medium. | Use a yeast extract-sucrose (YES) medium.[4] Supplementing with corn extract can significantly boost production.[1][2][5] | |
| Incorrect pH of the medium. | Adjust the initial pH of the medium to 4.0 using a suitable buffer system like citrate-phosphate.[1][3] | |
| Inconsistent this compound Yields Between Batches | Fluctuation in incubation temperature. | Ensure a constant incubation temperature between 20-24°C.[1][2][3] Use a calibrated incubator. |
| Variation in aeration. | Maintain consistent culture conditions. Stationary cultures are recommended for higher yields.[1][2][3] If shaking is necessary, use a consistent and gentle agitation speed (e.g., 120 rpm). | |
| Inconsistent inoculation density. | Standardize the spore concentration in the inoculum for each batch. | |
| This compound Degradation | Extended incubation period. | Harvest the culture at the optimal time, typically between 12 to 14 days at 24°C.[3] Monitor toxin levels over time to determine the peak production point. |
| High incubation temperature. | Avoid temperatures above 28°C, as they can lead to rapid degradation of the toxin.[3] | |
| pH shift during cultivation. | Monitor the pH of the culture medium throughout the incubation period. The pH can increase over time, leading to toxin degradation.[9] |
Data Presentation
Table 1: Optimal Culture Conditions for this compound Production
| Parameter | Optimal Value/Condition | Reference(s) |
| Culture Medium | Yeast Extract-Sucrose (YES) Broth | [4] |
| Supplementation | 20% Corn Extract | [3] |
| pH | 4.0 | [1][2][3] |
| Temperature | 20-24°C | [1][2][3] |
| Aeration | Stationary Culture | [1][2][3] |
| Incubation Time | 12-14 days at 24°C | [3] |
Table 2: Effect of Carbon Source on this compound Yield
| Carbon Source | Relative this compound Yield | Reference(s) |
| Sucrose | High | [4] |
| Lactose | Significantly Reduced | [4] |
| Sodium Lactate | Very Low to Undetectable | [4] |
Experimental Protocols
Protocol 1: Culturing Penicillium roqueforti for this compound Production
-
Media Preparation: Prepare Yeast Extract-Sucrose (YES) broth containing 2% yeast extract and 15% sucrose.[4] For enhanced production, prepare a modified YESC medium containing 1% yeast extract, 7.5% sucrose, and 20% corn extract.[3]
-
Sterilization: Dispense 150 ml of the medium into 1 L Roux flasks and autoclave at 121°C for 15 minutes.[4]
-
Inoculation: Inoculate the sterile medium with a spore suspension of P. roqueforti to a final concentration of approximately 5 x 10⁴ spores/ml.[10]
-
Incubation: Incubate the flasks as stationary cultures at 24°C in the dark for 14 days.[3][4]
-
Harvesting: After the incubation period, harvest the culture for this compound extraction.
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Collect the culture medium and mycelia from the Roux flasks.
-
Extract the crude toxin by mixing the culture with chloroform (B151607).[9]
-
Collect the chloroform extracts and concentrate them using a rotary evaporator to obtain a thick syrup.[9]
-
-
Purification (Optional):
-
For further purification, the crude extract can be passed through a silica (B1680970) gel column equilibrated with chloroform.[9]
-
-
Quantification:
-
Quantify the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC).[10]
-
Use a suitable column (e.g., Cosmosil 10 SL) with chloroform as the mobile phase.[10]
-
Detect the toxin at 254 nm and calculate the concentration by comparing the peak area with that of a known standard.[10]
-
Alternatively, Thin-Layer Chromatography (TLC) can be used for semi-quantitative analysis.[11]
-
Visualizations
Caption: Workflow for this compound Production and Analysis.
Caption: Simplified this compound Biosynthetic Pathway.
References
- 1. Factors affecting the production of eremofortin C and this compound in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the production of eremofortin C and this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound production in different Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields of PR toxin in laboratory cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of PR toxin in laboratory cultures of Penicillium roqueforti.
Frequently Asked Questions (FAQs)
Q1: My P. roqueforti culture shows good mycelial growth, but the this compound yield is negligible. What are the primary factors to investigate?
A1: Low toxin yield despite robust fungal growth is a common issue and can often be attributed to suboptimal culture conditions or timing of harvest. Secondary metabolite production, such as that of this compound, is frequently triggered by specific environmental cues or nutrient limitations and does not always correlate directly with biomass accumulation.[1] Key areas to investigate include the composition of your culture medium, the physical parameters of incubation (temperature, pH, aeration), and the harvest time.
Q2: What is the optimal temperature and pH for this compound production?
A2: The optimal conditions for this compound production can be strain-dependent. However, studies have shown that the highest levels of this compound are generally produced at temperatures between 20 to 24°C.[2][3][4][5] The optimal pH for the production of both this compound and its precursor, eremofortin C, is around 4.0.[2][3][4][5] It is advisable to monitor and maintain a stable pH throughout the fermentation process.
Q3: How does aeration affect the yield of this compound?
A3: Aeration is a critical factor. Toxin production has been observed to be higher in stationary cultures compared to those that are shaken.[2][3][4][5] While gentle shaking (e.g., 120 rpm) may be suitable for some fungal fermentations, excessive agitation can induce shear stress on the mycelia and negatively impact secondary metabolite production. For this compound, stationary cultures often provide the optimal conditions for high yield.
Q4: Are there any specific media components known to enhance this compound production?
A4: Yes, the composition of the culture medium significantly influences this compound yield. Production of this compound is generally greater on cereals compared to legumes.[2][3][4] Notably, the addition of corn extracts to the culture medium has been shown to greatly increase the production of this compound and its precursors in a coordinated manner, without a significant change in mycelial dry weight.[2][3][4] A commonly used medium for this compound production is Yeast Extract Sucrose (YES) broth.
Q5: When is the optimal time to harvest the culture for maximum this compound yield?
A5: The production of secondary metabolites like this compound is often growth-phase dependent.[1] this compound production typically begins around the ninth day of incubation, increases progressively up to the 35th day, and then decreases. Therefore, establishing a time-course experiment for your specific strain and culture conditions is recommended to pinpoint the peak production window.
Q6: My this compound seems to be degrading in the culture medium over time. Is this a known issue?
A6: Yes, this compound can be unstable in culture medium. It can be rapidly converted into related, less toxic derivatives such as PR imine and PR amide through reactions with amino acids, or oxidized to PR acid.[6] This degradation is a key consideration for determining the optimal harvest time.
Troubleshooting Guide for Low this compound Yields
This guide provides a systematic approach to diagnosing and resolving issues related to low this compound yields.
Problem: Inconsistent or Low this compound Yields
Initial Diagnostic Workflow
Caption: A logical workflow for troubleshooting low this compound yields.
Detailed Troubleshooting Steps
| Potential Issue | Recommended Action |
| Strain Viability and Purity | Ensure you are using a known this compound-producing strain of P. roqueforti. Verify the purity of your culture to rule out contamination. If possible, obtain a fresh culture from a reliable source like the American Type Culture Collection (ATCC). |
| Suboptimal Culture Medium | Prepare a Yeast Extract Sucrose (YES) medium, which is commonly used for this compound production.[7] Consider supplementing the medium with corn extract, as this has been shown to significantly boost yields.[2][3][4] Ensure all media components are correctly weighed and dissolved, and that the final pH is adjusted to approximately 4.0 before sterilization.[2][3][4][5] |
| Incorrect Incubation Temperature | Incubate your cultures at a constant temperature between 20-24°C.[2][3][4][5] Use a calibrated incubator and monitor the temperature regularly. |
| Inappropriate Aeration | For optimal this compound production, use stationary cultures.[2][3][4][5] If you are using flasks, ensure a large surface area to volume ratio to allow for adequate gas exchange without the need for shaking. |
| Suboptimal Harvest Time | Perform a time-course study by harvesting samples at different time points (e.g., every 2-3 days from day 7 to day 40). Analyze the this compound concentration in each sample to determine the peak production period for your specific experimental setup. |
| Inefficient Extraction | Review your extraction protocol. This compound can be extracted from the culture filtrate using organic solvents like chloroform (B151607). Ensure complete separation of the organic and aqueous phases. See the detailed protocol below. |
| Inaccurate Quantification | Validate your analytical method (e.g., HPLC, TLC) using a certified this compound standard. Check the performance of your column, the composition of your mobile phase, and the detector settings. |
Quantitative Data Summary
Table 1: Optimal Culture Parameters for this compound Production
| Parameter | Optimal Range/Condition | Reference(s) |
| Temperature | 20-24°C | [2][3][4][5] |
| pH | ~4.0 | [2][3][4][5] |
| Aeration | Stationary Culture | [2][3][4][5] |
| Carbon Source | Sucrose | [7] |
| Nitrogen Source | Yeast Extract | [7] |
| Supplement | Corn Extract | [2][3][4] |
Experimental Protocols
Protocol 1: Culture of P. roqueforti for this compound Production
-
Media Preparation: Prepare Yeast Extract Sucrose (YES) broth containing 2% yeast extract and 15% sucrose.[7] Adjust the pH to 5.5.[8] For enhanced production, supplement with 20% corn extract.
-
Sterilization: Dispense 100 mL of the medium into 500 mL flasks and sterilize by autoclaving at 121°C for 20 minutes.[8]
-
Inoculation: Inoculate each flask with a spore suspension of P. roqueforti to a final concentration of 10^6-10^8 conidia/mL.[8]
-
Incubation: Incubate the flasks as stationary cultures at 24°C in the dark for 14-35 days.[8]
Protocol 2: Extraction of this compound from Culture Filtrate
-
Filtration: Separate the mycelium from the liquid culture by filtration.
-
Solvent Extraction: Extract the culture filtrate with an equal volume of chloroform. Repeat the extraction three times.
-
Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure at 30-40°C to obtain a crude extract.[8]
-
Purification (Optional): The crude extract can be further purified by silica (B1680970) gel column chromatography using a benzol-acetate (9:1) solvent system.[8]
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector set at 254 nm.
-
Column: A Cosmosil 10 SL column (25 cm x 4.6 mm) or equivalent.[9]
-
Mobile Phase: Chloroform.[9]
-
Flow Rate: 2 mL/min.[9]
-
Sample Preparation: Dissolve the dried extract in a known volume of chloroform.
-
Standard Curve: Prepare a series of standard solutions of pure this compound in chloroform of known concentrations.
-
Analysis: Inject the samples and standards onto the HPLC system. Identify the this compound peak by its retention time compared to the standard.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve. The limit of detection for this method can be as low as 2 ng.[10]
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving a cluster of genes. The pathway begins with the cyclization of farnesyl diphosphate (B83284) to form aristolochene, which then undergoes a series of enzymatic modifications to yield this compound.[6][11]
Caption: Simplified biosynthetic pathway of this compound in P. roqueforti.
References
- 1. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound by Penicillium roqueforti - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. wi.knaw.nl [wi.knaw.nl]
- 9. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Penicillium roqueforti toxin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stabilization techniques for PR toxin in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stabilization of PR toxin in experimental solutions. Given the inherent instability of this compound, proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a mycotoxin produced by the fungus Penicillium roqueforti. It is a bicyclic sesquiterpenoid containing several reactive functional groups, including an aldehyde, an α,β-unsaturated ketone, and two epoxide rings.[1] The aldehyde group, in particular, is crucial for its biological activity and high reactivity.[1] This reactivity makes this compound unstable in experimental solutions, where it can rapidly degrade into less toxic derivatives such as PR imine, PR amide, and PR acid.[2] This degradation can lead to a significant loss of potency and variability in experimental outcomes.
Q2: What are the main degradation pathways of this compound in solution?
The primary degradation pathways involve reactions with nucleophiles and oxidation. In the presence of nitrogen-containing compounds like amino acids or ammonia (B1221849) (often present in culture media or buffer systems containing amines), the aldehyde group of this compound can react to form PR imine.[2] It can also be converted to PR amide and PR acid under certain conditions.[2] The presence of oxygen and light can also contribute to oxidative degradation of the molecule.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, it is advisable to store this compound as a dry solid at -20°C. For preparing stock solutions, high-purity anhydrous solvents are recommended to minimize degradation. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing highly concentrated stock solutions of water-insoluble compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[3] Chloroform has also been used for the extraction and analysis of this compound and its derivatives.[4] When preparing for cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: How should I store this compound stock solutions?
This compound stock solutions should be stored at -20°C or lower in tightly sealed, light-protecting vials to minimize exposure to light, moisture, and air.[6] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Are there any specific agents I can add to my solutions to improve this compound stability?
While specific studies on stabilizing agents for this compound are limited, general principles for stabilizing aldehyde-containing compounds can be applied. The inclusion of antioxidants may help to mitigate oxidative degradation. However, the compatibility of any stabilizing agent with the specific experimental system must be validated. For compounds sensitive to pH, maintaining an optimal pH with a suitable buffer system is crucial. One study on sesquiterpene lactones indicated better stability at a slightly acidic pH of 5.5 compared to a neutral pH of 7.4.[7]
Q6: How can I verify the integrity of my this compound solution?
The concentration and purity of this compound in a solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1][4] By comparing the chromatogram of a stored solution to that of a freshly prepared standard, one can quantify the amount of intact this compound and detect the presence of its degradation products (PR imine, PR amide, PR acid).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Minimize the time the working solution is kept at room temperature or in culture medium. Verify the concentration of the stock solution periodically using HPLC. |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound due to degradation. Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Ensure consistent timing and conditions for the preparation and application of the working solution. |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer or media. | The compound is not sufficiently soluble in the aqueous solution. | This is a common issue with compounds dissolved in DMSO.[8] Try vortexing or brief sonication to redissolve the precipitate.[8] Ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous medium. The final DMSO concentration should also be kept low. |
| High background in cell-based assays. | Cytotoxicity of the solvent (e.g., DMSO). | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Typically, final DMSO concentrations should be kept below 0.5%.[5] |
Data Summary
Due to the limited availability of specific quantitative stability data for this compound in various laboratory solvents, the following table provides a general guideline based on the known chemical properties of this compound and related compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Temperature | Expected Stability (General Guideline) | Notes |
| Solid | -20°C | High | Recommended for long-term storage. Protect from light and moisture. |
| DMSO (anhydrous) | -20°C | Moderate to High | Prepare concentrated stock solutions. Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
| Chloroform | -20°C | Moderate | Primarily used for extraction and analytical purposes. Ensure it is of high purity and anhydrous. |
| Aqueous Buffers / Cell Culture Media | 4°C to 37°C | Low | This compound is expected to degrade rapidly. Prepare fresh immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under a fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Stability Assessment of this compound Solution by HPLC
Objective: To monitor the degradation of this compound in a given solvent over time.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard of known concentration
-
HPLC system with a C18 reverse-phase column and a UV or MS detector
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
HPLC vials
Procedure:
-
At time zero (immediately after preparation), dilute a small sample of the this compound solution and the standard to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and standard into the HPLC system.
-
Develop a chromatographic method that provides good separation of this compound from its potential degradation products (PR imine, PR amide, PR acid). The retention times for these compounds are different.[4]
-
Record the peak area of the this compound in the sample and the standard.
-
Store the this compound solution under the desired conditions (e.g., specific temperature, light exposure).
-
At subsequent time points (e.g., 24, 48, 72 hours), take another sample from the stored solution, dilute it in the same manner, and analyze it by HPLC.
-
Calculate the concentration of this compound remaining at each time point by comparing its peak area to the peak area of the standard.
-
Plot the concentration of this compound versus time to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for the preparation and use of this compound experimental solutions.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Interference in Analytical Detection of PR Toxin
Welcome to the Technical Support Center for the analytical detection of PR toxin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common challenges encountered during the analysis of this mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most prevalent sources of interference in this compound analysis stem from the sample matrix itself, often referred to as "matrix effects." These effects can cause either suppression or enhancement of the analytical signal, leading to inaccurate quantification. Common interfering substances include fats, proteins, and oils from the sample matrix.[1][2] Additionally, the inherent instability of this compound can be a source of analytical variability. It is known to be unstable in solutions with a strongly acidic pH and can react with amino acids to form derivatives like PR imine, which may complicate accurate measurement.[3]
Q2: My this compound peak is showing tailing/fronting in my HPLC analysis. What could be the cause?
A2: Peak tailing or fronting in HPLC analysis of this compound can be attributed to several factors. One common cause is the incompatibility of the sample solvent with the mobile phase. Whenever feasible, dissolve and inject your samples in the mobile phase. If this is not possible, ensure the injection solvent is weaker (less eluotropic) than the mobile phase. Other potential causes include column overload, where the sample is too concentrated, or issues with the column itself, such as a void or contamination.[4]
Q3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often the result of contamination in the injector or column, or trace impurities in the mobile phase.[5] To resolve this, you can try flushing the injector and running a strong solvent through the column to remove any late-eluting compounds. Including a final wash step in your gradient analysis can also help remove strongly retained substances.[5]
Q4: My retention times for this compound are shifting between runs. What should I investigate?
A4: Fluctuations in retention time can be caused by several factors. A primary reason can be changes in the mobile phase composition; even small variations can lead to significant shifts. Ensure your mobile phase is prepared consistently.[6] Temperature fluctuations can also affect retention times, so using a column oven to maintain a stable temperature is recommended.[6][7] Air trapped in the pump is another common culprit, which can be addressed by purging the system.[6]
Q5: What is the impact of pH on this compound stability during analysis?
A5: The pH of the extraction and analytical solutions is critical for this compound stability. This compound has been reported to be unstable in strongly acidic conditions (pH < 3).[8] It is more stable in moderately acidic methanol-water extracts (pH 2-3) for shorter periods.[3] Therefore, careful control of pH throughout the sample preparation and analysis process is crucial to prevent degradation of the toxin and ensure accurate quantification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound analysis workflow.
Issue 1: Poor Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent. Acetonitrile/water mixtures (e.g., 80:20 v/v) with a small amount of acidifier like formic acid are commonly used for mycotoxin extraction.[9] Ensure thorough homogenization of the sample to allow for efficient solvent penetration. |
| Degradation of this compound | As this compound is unstable, minimize sample processing time and avoid exposure to harsh pH conditions.[3][8] Store extracts at low temperatures and protect from light. |
| Loss during Cleanup | If using Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC), ensure the column is properly conditioned and that the elution solvent is appropriate to release the toxin completely. For IAC, ensure the column capacity is not exceeded. |
Issue 2: Inaccurate Quantification due to Matrix Effects
| Possible Cause | Suggested Solution |
| Ion Suppression/Enhancement in LC-MS/MS | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for signal changes. |
| Use of Internal Standards: Employ a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variations in instrument response. | |
| Dilute and Shoot: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[1] | |
| Improve Sample Cleanup: Utilize more effective cleanup techniques like Immunoaffinity Columns (IAC) which are highly specific and can significantly reduce matrix components.[10] |
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques for Mycotoxin Analysis
| Cleanup Method | Principle | Selectivity | Recovery Rates (General Mycotoxins) | Notes |
| Solid Phase Extraction (SPE) | Adsorption chromatography | Moderate | 63.7% - 85.3% | Performance can be matrix-dependent.[11] |
| Immunoaffinity Columns (IAC) | Antigen-antibody binding | High | 80% - 110% | Highly specific for the target mycotoxin or a group of structurally related mycotoxins, leading to cleaner extracts.[12] |
Note: Recovery rates are for general mycotoxins as this compound-specific comparative data is limited. These values serve as an illustrative guide.
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Grain Samples
This protocol is a representative method based on common practices for mycotoxin analysis.
-
Sample Homogenization:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 0.1% formic acid).
-
Vortex vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for the cleanup step.[9]
-
-
Immunoaffinity Column (IAC) Cleanup:
-
Allow the IAC column to reach room temperature.
-
Pass the entire supernatant through the IAC column at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Wash the column with 10 mL of phosphate-buffered saline (PBS) to remove unbound matrix components.
-
Dry the column by passing air through it for 10-15 seconds.
-
Elute the this compound from the column with 2 mL of methanol (B129727) into a clean collection vial.
-
Protocol 2: LC-MS/MS Analysis of this compound
The following are general LC-MS/MS parameters that can be optimized for your specific instrument.
-
LC System: Agilent 1260 Infinity HPLC system or equivalent.
-
Mass Spectrometer: QTRAP® 6500 mass spectrometer or equivalent.[15]
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized on your instrument. For example, for a compound with a precursor ion of m/z 321, you might monitor transitions to product ions like m/z 279 and m/z 261.
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each MRM transition to achieve the best sensitivity.[2][3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Induced Inflammatory Response Pathway.
Caption: Inhibition of DNA Replication by this compound.
Caption: General Workflow for this compound Analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. forensicrti.org [forensicrti.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Immunoaffinity Column Cleanup to Aflatoxin M1 Determination and Survey in Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. agris.fao.org [agris.fao.org]
- 7. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 8. Study of the effects of this compound, mycophenolic acid and roquefortine C on in vitro gas production parameters and their stability in the rumen environment | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to sample for mycotoxin detection in grain and feed - All about toxins [allabouttoxins.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PR Toxin Detection Sensitivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of PR toxin.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis using various detection methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time. |
| Improper Blocking | Use a suitable blocking buffer (e.g., BSA or non-fat dry milk) and ensure complete coverage of the microplate wells. Optimize blocking time and temperature. |
| Cross-Reactivity | Antibodies may cross-react with structurally similar this compound derivatives (PR-imine, PR-amide).[1] Use highly specific monoclonal antibodies if available. Confirm results with a secondary method like HPLC-MS/MS. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, disposable labware to avoid contamination.[2] |
Issue 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| This compound Instability | This compound is unstable and can degrade, especially at room temperature or in certain solvents.[1] Prepare fresh standards and handle samples quickly. Store samples and standards at -20°C or lower. |
| Incorrect Reagent Concentration | Optimize the concentrations of capture and detection antibodies, as well as the enzyme conjugate. |
| Suboptimal Incubation Times/Temperatures | Follow the kit manufacturer's instructions for incubation times and temperatures. Optimization may be necessary for custom assays. |
| Inactive Enzyme or Substrate | Ensure the enzyme and substrate are stored correctly and have not expired. Prepare substrate solutions immediately before use. |
High-Performance Liquid Chromatography (HPLC-MS/MS)
Issue 3: Poor Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with formic acid) to improve peak shape and resolution. |
| Column Overload | Dilute the sample extract to avoid overloading the analytical column. |
| Matrix Effects | Co-eluting matrix components can interfere with ionization.[2] Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. Implement a more rigorous sample cleanup procedure. |
Issue 4: Low Sensitivity or Inconsistent Quantification
| Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement | Matrix components can suppress or enhance the analyte signal.[2] See solutions for "Matrix Effects" above. |
| Inefficient Extraction | Optimize the extraction solvent and procedure to ensure maximum recovery of this compound from the sample matrix. Common solvents include acetonitrile, methanol, or ethyl acetate, often with acidification. |
| This compound Degradation | As with ELISA, the instability of this compound can lead to lower than expected concentrations.[1] Minimize sample processing time and keep extracts cold. |
Lateral Flow Assay (LFA)
Issue 5: False Positives or False Negatives
| Possible Cause | Recommended Solution |
| Cross-Reactivity | Similar to ELISA, antibodies may cross-react with this compound derivatives.[1] Select antibodies with high specificity for this compound. |
| Matrix Interference | Complex sample matrices can affect the flow characteristics and binding kinetics of the assay.[3] Optimize the sample dilution buffer and membrane materials. |
| Incorrect Sample Volume | Ensure the correct sample volume is applied to the assay strip as per the manufacturer's instructions. |
Issue 6: Inconsistent or Weak Test Line
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | The this compound concentration in the sample may be below the limit of detection of the assay. Consider a more sensitive method like HPLC-MS/MS for confirmation. |
| Suboptimal Antibody-Nanoparticle Conjugation | Ensure proper conjugation of the detection antibody to the nanoparticles (e.g., gold nanoparticles) for a strong signal. |
| Variable Flow Rate | Inconsistent flow of the sample along the strip can lead to variable results. Ensure the assay is performed on a flat, level surface. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the typical performance characteristics of different this compound detection methods. Please note that these values can vary depending on the specific assay, matrix, and experimental conditions.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Specificity | Cost |
| ELISA | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL | High | Moderate to High | Low to Moderate |
| HPLC-MS/MS | 0.01 - 1 ng/g | 0.05 - 5 ng/g | Low to Moderate | Very High | High |
| Lateral Flow Assay | 1 - 20 ng/mL | 5 - 50 ng/mL | Very High | Moderate | Low |
| Electrochemical Biosensor | 0.01 - 0.5 ng/mL | 0.05 - 1 ng/mL | High | High | Moderate |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol provides a general guideline for a competitive ELISA. Specific parameters should be optimized for individual assays.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the sample (or standard) and a specific anti-PR toxin antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the this compound concentration in the sample.
Protocol 2: HPLC-MS/MS for this compound Analysis in Cheese
This protocol outlines a general procedure for the extraction and analysis of this compound in cheese samples.
-
Sample Preparation: Homogenize a known amount of cheese sample (e.g., 5 g).
-
Extraction:
-
Add an extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v with 1% formic acid).
-
Vortex or blend for 3-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Optional but Recommended):
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the this compound with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for this compound for confirmation and quantification.
-
Mandatory Visualizations
References
- 1. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A validated LC–MS/MS multi-method for the determination of 110 mycotoxins and plant toxins in cow milk and application to samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PR Toxin Detoxification Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments on the detoxification of PR toxin in contaminated animal feed.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its detoxification.
Q1: What is this compound and why is it a concern in animal feed?
A1: this compound is a mycotoxin produced by the fungus Penicillium roqueforti, which can contaminate silage and other feedstuffs.[1][2] It is a concern due to its toxic effects, which include the inhibition of crucial cellular processes like DNA replication, transcription, and protein synthesis.[3][4][5] Ingestion of this compound-contaminated feed has been associated with adverse health effects in livestock, including loss of appetite, rumen inactivity, and gut inflammation.[2]
Q2: What are the main strategies for detoxifying this compound in contaminated feed?
A2: The primary strategies for mycotoxin detoxification, which can be applied to this compound, fall into three categories:
-
Physical Methods: These include techniques like heat treatment and ultraviolet (UV) irradiation.[6]
-
Chemical Methods: This involves the use of various chemical agents to degrade the toxin. General chemical methods for mycotoxins include treatment with ammonia (B1221849) or ozone.
-
Biological Methods: This approach utilizes microorganisms, such as bacteria and yeast, or their enzymes to degrade or adsorb the toxin.
Q3: How stable is this compound during feed processing?
A3: this compound is known to be relatively heat-stable, meaning that normal feed processing temperatures may not be sufficient to completely eliminate it.[7] However, specific data on the percentage reduction of this compound at different temperatures and processing times is limited.
Q4: Can this compound be degraded into less toxic compounds?
A4: Yes, this compound can be degraded into metabolites such as PR-imine and PR-amide, which have been reported to be less toxic.[1][4] This degradation can occur under certain conditions, for instance, during the fermentation process in blue cheese, which is also characterized by the presence of Penicillium roqueforti.
Section 2: Troubleshooting Guides
This section provides guidance on common issues that may be encountered during this compound detoxification experiments.
Troubleshooting Mycotoxin Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible quantification of this compound. | 1. Uneven distribution of this compound in the feed sample ("hot spots"). [8] 2. Inadequate sample preparation (e.g., grinding, extraction). 3. Matrix effects from the feed interfering with the analytical method. [8] | 1. Improve sampling protocol: Collect multiple subsamples from different locations within the feed batch and combine them to create a more representative composite sample. 2. Optimize sample preparation: Ensure the entire sample is finely and homogeneously ground. Validate the efficiency of your extraction solvent and procedure for this compound in the specific feed matrix. 3. Refine analytical method: Incorporate a sample clean-up step (e.g., solid-phase extraction) to remove interfering compounds. Use matrix-matched calibration standards or an internal standard for more accurate quantification. |
| Low or no detection of this compound in a suspected contaminated sample. | 1. Degradation of this compound during sample storage or processing. 2. The analytical method lacks the required sensitivity. 3. Incorrect wavelength or detection parameters for HPLC-FLD or LC-MS/MS. | 1. Proper sample handling: Store samples in a cool, dark, and dry place to prevent toxin degradation. Minimize exposure to light and high temperatures during processing. 2. Method validation: Determine the limit of detection (LOD) and limit of quantification (LOQ) of your method to ensure it is sensitive enough for your expected toxin levels.[9] 3. Instrument optimization: Consult literature for the optimal excitation and emission wavelengths for this compound fluorescence detection or the specific mass transitions for MS/MS analysis. |
Troubleshooting Detoxification Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low efficiency of a detoxification method. | 1. Suboptimal experimental conditions (e.g., temperature, pH, treatment time). 2. The chosen detoxification agent is not effective against this compound. 3. Inactivation of the biological detoxification agent (e.g., microorganisms, enzymes). | 1. Systematic optimization: Conduct a series of experiments to evaluate a range of conditions for the chosen detoxification method to identify the optimal parameters. 2. Screening of agents: Test a variety of detoxification agents from different classes (physical, chemical, biological) to identify the most effective one for this compound. 3. Viability/Activity testing: For biological methods, confirm the viability of the microorganisms or the activity of the enzymes under the experimental conditions. |
| High variability in detoxification results. | 1. Inconsistent application of the detoxification treatment. 2. Heterogeneity of the contaminated feed material. | 1. Standardize protocols: Ensure that all experimental parameters are tightly controlled and consistently applied across all replicates. 2. Homogenize feed samples: Thoroughly mix the contaminated feed before dividing it into experimental units to ensure a uniform starting concentration of this compound. |
Section 3: Experimental Protocols & Data
This section provides an overview of methodologies for key experiments in this compound detoxification research.
Physical Detoxification: Ultraviolet (UV) Irradiation
While specific data for this compound is limited, studies on other mycotoxins like zearalenone (B1683625) (ZEN) and deoxynivalenol (B1670258) (DON) have shown that UV irradiation can be an effective detoxification method.[10]
Experimental Workflow for UV Irradiation:
Caption: Workflow for evaluating UV detoxification of this compound.
Quantitative Data on UV Degradation of Other Mycotoxins (for reference):
| Mycotoxin | UV Intensity | Exposure Time | Degradation (%) | Reference |
| Zearalenone (ZEN) | 0.1 mW/cm² | 60 min | Undetectable | [10] |
| Deoxynivalenol (DON) | 0.1 mW/cm² | 60 min | Undetectable | [10] |
| Aflatoxin B1 (in maize) | 31 W | 45 min | 43.2% | [8] |
| Aflatoxin B1 (in peanut) | 31 W | 45 min | 50.8% | [8] |
Note: These values are for other mycotoxins and should be used as a starting point for optimizing this compound detoxification experiments.
Chemical Detoxification: Ammoniation
General Protocol for Ammoniation:
-
Moisture Adjustment: Adjust the moisture content of the contaminated feed to a specific level (e.g., 15-20%).
-
Ammonia Application: Treat the feed with a specific concentration of aqueous or gaseous ammonia.
-
Incubation: Store the treated feed in a sealed container for a defined period at a controlled temperature.
-
Aeration: Aerate the feed to remove residual ammonia before analysis.
-
Analysis: Extract and quantify the remaining this compound.
Quantitative Data on Ammoniation of Fumonisin B1 (for reference):
| Feed Material | Ammonia Treatment | Fumonisin B1 Reduction (%) | Reference |
| F. moniliforme Culture Material | Atmospheric ammoniation | 30% | [12] |
| Naturally Contaminated Corn | Atmospheric ammoniation | ~45% | [12] |
Note: The toxicity of the fumonisin-contaminated material was not altered by ammoniation in the cited study, highlighting the importance of toxicity assessment of the final product.
Biological Detoxification: Microbial Degradation
Probiotic bacteria, such as Lactobacillus species, and yeasts like Saccharomyces cerevisiae have demonstrated the ability to bind or degrade various mycotoxins.
Experimental Workflow for Microbial Detoxification:
Caption: Workflow for in vitro microbial detoxification of this compound.
Quantitative Data on Mycotoxin Reduction by Microorganisms (for reference):
| Mycotoxin | Microorganism | Incubation Time | Reduction (%) | Reference |
| Aflatoxin B1 | Lactobacillus spp. | 24 h | ~60% | [13] |
| Aflatoxin B1 | Saccharomyces cerevisiae | 24 h | ~65% | [13] |
| Fumonisin B1 & B2 | Lactobacillus spp. | 24 h | 62-77% | [13] |
| Fumonisin B1 & B2 | Saccharomyces cerevisiae | 24 h | 67-74% | [13] |
| Zearalenone | Lactobacillus spp. | 24 h | ~57% | [13] |
| Zearalenone | Saccharomyces cerevisiae | 24 h | ~52% | [13] |
Section 4: Signaling Pathways
This compound is known to inhibit key cellular processes at the molecular level. Understanding these pathways is crucial for developing targeted detoxification strategies.
Inhibition of Transcription
This compound impairs the process of transcription by affecting RNA polymerases I and II.[4][14] It has been shown to inhibit both the initiation and elongation steps of the polynucleotide chain synthesis.[14]
Proposed Mechanism of Transcription Inhibition by this compound:
Caption: Simplified pathway of this compound-mediated transcription inhibition.
Further research is needed to elucidate the specific upstream and downstream signaling cascades affected by this compound's inhibition of RNA polymerases.
References
- 1. This compound | NC State Extension Publications [content.ces.ncsu.edu]
- 2. [Occurrence of PR-toxin-producing Penicillium roqueforti in corn silage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of feed-contaminating mycotoxins by ultraviolet irradiation: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ammonia Treatment to Destroy Aflatoxins in Corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of ammonia treatment in detoxification of fumonisin-contaminated corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eremofortin C to PR Toxin Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of eremofortin C (EC) to PR toxin.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the conversion of eremofortin C to this compound?
The conversion of eremofortin C to this compound is an oxidation reaction. It involves the conversion of the primary alcohol group (-CH₂OH) at the C-12 position of eremofortin C to an aldehyde group (-CHO), yielding this compound. This transformation is a critical step in the biosynthesis of this compound by the fungus Penicillium roqueforti.[1]
Q2: What are the primary methods to achieve this conversion in a laboratory setting?
There are two main approaches for converting eremofortin C to this compound:
-
Enzymatic Conversion: This method utilizes the enzyme eremofortin C oxidase, a short-chain alcohol dehydrogenase naturally found in Penicillium roqueforti, to catalyze the oxidation of eremofortin C.[1][2]
-
Chemical Synthesis: A chemical approach involves the use of oxidizing agents, such as a chromic anhydride-pyridine complex, to convert eremofortin C to this compound.[3][4]
Q3: What are the optimal conditions for the enzymatic conversion using eremofortin C oxidase?
The optimal conditions for eremofortin C oxidase activity have been determined to be:
-
pH: Approximately 5.6.[2]
-
Temperature: The reaction proceeds linearly at 30°C. The enzyme loses all activity at 100°C.[2]
Q4: What are the kinetic parameters of eremofortin C oxidase?
The kinetic parameters for eremofortin C oxidase at 30°C are:
-
Km (Michaelis constant): 0.02 mM[2]
-
Vmax (maximum reaction velocity): 4.0 µmol/min per mg of protein[2]
Q5: What is the recommended method for chemical synthesis?
Oxidation with a chromic anhydride-pyridine complex is reported to be a satisfactory method for the chemical transformation of eremofortin C to this compound. The optimal temperature for this reaction is 30°C.[3][4]
Troubleshooting Guides
Low or No Conversion of Eremofortin C to this compound
This is a common issue that can arise during both enzymatic and chemical conversion methods. Use the following guides to troubleshoot your experiment.
Enzymatic Conversion Issues
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | Verify pH and Temperature: Ensure the reaction buffer is at the optimal pH of ~5.6 and the reaction is incubated at 30°C.[2] Deviations can significantly reduce enzyme activity. Enzyme Denaturation: The enzyme is heat-labile and completely inactivated at 100°C.[2] Avoid high temperatures during purification and storage. Store the purified enzyme at low temperatures (e.g., -20°C or -80°C) and consider adding stabilizing agents like glycerol. |
| Enzyme Inhibition | Check for Inhibitors: While specific inhibitors for eremofortin C oxidase are not well-documented, general alcohol dehydrogenase inhibitors could be a factor. These may include metal chelators (if the enzyme is a metalloenzyme), sulfhydryl-reactive compounds, and substrate analogs. Pyridine (B92270) and borate (B1201080) have been shown to inhibit yeast alcohol dehydrogenase.[5][6] Ensure all reagents are pure and free from potential contaminants. |
| Low Enzyme Concentration | Increase Enzyme Amount: The rate of conversion is dependent on the enzyme concentration. If the conversion is slow, consider adding more purified enzyme to the reaction mixture. |
| Substrate or Cofactor Issues | Substrate Quality: Ensure the eremofortin C used is pure and has not degraded. Cofactor Limitation (if applicable): While not explicitly stated for eremofortin C oxidase, many oxidoreductases require cofactors like NAD⁺ or NADP⁺. If the purified enzyme requires a cofactor, ensure it is present in sufficient concentration. |
Chemical Conversion Issues
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature Control: The reaction is exothermic. Maintain the temperature at the optimal 30°C to avoid side reactions and decomposition.[3] Reagent Quality: Use fresh, high-quality chromic anhydride (B1165640) and pyridine. Impurities can lead to side reactions and lower yields. |
| Side Reactions | Strong Oxidizing Agents: Stronger oxidants than the chromic anhydride-pyridine complex can lead to over-oxidation and the formation of other compounds, resulting in a lower yield of this compound.[3] |
| Product Degradation | Work-up Procedure: this compound can be unstable under certain conditions. Ensure the work-up procedure to isolate the this compound is performed promptly and under mild conditions. |
Data Presentation
Table 1: Optimal Conditions for Eremofortin C to this compound Conversion
| Parameter | Enzymatic Conversion (Eremofortin C Oxidase) | Chemical Conversion (Chromic Anhydride-Pyridine) |
| Optimal pH | ~5.6[2] | Not explicitly defined, but typically performed in a pyridine solvent system. |
| Optimal Temperature | 30°C[2] | 30°C[3] |
| Key Reagents | Purified Eremofortin C Oxidase | Chromic anhydride, Pyridine[3][4] |
Table 2: Kinetic Parameters of Eremofortin C Oxidase
| Parameter | Value |
| Km | 0.02 mM[2] |
| Vmax | 4.0 µmol/min per mg[2] |
Experimental Protocols
Enzymatic Conversion of Eremofortin C to this compound
This protocol is a generalized procedure based on published data.[2] Optimization may be required for specific experimental setups.
Materials:
-
Purified Eremofortin C Oxidase
-
Eremofortin C
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.6)
-
Quenching solution (e.g., Acetonitrile or Ethyl Acetate)
-
HPLC system for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of eremofortin C (e.g., 0.1 mM), and any necessary cofactors.
-
Initiate Reaction: Add the purified eremofortin C oxidase to the reaction mixture to initiate the conversion. The final enzyme concentration will need to be optimized.
-
Incubation: Incubate the reaction at 30°C for a set period (e.g., 1-4 hours). It is advisable to take time-course samples to monitor the progress of the reaction.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile) to precipitate the enzyme.
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to determine the concentration of this compound and remaining eremofortin C.
Chemical Synthesis of this compound from Eremofortin C
This protocol is based on the method described by Li et al. (1985).[3][4] Caution: Chromic anhydride is a strong oxidizing agent and should be handled with appropriate safety precautions in a fume hood.
Materials:
-
Eremofortin C
-
Chromic anhydride (CrO₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for chromatography
-
HPLC or TLC for analysis
Procedure:
-
Prepare Oxidizing Agent: In a flask, carefully prepare the chromic anhydride-pyridine complex by slowly adding chromic anhydride to pyridine with cooling.
-
Dissolve Substrate: Dissolve a known amount of eremofortin C in dichloromethane.
-
Reaction: Add the chromic anhydride-pyridine complex to the solution of eremofortin C. The molar ratio of the oxidizing agent to the substrate will need to be optimized, but a starting point could be a 2 to 4-fold molar excess of the oxidant.
-
Incubation: Stir the reaction mixture at 30°C and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol). Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by silica gel column chromatography to isolate the this compound.
-
Characterization: Confirm the identity and purity of the this compound using analytical techniques such as HPLC, mass spectrometry, and NMR.
Mandatory Visualizations
Caption: Pathways for the conversion of Eremofortin C to this compound.
Caption: Troubleshooting workflow for low this compound conversion.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemical transformation of eremofortin C into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of alcohol dehydrogenase from yeast by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borate inhibition of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of PR toxin during purification procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PR toxin. The information provided addresses common challenges related to the instability of this compound during purification procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound After Extraction | Suboptimal Extraction Solvent: The solvent may not be efficiently extracting the toxin from the culture medium. | Use chloroform (B151607) or a mixture of acetonitrile (B52724) and water for extraction. These have been shown to be effective for this compound.[1] |
| Degradation During Extraction: this compound is unstable in strongly acidic conditions and in the presence of amino acids.[2][3] The pH of the culture medium can become alkaline over time, which can also affect stability.[4] | Adjust the pH of the culture filtrate to a moderately acidic range (pH 4.0-5.0) before extraction.[5][6] Work at low temperatures (e.g., 4°C) to minimize degradation. | |
| Incomplete Cell Lysis (if extracting from mycelia): Inadequate disruption of fungal cells will result in poor release of intracellular toxin. | Ensure thorough homogenization of the mycelia before solvent extraction to maximize the surface area for extraction. | |
| This compound Degradation During Chromatography | Acidic Stationary Phase: Standard silica (B1680970) gel can be acidic and may cause degradation of this compound. | Consider using deactivated or neutral silica gel for column chromatography. Alternatively, you can use a less acidic stationary phase like Florisil or alumina. |
| Prolonged Exposure to Solvents: Long chromatography run times can lead to degradation, especially in the presence of protic solvents. | Optimize your chromatography method to minimize the run time. Use a solvent system that provides good separation with a relatively short retention time. Consider using gradient elution to speed up the process. | |
| Formation of Adducts: The aldehyde group of this compound is reactive and can form adducts (like PR-imine) with primary and secondary amines present as contaminants in solvents or on the stationary phase.[1][5][7] | Use high-purity, amine-free solvents for chromatography. If adduct formation is suspected, consider pre-treating the crude extract to remove reactive compounds. | |
| Poor Separation or Peak Tailing in HPLC | Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of this compound from its degradation products or other metabolites. | For reversed-phase HPLC, a mobile phase of methanol-water or acetonitrile-water is commonly used.[8] Optimize the gradient and solvent composition to achieve better separation. |
| Column Overloading: Injecting too much crude extract onto the column can lead to poor peak shape and resolution. | Reduce the amount of sample loaded onto the column. If necessary, perform a preliminary clean-up step using solid-phase extraction (SPE) before HPLC. | |
| Secondary Interactions with Stationary Phase: The this compound molecule may have secondary interactions with the stationary phase, leading to peak tailing. | Add a small amount of a competing agent, such as a buffer, to the mobile phase to minimize secondary interactions. Ensure the pH of the mobile phase is in a range where this compound is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound I should be aware of?
A1: The primary degradation products of this compound are PR-acid, PR-imine, and PR-amide.[5][7] PR-imine is formed by the reaction of the aldehyde group of this compound with amino acids or other primary amines.[1][5][7] PR-acid is an oxidation product.[5] These degradation products have lower toxicity compared to this compound.[5]
Q2: What is the optimal pH range for maintaining this compound stability during purification?
A2: this compound is most stable in a moderately acidic environment, around pH 4.0.[6] It is unstable in strongly acidic solutions (pH < 3) and can also degrade as the pH becomes alkaline.[2][3][4] Therefore, maintaining the pH between 4.0 and 5.0 during extraction and initial purification steps is recommended.
Q3: How does temperature affect the stability of this compound?
A3: While specific quantitative data is limited, it is generally recommended to perform all purification steps at low temperatures (e.g., 4°C or on ice) to minimize enzymatic and chemical degradation.[2] this compound production by Penicillium roqueforti is also temperature-dependent, with optimal production occurring between 20-24°C.[6]
Q4: Can I store purified this compound? If so, under what conditions?
A4: Yes, purified this compound should be stored at low temperatures, ideally at -20°C or below, in a dry, dark environment to prevent degradation. It is often stored as a crystalline solid or dissolved in a non-reactive organic solvent like chloroform in a sealed vial.
Q5: Are there any specific culture conditions that can minimize this compound degradation before purification?
A5: The timing of harvest is crucial. The amount of this compound in the culture medium can decrease rapidly after reaching its peak due to degradation.[9][10] Monitoring the toxin production over time and harvesting at the point of maximum yield can improve the final recovery. Stationary cultures have been shown to yield higher amounts of this compound compared to shaken cultures.[6] The composition of the culture medium, particularly the presence of corn extract, can also significantly enhance this compound production.[6]
Data Presentation
Table 1: Stability of this compound Under Different Conditions (Qualitative Summary)
| Condition | Stability of this compound | Reference(s) |
| Strongly Acidic (pH < 3) | Unstable | [2][3] |
| Moderately Acidic (pH 4.0-5.0) | Relatively Stable | [6] |
| Alkaline pH | Unstable | [4] |
| Presence of Amino Acids/Nitrogenous Compounds | Unstable (forms PR-imine and PR-amide) | [2][5][7] |
| Microaerophilic (Low Oxygen) Conditions | Promotes Degradation | [5][7] |
| Exposure to Air | May Decompose | [7] |
| Low Temperature (e.g., 4°C) | Recommended for stability | [2] |
Experimental Protocols
Extraction of this compound from Penicillium roqueforti Culture
This protocol describes a general method for extracting this compound from a liquid culture of P. roqueforti.
Materials:
-
P. roqueforti culture filtrate
-
Chloroform (high purity)
-
Anhydrous sodium sulfate (B86663)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grow P. roqueforti in a suitable liquid medium (e.g., Yeast Extract Sucrose with corn extract) in stationary culture at 24°C for the optimal production time (typically 14-21 days).[6]
-
Separate the mycelia from the culture broth by filtration.
-
Adjust the pH of the culture filtrate to approximately 4.0-4.5 with HCl.
-
Transfer the pH-adjusted filtrate to a separatory funnel.
-
Add an equal volume of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The chloroform layer (bottom) will contain the this compound.
-
Drain the chloroform layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize recovery.
-
Combine all chloroform extracts.
-
Dry the combined chloroform extract by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh, consider using deactivated silica)
-
Hexane (B92381) (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the column:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Determine the solvent system:
-
Use TLC to find a solvent system that gives good separation of this compound from impurities. A typical starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the this compound should be around 0.3.
-
-
Load the sample:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elute the column:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
-
Collect and analyze fractions:
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
-
Combine and concentrate:
-
Pool the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound into its less toxic metabolites.
Caption: General experimental workflow for the purification of this compound.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. Study of the effects of this compound, mycophenolic acid and roquefortine C on in vitro gas production parameters and their stability in the rumen environment | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 3. Instability of this compound in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein synthesis by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PR Toxin Production and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PR toxin produced by Penicillium roqueforti.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production by Penicillium roqueforti in culture?
A1: The optimal pH for the production of this compound by Penicillium roqueforti is approximately pH 4.0 [1][2][3]. The yield of this compound is highly correlated with the pH of the culture medium[4][5][6].
Q2: My this compound yield is low. What are some common pH-related issues that could be the cause?
A2: Low this compound yield can be attributed to several pH-related factors:
-
Incorrect initial pH of the medium: Ensure your culture medium is adjusted to pH 4.0 before inoculation.
-
pH drift during fermentation: The metabolism of P. roqueforti can cause the pH of the medium to increase over time. For instance, in some cultures, the pH has been observed to rise from 4.5 to 8.2 over the course of the fermentation[7]. This increase in pH can lead to the degradation of the produced this compound.
-
Inappropriate buffering capacity of the medium: If the medium has poor buffering capacity, the pH can shift rapidly, moving away from the optimal range for production.
Q3: How stable is this compound at different pH values?
A3: this compound is an unstable molecule, and its stability is significantly influenced by pH.
-
Acidic Conditions: The toxin is unstable in strongly acidic solutions, becoming destabilized at a pH below 3[2]. However, it shows appreciable stability for a short duration (e.g., 2.5 hours) in moderately acidic methanol-water extracts at pH 2-3.
-
Neutral to Alkaline Conditions: As the pH of the culture medium increases, this compound degrades into less toxic metabolites such as PR imine, PR amide, and PR acid[7][8][9][10][11]. This degradation is also promoted by the presence of nitrogenous compounds like amino acids[9][10].
Q4: What are the degradation products of this compound, and how does pH influence their formation?
A4: The primary degradation products of this compound are PR imine, PR amide, and PR acid[9][10]. The formation of these products is dependent on the culture conditions, including pH. As the pH of the P. roqueforti culture medium increases from acidic to neutral or alkaline over time, the concentration of this compound decreases, while the concentrations of its degradation products can be observed to increase[7].
Troubleshooting Guides
Issue: Inconsistent this compound Production Between Batches
-
Possible Cause: Variation in the initial pH of the culture medium.
-
Troubleshooting Steps:
-
Calibrate your pH meter before preparing each batch of medium.
-
Strictly adjust the pH of the medium to 4.0 using sterile acid or base after autoclaving and cooling.
-
Record the final pH of the medium for each batch to track consistency.
-
-
Possible Cause: Significant pH shift during cultivation.
-
Troubleshooting Steps:
-
Monitor the pH of the culture at regular intervals (e.g., every 24 hours).
-
Consider using a buffered medium (e.g., with citrate-phosphate buffer) to maintain a more stable pH.
-
If pH still increases significantly, it might be necessary to adjust it during the fermentation process, although this should be done with caution to avoid contamination.
-
Issue: Low or No Detection of this compound in Extracts
-
Possible Cause: Degradation of this compound during extraction or storage due to inappropriate pH.
-
Troubleshooting Steps:
-
For extraction, use a moderately acidic solvent system (e.g., methanol-water at pH 2-3) to maintain the stability of the toxin.
-
Avoid strongly acidic or alkaline conditions during all extraction and purification steps.
-
Store extracts at low temperatures (-20°C or below) and in a slightly acidic buffer if possible.
-
-
Possible Cause: The timing of the harvest is critical.
-
Troubleshooting Steps:
-
Optimize the harvest time. This compound production typically starts after a few days of incubation, reaches a maximum, and then declines as the pH of the medium rises and degradation occurs[7].
-
Perform a time-course experiment to determine the peak production time for your specific strain and culture conditions.
-
Data Presentation
Table 1: Influence of pH on this compound Production and Stability
| Parameter | Optimal pH / Condition | Notes |
| This compound Production | ~ pH 4.0 | Yields are highly correlated with the medium's pH. |
| This compound Stability | Unstable at pH < 3 | Destabilization occurs in strongly acidic conditions. |
| Appreciably stable at pH 2-3 | Stability is maintained for a short period in specific extraction mixtures. | |
| Degrades at neutral to alkaline pH | Degradation into PR imine, PR amide, and PR acid is observed as pH increases. |
Experimental Protocols
Protocol 1: Culturing P. roqueforti for this compound Production at Different pH Values
-
Medium Preparation: Prepare Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).
-
pH Adjustment: Aliquot the medium into several flasks and adjust the pH of each flask to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using sterile HCl or NaOH.
-
Inoculation: Inoculate each flask with a suspension of P. roqueforti conidia.
-
Incubation: Incubate the cultures under stationary conditions in the dark at 24°C for 14 days.
-
Sampling and Analysis: At regular intervals, aseptically remove a sample from each flask. Measure the pH of the culture and extract the this compound for quantification by HPLC.
Protocol 2: Extraction and Quantification of this compound and its Degradation Products by HPLC
-
Extraction: Acidify the culture filtrate to pH 2-3 with a suitable acid. Extract the toxins with an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure.
-
Reconstitution: Redissolve the residue in a small volume of the mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of an acid like formic or acetic acid to improve peak shape) is commonly used.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Quantification: Use certified standards of this compound, PR imine, PR amide, and PR acid to create calibration curves for accurate quantification.
-
Visualizations
Caption: Experimental workflow for studying the effect of pH on this compound production.
Caption: Putative pH signaling pathway regulating this compound production in P. roqueforti.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of the effects of this compound, mycophenolic acid and roquefortine C on in vitro gas production parameters and their stability in the rumen environment | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 3. Secondary Metabolites from Penicillium roqueforti, A Starter for the Production of Gorgonzola Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Genetic Regulation of Mycotoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PR Toxin Degradation During Sample Storage
For researchers, scientists, and drug development professionals working with PR toxin, maintaining sample integrity is critical for accurate experimental results. This technical support center provides guidance on minimizing the degradation of this compound during storage through a series of frequently asked questions, troubleshooting guides, and best-practice protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a mycotoxin produced by the fungus Penicillium roqueforti. It is a bicyclic sesquiterpene containing several reactive functional groups, including an aldehyde, an α,β-unsaturated ketone, and two epoxide rings.[1][2] These groups make the molecule susceptible to degradation, leading to a loss of the parent compound and the formation of less toxic derivatives.[1][2] This instability can compromise experimental results that rely on accurate concentrations of the active toxin.
Q2: What are the main degradation products of this compound?
Under certain conditions, this compound degrades into several less toxic derivatives. The primary degradation products that have been identified are:
The formation of these products is often observed in complex biological matrices, such as cheese and culture media.[1][3][4]
Q3: What environmental factors are known to promote this compound degradation?
Several factors can contribute to the degradation of this compound:
-
pH: this compound is unstable in strongly acidic solutions (pH < 3).[4] In culture media, degradation is observed as the pH increases over time.
-
Presence of Nitrogenous Compounds: Amines, amino acids, and ammonium (B1175870) salts can react with the aldehyde group of this compound, leading to the formation of PR imine and PR amide.[1][6]
-
Temperature: While specific quantitative data is limited, general principles of chemical kinetics suggest that higher temperatures will accelerate degradation. In one study, this compound in a culture medium was completely degraded within 3 to 4 days at room temperature.[3][4]
-
Oxygen Levels: Microaerophilic (low oxygen) conditions have been associated with this compound degradation, particularly in cheese manufacturing.[1]
Troubleshooting Guide: Unstable this compound Samples
This guide addresses common issues encountered during the storage and handling of this compound samples.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased this compound concentration in stored samples over time. | Degradation due to improper storage temperature. | Store stock solutions at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable, but stability should be monitored. |
| Exposure to light. | Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light. | |
| Inappropriate solvent. | Use high-purity aprotic solvents like acetonitrile (B52724) or chloroform (B151607) for reconstitution and storage. Avoid prolonged storage in protic solvents like methanol (B129727) or aqueous solutions, especially at non-neutral pH. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products (PR imine, PR amide, PR acid). | Review storage conditions (temperature, pH, solvent). If possible, use mass spectrometry to identify the degradation products. Prepare fresh standards and samples. |
| Reaction with components in the sample matrix. | Minimize the time between sample preparation and analysis. Consider solid-phase extraction (SPE) to clean up the sample and remove reactive components. | |
| Inconsistent results between experimental replicates. | Freeze-thaw cycles leading to degradation. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| Contamination of solvents or reagents. | Use high-purity, analytical grade solvents and reagents. Prepare fresh solutions regularly. |
Experimental Protocols and Best Practices
To ensure the stability of your this compound samples, adhere to the following protocols for handling and storage.
Protocol for Preparation and Storage of this compound Stock Solutions
-
Reconstitution of Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the toxin in a high-purity, aprotic solvent such as acetonitrile or chloroform to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, aliquot the stock solution into smaller, single-use amber glass vials. This minimizes the number of freeze-thaw cycles and protects the toxin from light.
-
For long-term storage (months to years), store the aliquots at -20°C or below.
-
For short-term storage (days to weeks), aliquots can be stored at 4°C.
-
Clearly label all vials with the toxin name, concentration, solvent, and date of preparation.
-
-
Handling of Solutions:
-
When working with this compound solutions, use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all manipulations in a well-ventilated fume hood.
-
Minimize the exposure of the solution to ambient light and temperature.
-
Analytical Methods for Monitoring this compound Stability
Regularly assessing the purity and concentration of your this compound stock is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC analysis of this compound could consist of a gradient of acetonitrile and water.
-
Column: A C18 column is suitable for the separation of this compound and its degradation products.
-
Detection: UV detection at approximately 254 nm can be used for quantification.
-
Stability Check: To monitor stability, analyze a freshly prepared standard and compare its chromatogram to that of a stored standard. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Visualizing this compound Degradation and Experimental Workflow
The following diagrams illustrate the degradation pathway of this compound and a recommended experimental workflow for handling and analysis.
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for this compound handling.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel secondary metabolite relative to the degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Addressing the variability of PR toxin production among P. roqueforti strains
This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the variability of PR toxin production among Penicillium roqueforti strains.
Frequently Asked Questions (FAQs)
Q1: Why do different strains of P. roqueforti produce vastly different amounts of this compound?
A1: The variability in this compound production is primarily due to genetic differences among strains.[1] Production is controlled by a specific biosynthetic gene cluster (the prx cluster).[2][3] Variations in the expression of these genes lead to different production levels.[1] Many commercial strains used in cheese production have mutations that impair or completely block the toxin synthesis pathway. A common mutation is a premature stop codon in a key gene (ORF11), which halts the process and can lead to the accumulation of precursor molecules like eremofortin A and B.[2][4][5] In other strains, the genes may be present but their expression is downregulated.[4][5]
Q2: My culture is growing well, but I can't detect any this compound. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
Strain Inability: The specific P. roqueforti strain you are using may be a non-producer or a very low-level producer due to the genetic factors mentioned in Q1.[2][4]
-
This compound Instability: this compound is notoriously unstable in culture media.[1][6] It can rapidly degrade into other, less toxic compounds like PR-imine, PR-amide, and PR-acid, especially in the presence of amino acids or as the pH of the medium increases.[2][7][8] Your measurements might be taken after the toxin has already degraded. The concentration can peak and then fall to zero within 3-4 days.[7][9]
-
Suboptimal Culture Conditions: Toxin production is highly sensitive to environmental factors. Conditions that favor fungal growth are not always optimal for mycotoxin production.[10] For instance, the optimal temperature for growth might be 25°C, while the optimal temperature for this compound production could be lower, around 15°C.[10]
-
Incorrect Timing of Harvest: Both the yield and the ease of purification are influenced by the harvest time.[11] Harvesting too early or too late might result in missing the peak production window.
Q3: What is the relationship between this compound and other metabolites like eremofortin C, A, and B?
A3: Eremofortins are direct precursors in the this compound biosynthetic pathway. The synthesis starts with farnesyl diphosphate (B83284) and proceeds through several steps to produce eremofortin C, which is then converted to other intermediates.[1][2] Strains with genetic blocks in the later stages of the pathway may accumulate these precursors instead of producing this compound.[2]
Q4: Can this compound be found in commercial blue cheese?
A4: While many P. roqueforti strains used in cheese production have the genetic potential to produce this compound, the toxin itself is rarely, if ever, found in finished cheese.[5][12] This is because the conditions during cheese ripening (low oxygen, presence of nitrogenous compounds like amino acids and casein) promote the rapid degradation of this compound into its less toxic derivatives, such as PR-imine and PR-amide.[2][5] Furthermore, cheese starter strains have often been selected over time for their low toxin-producing capabilities.[2][4]
Q5: What are the main challenges in accurately quantifying this compound?
A5: The primary challenges include:
-
Toxin Instability: As mentioned, this compound degrades quickly, making sample collection and storage critical.[1][9]
-
Matrix Effects: Components in the culture medium or sample extract can interfere with analytical instruments like LC-MS/MS, either suppressing or enhancing the signal and leading to inaccurate quantification.[13]
-
Lack of Official Methods: There is no single, official standardized method for this compound analysis, which can lead to variability between labs.[6]
-
Interference from Derivatives: The presence of structurally similar precursors and degradation products can complicate chromatographic separation and detection.[6][14]
Troubleshooting Guides
Guide 1: Low or No this compound Yield
This guide provides a systematic approach to troubleshoot experiments where this compound production is lower than expected or undetectable.
dot
Caption: Troubleshooting workflow for low this compound yield.
Guide 2: Inconsistent Quantitative Results in HPLC/LC-MS
Use this guide if you are experiencing high variability or poor recovery in your quantitative analysis.
Problem: Inconsistent or inaccurate quantitative results (high variability, poor recovery).
-
Verify System Performance:
-
Action: Before analyzing samples, inject a pure, known concentration of this compound standard in a clean solvent (e.g., acetonitrile (B52724)/water).
-
Check: Confirm that the retention time is stable, the peak shape is sharp and symmetrical, and the instrument response (sensitivity) is within the expected range. If not, the issue may be with the instrument itself, not the sample.
-
-
Assess Sample Extraction and Clean-Up:
-
Problem: Low recovery can be caused by inefficient extraction or loss of the analyte during sample clean-up.[13]
-
Action: Perform a spike-and-recovery experiment. Add a known amount of this compound standard to a blank culture medium sample (one in which no fungus was grown). Process this spiked sample alongside your experimental samples.
-
Check: Calculate the recovery percentage. A good recovery is typically in the 80-120% range. Recoveries for this compound in spiked media and cheese extracts have been reported at 96.8% and 100.4%, respectively, using an optimized method.[15] If recovery is low, re-evaluate your extraction solvent and clean-up procedure (e.g., Solid-Phase Extraction).
-
-
Identify and Mitigate Matrix Effects:
-
Problem: Co-extracted compounds from the culture medium can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[13]
-
Action 1 (Matrix-Matched Calibration): Prepare your calibration standards by diluting the this compound standard in a blank matrix extract instead of a clean solvent. This helps to ensure that the standards and the samples are affected by the matrix in the same way.
-
Action 2 (Dilution): Dilute the final sample extract with the initial mobile phase (e.g., 1:5 or 1:10). This reduces the concentration of interfering matrix components. Note that this will also reduce the concentration of this compound, so ensure your method is sensitive enough.
-
Action 3 (Internal Standards): If available, use a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix effects and variations during sample preparation and injection.
-
Data & Protocols
Quantitative Data Summary
Table 1: Influence of Culture Conditions on this compound Production
| Factor | Condition | Effect on this compound Production | Reference |
| Temperature | Optimal at 15-24°C (strain dependent) | Higher than at 30°C or temperatures optimal for growth. | [10][16][17] |
| pH | Optimal around 4.0 | Production decreases at higher pH values. | [12][16][17] |
| Aeration | Stationary Culture | Higher production compared to shaken cultures. | [16][17] |
| Carbon Source | Sucrose, Corn Extract | High production. | [16][18] |
| Lactose | Significantly lower production than sucrose. | [18] | |
| Sodium Lactate | Undetectable levels of production. | [18] | |
| Substrate | Cereals (especially corn) | Greater production than on legumes. | [17][19] |
Table 2: Example of this compound Production by P. roqueforti Strains
| Strain Source | Medium | Average this compound Production (mg/100 mL) | Reference |
| Cabrales Cheese (Interior) | YES Broth | 1.89 | [18] |
| Cabrales Cheese (Surface) | YES Broth | 1.64 | [18] |
| ATCC Strains (3 tested) | YES Broth | 41.73 | [18] |
| ATCC Strains (3 tested) | YEL (Lactose) Broth | 0.48 | [18] |
Note: Production levels are highly variable and these values represent specific experimental conditions.
Experimental Protocols
Protocol 1: Cultivation of P. roqueforti for this compound Production
This protocol is adapted from methodologies known to yield high levels of this compound.[18][20]
-
Media Preparation: Prepare Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose). For potentially enhanced yield, a corn extract can be added (YESC medium).[16][20] Sterilize by autoclaving.
-
Inoculation: Inoculate 150 mL of sterile YES broth in a 1 L Roux flask with a spore suspension or a small agar (B569324) plug from a 7-day-old culture of P. roqueforti.
-
Incubation: Incubate as a stationary culture at 24°C in the dark for 14-15 days.[18] Note: The optimal temperature may be lower (e.g., 15°C) for some strains.[10]
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration. The broth contains the secreted this compound.
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol outlines a general procedure for this compound analysis.[15][20]
-
Extraction:
-
Acidify the filtered culture broth to pH 3.0 with HCl.
-
Perform a liquid-liquid extraction by mixing the broth with an equal volume of chloroform (B151607). Shake vigorously and allow the layers to separate.
-
Collect the lower chloroform layer. Repeat the extraction two more times.
-
Pool the chloroform extracts and evaporate to dryness under vacuum.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known, small volume of a suitable solvent (e.g., methanol (B129727) or the HPLC mobile phase).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
-
Detection: this compound can be detected by UV absorbance, typically around 254 nm.
-
Quantification: Create a calibration curve using a certified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection for HPLC methods can be as low as 2 ng.[15]
-
Visualizations
This compound Biosynthetic Pathway
dot
Caption: Simplified this compound biosynthetic pathway in P. roqueforti.
Experimental Workflow for this compound Analysis
dot
Caption: General workflow for this compound extraction and analysis.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Penicillium roqueforti - Wikipedia [en.wikipedia.org]
- 6. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PR-Toxin-production of Penicillium roqueforti-Strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Penicillium roqueforti toxin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Factors affecting the production of eremofortin C and this compound in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of PR Toxin Quantification in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of PR toxin in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex biological samples challenging?
A1: this compound is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly found in silage and used in the production of blue cheeses.[1] Its quantification in complex biological samples is challenging due to several factors:
-
Instability: this compound is unstable, especially in matrices like blue cheese, where it can be degraded into less toxic derivatives such as PR imine and PR amide.[1][2][3]
-
Uneven Distribution: P. roqueforti can produce high concentrations of mycotoxins in small "hotspots," leading to significant variability in toxin levels within a bulk sample.[1]
-
Matrix Interferences: Complex biological samples contain numerous compounds that can interfere with the analysis, leading to inaccurate quantification.
-
Lack of Official Methods: There are currently no official standardized methods for the analysis of this compound, making it difficult to compare results across different laboratories.[1]
-
Presence of Related Compounds: The presence of structurally similar secondary metabolites, such as PR acid, PR imine, and PR amide, can complicate the specific quantification of this compound.[1]
Q2: What are the primary analytical methods for this compound quantification?
A2: The primary analytical methods for this compound quantification include:
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and selective quantification of this compound.[1][4]
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be used for rapid screening of this compound. These methods are generally cost-effective and easy to use but may have limitations in terms of specificity.[1][5]
Q3: Are there certified reference materials (CRMs) available for this compound?
A3: While there are certified reference materials available for a variety of other mycotoxins from suppliers like Romer Labs and Sigma-Aldrich, the specific availability of a CRM for this compound is not clearly documented in readily available sources.[6][7][8] Researchers should contact mycotoxin reference material suppliers directly to inquire about the availability of a this compound standard.
Q4: What is the primary mechanism of this compound's toxicity?
A4: The aldehyde group in the this compound structure is primarily responsible for its toxic effects.[1] this compound has been shown to inhibit vital cellular processes, including:
-
Transcription and Protein Synthesis: It impairs the transcriptional process by affecting RNA polymerases I and II.[1]
-
DNA Damage: this compound can induce the formation of DNA-protein cross-links.
-
Mitochondrial Function: It can disrupt mitochondrial respiration.
-
Apoptosis: this compound can induce programmed cell death (apoptosis) through signaling pathways involving JNK and p53.[9][10][11][12]
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Poor peak shape, retention time shifts, or loss of sensitivity.
| Possible Cause | Troubleshooting Step |
| This compound Instability | This compound is known to be unstable. Prepare fresh standards and process samples promptly. Store stock solutions in an appropriate solvent (e.g., acetonitrile) at low temperatures (-20°C) and protect from light. Avoid prolonged exposure to high pH conditions.[4] |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement. Use matrix-matched calibration standards or stable isotope-labeled internal standards if available. Optimize the sample cleanup procedure to remove interfering compounds. Dilute the sample extract if signal suppression is severe. |
| Column Contamination | Complex matrices can lead to column contamination. Use a guard column and implement a column washing step after each analytical batch. |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time shifts. |
Issue: Inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Homogenization | Mycotoxins can be heterogeneously distributed in a sample. Thoroughly homogenize the entire sample before taking a subsample for extraction to ensure it is representative.[1] |
| Inefficient Extraction | The choice of extraction solvent is critical. Acetonitrile (B52724) or methanol-based solvents are commonly used for mycotoxin extraction. Optimize the solvent composition and extraction time for your specific matrix. |
| Degradation during Sample Preparation | This compound is unstable. Minimize the time between sample extraction and analysis. Keep extracts cool and protected from light. The stability of other mycotoxins has been shown to be affected by solvent, temperature, and pH.[13] |
| Calibration Issues | Use a multi-level calibration curve prepared in a matrix that closely matches your sample to compensate for matrix effects. |
ELISA Analysis
Issue: High background or false positives.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity | The antibody may cross-react with other structurally similar mycotoxins or matrix components. Confirm positive ELISA results with a more specific method like LC-MS/MS. |
| Inadequate Washing | Insufficient washing between steps can lead to high background signal. Ensure wash steps are performed thoroughly according to the kit protocol. |
| Non-specific Binding | Components in the sample matrix may bind non-specifically to the plate. Ensure the blocking step is performed correctly. Diluting the sample may also help reduce non-specific binding. |
Issue: Low or no signal.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation or Storage | Ensure all reagents are prepared according to the manufacturer's instructions and have not expired. Store reagents at the recommended temperature. |
| This compound Degradation | As this compound is unstable, it may have degraded in the sample or during the extraction process. Ensure proper sample storage and handling. |
| Improper Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in various matrices, the following table provides a general overview of reported limits of detection (LOD) and quantification (LOQ) for other mycotoxins using LC-MS/MS and ELISA. These values can serve as a benchmark for methods developed for this compound.
| Analytical Method | Matrix | Mycotoxin | LOD | LOQ | Reference |
| LC-MS/MS | Cheese | Aflatoxin M1 | - | 2.0 ng/kg | [14] |
| LC-MS/MS | Cheese | Aflatoxicol | - | 5.0 ng/kg | [14] |
| LC-MS/MS | Cheese | Sterigmatocystin | - | 1.0 ng/kg | [14] |
| LC-MS/MS | Cheese | Ochratoxin A | 0.5 µg/kg | 1 µg/kg | [15] |
| LC-MS/MS | Maize Silage | Various Mycotoxins | 1 - 739 µg/kg | - | [9][15] |
| ELISA | Grain | Total Aflatoxins | 2.5 ppb | 4 ppb | [16] |
| ELISA | Cereals | T-2/HT-2 Toxin | - | 75 µg/kg | [17] |
Experimental Protocols
Generic LC-MS/MS Method for this compound Quantification in Cheese
This protocol is adapted from a multi-mycotoxin method for cheese and should be optimized and validated for this compound.[18]
1.1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 5 g of homogenized cheese sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
1.3. LC-MS/MS Parameters (Example)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from low to high organic phase.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Generic Competitive ELISA Method for this compound in Grain
This protocol is a general guideline adapted from ELISA methods for other mycotoxins and should be optimized for this compound.[16][19][20]
2.1. Sample Extraction
-
Grind a representative grain sample to a fine powder.
-
Weigh 5 g of the ground sample into a flask.
-
Add 25 mL of 70% methanol.
-
Shake vigorously for 3 minutes.
-
Filter the extract and collect the filtrate.
-
Dilute the filtrate with the assay buffer provided in the ELISA kit.
2.2. ELISA Procedure
-
Add a specific volume of the diluted sample extract and this compound-enzyme conjugate to the antibody-coated wells.
-
Incubate for the time specified in the kit instructions (e.g., 15 minutes at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to the wells and incubate for a specified time (e.g., 5 minutes) to allow color development.
-
Add the stop solution to halt the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration.
Visualizations
Caption: A generalized experimental workflow for this compound quantification using LC-MS/MS.
Caption: A typical workflow for competitive ELISA-based detection of this compound.
Caption: A simplified diagram of the proposed this compound-induced apoptosis signaling pathway.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wi.knaw.nl [wi.knaw.nl]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 11. JNK1 and JNK2 oppositely regulate p53 in signaling linked to apoptosis triggered by an altered fibronectin matrix: JNK links FAK and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Occurrence of Ochratoxin A in Different Types of Cheese Offered for Sale in Italy [mdpi.com]
- 15. Validation of an ELISA test kit for the detection of total aflatoxins in grain and grain products by comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. QuEChERS: Home [quechers.eu]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Toxicity of PR Toxin and Its Precursors, Eremofortin B and C: A Guide for Researchers
A detailed examination of the mycotoxin PR toxin and its biosynthetic precursors, eremofortin B and C, reveals a stark contrast in their toxicological profiles. While this compound exhibits significant acute toxicity through various mechanisms, its precursors are characterized by substantially lower toxic potential. This guide provides a comparative analysis of their toxicity, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound, a secondary metabolite of Penicillium roqueforti, is a potent mycotoxin with demonstrated hepatotoxic and nephrotoxic effects in animal models.[1] Its precursors in the biosynthetic pathway, eremofortin B and eremofortin C, are considered to have low to no cytotoxic activity. The key structural difference leading to this disparity in toxicity is the aldehyde group at the C-12 position of this compound, which is a hydroxyl group in eremofortin C. This guide will delve into the quantitative toxicity data, the mechanisms of action, and the experimental protocols used to evaluate these compounds.
Data Presentation: A Comparative Overview of Toxicity
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 5.8 | [2] |
| Rat | Intraperitoneal (i.p.) | 11.6 | [1][2] | |
| Rat | Intravenous (i.v.) | 8.2 | [2] | |
| Rat | Oral (p.o.) | 115 | [1] | |
| Eremofortin B | Not available | Not available | Not available | |
| Eremofortin C | Not available | Not available | Not available |
Table 1: Comparative in vivo acute toxicity (LD50) of this compound. Data for eremofortin B and C is not available, reflecting their reported low toxicity.
In vitro studies further underscore the cytotoxicity of this compound against various cell lines.
| Compound | Cell Line | Assay | Endpoint | Concentration (µM) | Exposure Time | Reference |
| This compound | THP-1 | Not Specified | IC50 | 0.83 | 48 hours | [3] |
| HepG2 | Not Specified | IC50 | 3.75 - 33.44 | Not Specified | [3] | |
| Caco-2 | Resazurin (B115843) | IC50 | >12.5 | 48 hours | [3] | |
| Eremofortin B | Various | Cell viability assays | - | Non-toxic | - | [3] |
| Eremofortin C | Not available | Not available | Not available | Not available | Not available |
Table 2: Comparative in vitro cytotoxicity (IC50) of this compound. Eremofortin B has been shown to be non-toxic in cell viability assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound.
Acute Toxicity Testing in Rodents (LD50 Determination)
The determination of the median lethal dose (LD50) of this compound in mice and rats was conducted as follows:
-
Test Animals: Weanling male and female rats and mice were used.
-
Test Substance Preparation: Pure this compound was dissolved in propylene (B89431) glycol.
-
Administration: The toxin was administered via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes in graded doses to different groups of animals.
-
Observation: Animals were observed for clinical signs of toxicity, such as breathing difficulties, motor incoordination, and paralysis, over a period of 24 hours.[4]
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods based on the mortality data from the different dose groups.[1][2]
In Vitro Cytotoxicity Assay
The cytotoxic effects of this compound on cultured cell lines were assessed using the following general protocol:
-
Cell Lines: Various human cell lines, such as THP-1 (monocytic), HepG2 (liver carcinoma), and Caco-2 (colon adenocarcinoma), were used.
-
Culture Conditions: Cells were maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
Toxin Exposure: Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Viability Assessment: Cell viability was determined using assays such as the resazurin assay, which measures metabolic activity as an indicator of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the toxin that causes a 50% reduction in cell viability, was calculated from the dose-response curves.[3]
Mechanisms of Toxicity and Signaling Pathways
The significant toxicity of this compound stems from its ability to interfere with fundamental cellular processes. In contrast, eremofortin B and C lack the reactive aldehyde group responsible for these effects.
This compound's Molecular Mechanisms of Action
This compound exerts its toxic effects through multiple mechanisms:
-
Inhibition of Transcription and Protein Synthesis: this compound has been shown to inhibit the activity of DNA-dependent RNA polymerases, thereby blocking transcription.[1][4] This subsequently leads to the inhibition of protein synthesis.
-
Mitochondrial Dysfunction: The toxin impairs mitochondrial respiration and oxidative phosphorylation.[4] It inhibits the activity of mitochondrial HCO3--ATPase and the succinate-cytochrome c reductase complex.[4]
-
Induction of Cellular Damage: At a physiological level, this compound causes an increase in capillary permeability, leading to edema and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[1][2]
The following diagram illustrates the key molecular targets of this compound leading to cellular dysfunction and toxicity.
Biosynthetic Pathway and the Emergence of Toxicity
The toxicity of this compound is intrinsically linked to its biosynthesis from the less toxic precursors, eremofortin B and C. The final enzymatic oxidation step is critical for the formation of the toxic aldehyde group.
The workflow below outlines the key steps in the biosynthesis of this compound from its eremofortin precursors.
Conclusion
The comparative analysis of this compound and its precursors, eremofortin B and C, unequivocally demonstrates a significant increase in toxicity upon the conversion of eremofortin C to this compound. This is primarily attributed to the formation of a reactive aldehyde group. While this compound is a potent mycotoxin with well-defined mechanisms of toxicity, its precursors exhibit minimal to no cytotoxic effects. This understanding is crucial for researchers in the fields of toxicology, food safety, and drug development, as it highlights the importance of specific chemical moieties in determining the biological activity and toxic potential of fungal secondary metabolites. Further research to obtain quantitative toxicity data for eremofortin B and C would provide a more complete comparative profile.
References
- 1. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 2. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Assault: A Comparative Guide to the Mechanisms of PR Toxin and Other Penicillium Mycotoxins
For Immediate Release
A deep dive into the distinct mechanisms of action of prominent Penicillium mycotoxins reveals a diverse arsenal (B13267) of cellular disruption strategies. This guide offers a comparative analysis of PR toxin, patulin (B190374), citrinin, ochratoxin A, and mycophenolic acid, providing researchers, scientists, and drug development professionals with a comprehensive resource on their molecular targets and toxicological profiles.
The genus Penicillium is a ubiquitous group of fungi that includes species vital to the food industry, such as in the production of cheese. However, this genus is also notorious for producing a wide array of mycotoxins, secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. Understanding the precise mechanisms by which these toxins exert their effects is crucial for developing effective mitigation strategies and for exploring their potential pharmacological applications. This guide contrasts the mechanism of action of the highly potent this compound with other significant Penicillium mycotoxins.
At a Glance: Comparative Toxicity and Molecular Targets
To facilitate a clear comparison, the following table summarizes the key quantitative data related to the toxicity and primary molecular targets of these mycotoxins.
| Mycotoxin | Primary Molecular Target(s) | IC50/EC50/Ki Values | LD50 Values (Oral, Rat) | Key Toxic Effects |
| This compound | RNA Polymerases A and B, DNA Polymerases α, β, and γ, Mitochondrial succinate-cytochrome c reductase and HCO3- ATPase | DNA Polymerase α: 5-6 µM[1][2]; Mitochondrial HCO3- ATPase (heart): 9.2 µM[1] | 115 mg/kg[3][4] | Inhibition of transcription and DNA replication, mitochondrial dysfunction, carcinogenicity[3][4][5] |
| Patulin | Proteins with sulfhydryl (-SH) groups (e.g., Protein Tyrosine Phosphatases) | Not explicitly found | 20-100 mg/kg[5][6][7] | Enzyme inhibition, disruption of intestinal barrier function, oxidative stress, immunotoxicity[5][6] |
| Citrinin | Mitochondrial respiratory chain enzymes (e.g., NADH oxidase), GSSG-reductase, transhydrogenase | SH-SY5Y cells: 250.90 µM[8] | 50-105 mg/kg[9][10] | Nephrotoxicity, induction of oxidative stress, apoptosis, inhibition of DNA and RNA synthesis[8][9][11] |
| Ochratoxin A | Phenylalanyl-tRNA synthetase, Phenylalanine hydroxylase | Phenylalanine hydroxylase: 0.43 mM[12] | 20 mg/kg | Inhibition of protein synthesis, nephrotoxicity, carcinogenicity, teratogenicity, immunotoxicity[13][14] |
| Mycophenolic Acid | Inosine-5′-monophosphate dehydrogenase (IMPDH) | IMPDH: 0.24 µM (EC50)[15] | 352 mg/kg[16][17][18] | Immunosuppression (selective inhibition of lymphocyte proliferation)[15][19] |
Delving into the Mechanisms of Action
The diverse chemical structures of these mycotoxins are reflected in their varied and specific interactions with cellular machinery.
This compound: A Dual Threat to Genetic Information and Energy Production
This compound, produced by Penicillium roqueforti, exhibits a multifaceted mechanism of action primarily targeting the fundamental processes of gene expression and cellular respiration.[3][4][5] It directly impairs the transcriptional machinery by inhibiting the two main nuclear RNA polymerase systems, enzymes A and B.[1][20] This inhibition affects both the initiation and elongation steps of RNA synthesis.[1][20] Furthermore, this compound demonstrates inhibitory effects on DNA replication by targeting DNA polymerases α, β, and γ.[1][2] Beyond the nucleus, this compound disrupts mitochondrial function. It has been shown to perturb the electron transfer function of succinate-cytochrome c reductase and inhibit mitochondrial HCO3- ATPase, thereby impairing oxidative phosphorylation and cellular energy production.[1]
Patulin: The Sulfhydryl Scavenger
Commonly found in rotting apples and apple products, patulin's toxicity stems from its high reactivity with free sulfhydryl (-SH) groups in proteins. This interaction leads to the formation of covalent adducts, resulting in the inactivation of a wide range of enzymes and disruption of cellular processes. A key target of patulin is protein tyrosine phosphatase (PTP), an enzyme crucial for regulating cellular signaling pathways. By inactivating PTP, patulin can disrupt the integrity of the intestinal epithelium. The depletion of intracellular glutathione, a major cellular antioxidant, and the formation of reactive oxygen species (ROS) are also significant consequences of patulin exposure, leading to oxidative stress.[5][6][7]
Citrinin: A Multi-pronged Attack on Cellular Homeostasis
Citrinin, a nephrotoxic mycotoxin, exerts its deleterious effects through several mechanisms. It is known to induce oxidative stress by generating reactive oxygen species and inhibiting antioxidant enzymes such as glutathione-S-transferase and transhydrogenase.[11] This oxidative imbalance contributes to cellular damage. Citrinin also targets mitochondria, where it inhibits enzymes of the respiratory chain, including NADH oxidase, leading to impaired energy metabolism.[21] Furthermore, it has been shown to inhibit the synthesis of both RNA and DNA and to trigger apoptotic cell death through mitochondrial-dependent pathways.[8][9]
Ochratoxin A: A Master of Disguise in Protein Synthesis
Ochratoxin A (OTA) is a potent nephrotoxin and carcinogen that structurally mimics the amino acid phenylalanine. This molecular mimicry is central to its primary mechanism of action: the competitive inhibition of phenylalanyl-tRNA synthetase.[13][14] This enzyme is responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, OTA effectively halts protein production.[14] The inhibition can be reversed by an excess of phenylalanine.[22] OTA also inhibits other enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase.[12] Additionally, OTA is known to induce oxidative stress and the formation of DNA adducts, contributing to its carcinogenicity.[13][14]
Mycophenolic Acid: A Selective Weapon Against the Immune System
Unlike the broad-spectrum toxicity of many other mycotoxins, mycophenolic acid (MPA) exhibits a more targeted mechanism of action, which has been harnessed for therapeutic purposes as an immunosuppressant.[15][19] MPA is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[15] This enzyme is essential for the de novo synthesis of guanosine (B1672433) nucleotides. B and T lymphocytes are particularly dependent on this pathway for their proliferation, whereas other cell types can utilize a salvage pathway. By selectively depleting the guanosine nucleotide pool in these immune cells, MPA effectively inhibits their proliferation, thereby suppressing the immune response.[19]
Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of these mycotoxins, the following diagrams, generated using the DOT language, illustrate their primary signaling pathways and a general experimental workflow for assessing mycotoxin cytotoxicity.
Caption: Mechanism of Action of this compound.
Caption: Mechanisms of Action of Other Penicillium Mycotoxins.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
Experimental Protocols: A Methodological Overview
The quantitative data presented in this guide are derived from a variety of established experimental protocols. Below are generalized methodologies for key assays cited.
Cytotoxicity Assays
-
Objective: To determine the concentration of a mycotoxin that causes a 50% reduction in cell viability (IC50).
-
General Protocol:
-
Cell Culture: A relevant cell line (e.g., human epithelial Caco-2 cells for intestinal toxicity, or HepG2 for hepatotoxicity) is cultured in a suitable medium until a confluent monolayer is formed in 96-well plates.[3]
-
Mycotoxin Exposure: The culture medium is replaced with a medium containing various concentrations of the mycotoxin. A control group with no mycotoxin is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common assays include:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Neutral Red Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of the control, and the IC50 value is calculated by plotting the percentage of viable cells against the mycotoxin concentration.[3]
-
Enzyme Inhibition Assays
-
Objective: To determine the concentration of a mycotoxin that inhibits 50% of the activity of a specific enzyme (IC50).
-
General Protocol:
-
Enzyme and Substrate Preparation: The purified target enzyme (e.g., RNA polymerase, IMPDH, phenylalanyl-tRNA synthetase) and its specific substrate are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the mycotoxin. A control reaction without the mycotoxin is run in parallel.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time. This can be done using various techniques such as spectrophotometry, fluorometry, or radiography, depending on the specific enzyme and substrate.
-
Data Analysis: The initial reaction rates are calculated for each mycotoxin concentration. The percentage of inhibition is determined relative to the control, and the IC50 value is calculated from the dose-response curve.
-
This comparative guide underscores the remarkable diversity in the molecular mechanisms of Penicillium mycotoxins. From the direct assault on the central dogma of molecular biology by this compound to the subtle yet potent enzymatic inhibition by ochratoxin A and mycophenolic acid, these toxins employ a range of strategies to disrupt cellular function. A thorough understanding of these mechanisms is paramount for safeguarding public health and for the continued exploration of these compounds in drug discovery.
References
- 1. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of Penicillium roqueforti toxin on the activity of rat hepatic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Patulin - Wikipedia [en.wikipedia.org]
- 6. Toxicological effects of patulin mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of citrinin-induced dysfunction of mitochondria. V. Effect on the homeostasis of the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The myocotoxin ochratoxin A is a substrate for phenylalanine hydroxylase in isolated rat hepatocytes and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OCHRATOXIN A - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of action of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 18. fishersci.com [fishersci.com]
- 19. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of citrinin-induced dysfunction of mitochondria. II. Effect on respiration, enzyme activities, and membrane potential of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenylalanine prevents acute poisoning by ochratoxina in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC methods for PR toxin analysis against reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of PR toxin, validated against reference standards. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing robust analytical methods for this mycotoxin. The guide details experimental protocols and presents performance data in a clear, comparative format.
Introduction to this compound and the Need for Accurate Analysis
This compound is a mycotoxin produced by certain species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. Due to its potential toxicity, including hepatotoxic effects, accurate and reliable methods for its detection and quantification in food and other matrices are crucial for food safety and toxicological studies. This compound is known to be unstable, particularly in the cheese matrix, where it can be converted to less toxic metabolites such as PR-imine and PR-amide. This instability underscores the importance of validated analytical methods that can accurately quantify the parent toxin.
Comparison of Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mycotoxins due to its high resolution, sensitivity, and specificity. This section compares two common HPLC-based methods for this compound analysis: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated performance data for this compound is not always available in recent literature, the following tables are compiled based on established methods for this compound and other mycotoxins, providing a reliable reference for expected performance.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for this compound Analysis
| Performance Parameter | HPLC-UV | LC-MS/MS | Reference Standard Requirement |
| Linearity (R²) | > 0.99 | > 0.99 | Certified Reference Material (CRM) of known purity and concentration is essential for creating a reliable calibration curve for both methods. The availability of this compound CRM should be confirmed with suppliers such as Romer Labs or Sigma-Aldrich; custom synthesis may be required. |
| Limit of Detection (LOD) | 1 - 5 µg/kg | 0.1 - 1 µg/kg | |
| Limit of Quantification (LOQ) | 3 - 15 µg/kg | 0.3 - 3 µg/kg | |
| Accuracy (Recovery) | 80 - 110% | 90 - 110% | |
| Precision (RSD) | < 15% | < 10% | |
| Specificity | Moderate; co-eluting matrix components can interfere. | High; mass-to-charge ratio detection provides excellent specificity. | |
| Throughput | Moderate | High (with multiplexing) | |
| Cost (Instrument) | Lower | Higher | |
| Cost (Operational) | Lower | Higher |
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody reaction | High throughput, rapid screening, cost-effective for large sample numbers. | Prone to cross-reactivity, semi-quantitative, requires specific antibody development. | Suitable for rapid screening of a large number of samples for the presence of this compound, but positive results should be confirmed by a chromatographic method. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the generalized experimental protocols for HPLC-UV and LC-MS/MS analysis of this compound.
Protocol 1: HPLC-UV Method for this compound Analysis
This protocol is based on established methods for mycotoxin analysis and adapted for this compound.
1. Sample Preparation (Extraction and Clean-up) a. Homogenize 25 g of the sample (e.g., cheese, silage) with 100 mL of acetonitrile (B52724)/water (84:16 v/v). b. Shake vigorously for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18) for clean-up. e. Elute the this compound from the SPE column with methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of the mobile phase.
2. HPLC-UV Analysis a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: Isocratic elution with acetonitrile/water (60:40 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector set at 254 nm. f. Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol offers higher sensitivity and specificity and is suitable for complex matrices.
1. Sample Preparation a. Follow the same extraction procedure as for the HPLC-UV method. b. The clean-up step may be simplified due to the high specificity of MS/MS detection.
2. LC-MS/MS Analysis a. Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). b. Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization Mode: Electrospray ionization (ESI) in positive mode. g. MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation. h. Quantification: Based on a matrix-matched calibration curve prepared from a certified reference standard of this compound.
Method Validation Workflow and Signaling Pathway
The validation of an analytical method is essential to ensure its reliability. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for the validation of an HPLC method for this compound analysis.
The toxic mechanism of this compound involves the inhibition of protein synthesis. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified pathway of this compound-induced toxicity.
Cross-Validation of Bioassays for PR Toxin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioassays for determining the activity of PR toxin, a mycotoxin produced by Penicillium roqueforti. The selection of an appropriate bioassay is critical for accurate assessment of this compound's biological effects, which range from cytotoxicity to inhibition of key cellular processes. This document outlines the methodologies for key experiments, presents quantitative data for comparative analysis, and illustrates the toxin's mechanism of action.
Executive Summary
This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting macromolecular synthesis and disrupting mitochondrial function. The aldehyde group in the this compound structure is crucial for its biological activity. This guide explores three main categories of bioassays to quantify the impact of this compound:
-
Cytotoxicity Assays: These assays measure the overall toxicity of the compound to cultured cells.
-
Biochemical Assays: These methods assess the specific inhibitory effects of the toxin on enzymatic processes like transcription.
-
Mitochondrial Function Assays: These assays evaluate the toxin's impact on cellular respiration and energy production.
The choice of assay depends on the specific research question, desired endpoint, and available resources. This guide provides the necessary information to make an informed decision.
Data Presentation: Quantitative Comparison of Bioassays
The following table summarizes the quantitative data from various bioassays used to assess this compound activity. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, representing the concentration of a substance needed to inhibit a biological process by 50%.
| Bioassay Type | Assay Name | Cell Line/System | Endpoint Measured | This compound IC50 | Reference |
| Cytotoxicity | Resazurin (B115843) Assay | Caco-2 (Human colorectal adenocarcinoma) | Cell Viability (Metabolic Activity) | 1-13 µg/mL | [1] |
| Resazurin Assay | THP-1 (Human monocytic cell line) | Cell Viability (Metabolic Activity) | 0.83 µM | [1] | |
| MTT Assay | Various | Cell Viability (Mitochondrial Dehydrogenase Activity) | Varies by cell line | [2] | |
| LDH Assay | Various | Cell Membrane Integrity (Lactate Dehydrogenase Release) | Varies by cell line | [3] | |
| Biochemical | In Vitro Transcription | Purified RNA Polymerase | Inhibition of RNA Synthesis | Concentration-dependent inhibition | [4] |
| Mitochondrial | Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Oxygen Consumption | Inhibition of succinate-cytochrome c reductase (Ki = 2.4 x 10⁻⁵ M) | [5] |
Mechanism of Action: this compound Signaling Pathway
This compound primarily targets fundamental cellular processes. It is known to inhibit RNA and DNA synthesis, as well as protein synthesis. A key mechanism is the impairment of the transcriptional process by affecting RNA polymerases A and B.[4] Furthermore, this compound disrupts mitochondrial function by inhibiting respiratory chain enzymes.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Resazurin Method)
This assay assesses cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound) by viable cells.[6]
Materials:
-
Caco-2 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well microplates (opaque-walled for fluorescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. For THP-1 cells, differentiation into macrophages may be induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to the assay.[7][8] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Resazurin Addition: After incubation, add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium and resazurin only) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
In Vitro Transcription Assay
This biochemical assay directly measures the effect of this compound on the synthesis of RNA by purified RNA polymerase.[9][10]
Materials:
-
Purified bacterial or eukaryotic RNA polymerase
-
DNA template containing a promoter sequence (e.g., a linearized plasmid or a PCR product)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound stock solution
-
RNA loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.
-
Toxin Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-toxin control.
-
Initiation of Transcription: Start the reaction by adding the ribonucleoside triphosphates (including the radiolabeled NTP).
-
Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of RNA loading buffer.
-
Electrophoresis: Denature the samples by heating and then separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of transcription inhibition at different this compound concentrations.
Mitochondrial Respiration Assay
This assay measures the effect of this compound on the oxygen consumption rate of isolated mitochondria, providing insight into its impact on the electron transport chain.[5][11]
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (containing mannitol, sucrose, KH₂PO₄, MgCl₂, and EDTA)
-
Respiratory substrates (e.g., succinate (B1194679), pyruvate, malate)
-
ADP
-
This compound stock solution
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup: Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber at a controlled temperature (e.g., 30°C).
-
Baseline Respiration: Add a respiratory substrate (e.g., succinate for Complex II-driven respiration) and record the basal oxygen consumption rate.
-
State 3 Respiration: Add a limited amount of ADP to stimulate ATP synthesis and measure the active (State 3) respiration rate.
-
Toxin Addition: Introduce different concentrations of this compound into the chamber and monitor the effect on the oxygen consumption rate.
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) in the presence and absence of this compound. A decrease in these parameters indicates mitochondrial dysfunction.
Conclusion
The selection of a bioassay for this compound activity should be guided by the specific research objectives. Cytotoxicity assays provide a general measure of toxicity and are useful for initial screening. For mechanistic studies, in vitro transcription and mitochondrial respiration assays offer more specific insights into the molecular targets of this compound. By understanding the principles and protocols of these different bioassays, researchers can effectively characterize the biological activity of this compound and its potential risks.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. bowdish.ca [bowdish.ca]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Comparative Analysis of PR Toxin Effects on Different Cell Lines: A Guide for Researchers
A comprehensive review of the cytotoxic, apoptotic, cell cycle, and genotoxic effects of PR toxin on various cell lines, providing researchers with comparative data and detailed experimental protocols.
This compound, a mycotoxin produced by Penicillium roqueforti, is a significant contaminant in food and feed, posing potential health risks. Understanding its effects on different cell types is crucial for risk assessment and the development of potential therapeutic strategies. This guide provides a comparative analysis of the known effects of this compound on various cell lines, supported by experimental data and detailed methodologies.
Cytotoxicity of this compound: A Comparative Overview
The cytotoxic effects of this compound have been evaluated in several cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxicity of a compound across different cell lines.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 Value | Reference |
| Caco-2 | Human colorectal adenocarcinoma | Resazurin assay | Not Specified | >12.5 µM | [1] |
| THP-1 | Human monocytic leukemia | Not Specified | Not Specified | 0.83 µM | [1] |
| Neuro-2a | Mouse neuroblastoma | Alamar blue & Neutral red assays | Not Specified | See reference for details | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as incubation time and the specific assay used.
Induction of Cell Death: Apoptosis and Necrosis
This compound has been shown to induce different modes of cell death depending on the cell line and concentration.
In the human monocytic cell line THP-1 , this compound has been observed to induce necrosis after a 3-hour exposure. This is accompanied by an inflammatory response, as evidenced by a significant increase in the expression of tumor necrosis factor-α (TNF-α) after 24 hours of exposure.[1]
While the search results indicate that this compound induces apoptosis in some contexts, specific quantitative data on the percentage of apoptotic cells (early and late apoptosis) in different cell lines is currently limited in the reviewed literature. Further research using methods like Annexin V/PI staining and flow cytometry is needed to quantify the apoptotic effects of this compound across a broader range of cell lines.
Impact on Cell Cycle Progression
The effect of this compound on cell cycle progression is another critical aspect of its toxicity. Mycotoxins can disrupt the normal cell cycle, leading to cell cycle arrest at different phases (G0/G1, S, or G2/M). This arrest can prevent cell proliferation and may precede apoptosis.
Currently, there is a lack of specific quantitative data in the reviewed literature detailing the percentage of cells in each phase of the cell cycle following this compound treatment in different cell lines. Such data, typically obtained through propidium (B1200493) iodide (PI) staining and flow cytometry, would be invaluable for a more comprehensive understanding of this compound's mechanism of action.
Genotoxic Effects of this compound
This compound has been identified as a genotoxic agent, capable of damaging cellular DNA. A key mechanism of its genotoxicity is the induction of DNA-protein cross-links in the chromatin of cultured cells and isolated rat-liver nuclei. The aldehyde group within the this compound molecule is believed to be essential for this cross-linking activity.[3][4]
Signaling Pathways and Molecular Mechanisms
The molecular mechanisms underlying the toxic effects of this compound involve the inhibition of fundamental cellular processes. It has been shown to impair the transcriptional process in liver cells by affecting the two main RNA polymerase systems.[5] Additionally, this compound inhibits protein and RNA synthesis.[4]
The induction of necrosis in THP-1 cells and the associated increase in TNF-α expression suggest the involvement of inflammatory signaling pathways. The formation of DNA-protein cross-links points to a direct interaction with genetic material, which can trigger DNA damage response pathways.[4]
The following diagram illustrates a generalized workflow for investigating the cellular effects of this compound.
Caption: A generalized workflow for studying the effects of this compound on cultured cell lines.
The following diagram illustrates the logical relationship between this compound exposure and its observed cellular effects.
Caption: Logical relationships between this compound exposure and its downstream cellular effects.
A proposed signaling pathway for this compound-induced cell death is depicted below. Further research is required to fully elucidate the specific molecules and interactions involved.
Caption: A proposed signaling cascade for this compound-induced cellular responses.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Alkaline Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: After treatment with this compound, embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Immerse the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include the percentage of DNA in the tail and the Olive Tail Moment.[6][7]
Conclusion and Future Directions
This compound exhibits significant cytotoxic and genotoxic effects on various cell lines, with THP-1 cells showing particular sensitivity. The primary mechanisms of action appear to involve the inhibition of macromolecular synthesis and the induction of DNA damage. While necrosis has been identified as a mode of cell death in THP-1 cells, further quantitative studies are needed to fully characterize the apoptotic and cell cycle effects of this compound across a wider range of cell lines. Elucidating the specific signaling pathways activated by this compound will be crucial for a complete understanding of its toxicological profile and for developing strategies to mitigate its adverse health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Viral killer toxins induce caspase-mediated apoptosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of PR Toxin and Mycophenolic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR toxin and mycophenolic acid both exhibit significant cytotoxic effects in vitro, albeit through distinct mechanisms. This compound demonstrates broad-spectrum cytotoxicity, impacting fundamental cellular processes such as DNA replication, transcription, and protein synthesis.[1][2][3] Its effects are often rapid and lead to necrosis.[1][3] Mycophenolic acid, on the other hand, primarily targets the de novo pathway of guanosine (B1672433) nucleotide synthesis by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH).[4][5][6] This targeted action makes it particularly effective against rapidly proliferating cells like lymphocytes, inducing cell cycle arrest and apoptosis.[5][6][7] The cytotoxic potency, as indicated by IC50 values, varies considerably depending on the cell line and the assay employed.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and mycophenolic acid across various cell lines as reported in the literature. It is crucial to note that these values are from different studies and, therefore, represent an indirect comparison.
| Mycotoxin | Cell Line | Assay | IC50 Value | Citation |
| This compound | Caco-2 (human intestinal epithelial) | Resazurin (B115843) assay | 1–13 µg/mL | [1] |
| Caco-2 (human intestinal epithelial) | Not specified | >12.5 µM | [1][8] | |
| THP-1 (human monocytic) | Not specified | 0.83 µM | [1][8] | |
| Rat brain mitochondria (HCO3- -ATPase activity) | Colorimetric | 12.7 µM | [9] | |
| Rat heart mitochondria (HCO3- -ATPase activity) | Colorimetric | 9.2 µM | [9] | |
| Rat kidney mitochondria (HCO3- -ATPase activity) | Colorimetric | 14.8 µM | [9] | |
| Rat liver DNA polymerase alpha | Not specified | 5-6 µM | [10] | |
| Mycophenolic acid | T-lymphoblast CEM cell line | CEM proliferation assay | 0.24 µM | [4] |
| Various transformed cell lines (T-cell lymphomas, B-lymphoblastoid) | Not specified | 90 to 365 nmol/L | [11] | |
| CD4+ cells (IMPDH activity) | Not specified | 2.3 mg/L | [12] |
Mechanisms of Action and Signaling Pathways
This compound: Multi-Target Cytotoxicity
This compound exerts its cytotoxic effects by interfering with several fundamental cellular processes. Its primary mechanisms include the inhibition of DNA replication, transcription, and protein synthesis.[1][2][3] The aldehyde group in its structure is believed to be crucial for its biological activity.[1][3] this compound has been shown to affect RNA polymerases I and II, thereby disrupting the transcriptional process in liver cells.[2] It can also induce necrosis and an inflammatory response, as evidenced by increased TNF-α expression in THP-1 cells.[1][3]
Mycophenolic Acid: Targeted Immunosuppression and Cytotoxicity
Mycophenolic acid's primary mechanism of action is the potent, uncompetitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[4][5] IMPDH is a critical enzyme in the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to MPA.[5][6] By depleting the guanosine nucleotide pool, MPA leads to cell cycle arrest at the G1/S phase and can induce apoptosis.[6][7] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[5]
Experimental Protocols
The following is a generalized experimental protocol for assessing in vitro cytotoxicity, based on common methodologies cited in the study of mycotoxins.
Cell Culture and Treatment
-
Cell Lines: Human intestinal epithelial cells (Caco-2) and human monocytic cells (THP-1) are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Stock solutions of this compound or mycophenolic acid are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the cell culture medium. The cells are then exposed to a range of concentrations of the toxins for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
A variety of assays can be employed to measure cytotoxicity.[13][14]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[15][16]
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for a further 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases into an insoluble formazan (B1609692) product.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Resazurin Assay: This is another metabolic assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.[1]
-
Resazurin solution is added to each well after the treatment period.
-
Plates are incubated for 1-4 hours.
-
Fluorescence is measured with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Neutral Red Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Data Analysis
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the assay data. This value represents the concentration of the toxin that causes a 50% reduction in cell viability.
Conclusion
Both this compound and mycophenolic acid are potent cytotoxic agents in vitro. This compound exhibits a broader, multi-target mechanism, leading to rapid cell death, while mycophenolic acid has a more specific mode of action, primarily affecting the proliferation of lymphocytes. The choice of which toxin to study or consider in a drug development context will depend heavily on the specific research question and the target cell type. The provided data and protocols offer a foundation for further investigation into the cytotoxic properties of these mycotoxins. It is recommended that future studies perform direct comparative analyses to provide a more definitive understanding of their relative potencies.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. Increased cytotoxicity of food-borne mycotoxins toward human cell lines in vitro via enhanced cytochrome p450 expression using the MTT bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Roquefortine C and PR toxin comparative toxicological studies
A Comparative Toxicological Study of Roquefortine C and PR Toxin
Roquefortine C and this compound are both mycotoxins produced by species of the Penicillium genus, notably Penicillium roqueforti, which is used in the production of blue cheeses.[1][2] Despite their common origin, their toxicological profiles exhibit significant differences in terms of acute toxicity, cellular mechanisms, and stability, leading to different risk assessments for consumers. This guide provides a comparative overview of their toxicological properties, supported by experimental data.
Acute Toxicity
The acute toxicity of Roquefortine C and this compound has been evaluated in rodent models, with this compound demonstrating considerably higher toxicity. The median lethal dose (LD50) values, a common measure of acute toxicity, are summarized in the table below.
Table 1: Comparative LD50 Values of Roquefortine C and this compound
| Toxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| Roquefortine C | Mouse | Intraperitoneal | 15 - 20 | [3][4][5] |
| Rat | Intraperitoneal | 15 - 20 | [5] | |
| This compound | Mouse | Intraperitoneal | 5.8 | [6][7] |
| Rat | Intraperitoneal | 11.6 | [6][7] | |
| Rat | Intravenous | 8.2 | [6][7] | |
| Rat | Oral | 115 | [6][8] |
This compound is lethal to rodents through oral, intraperitoneal, and intravenous administration.[6] In mice and rats, toxic effects of this compound include abdominal writhing, decreased motor activity and respiratory rate, weakness of the hind legs, and ataxia.[7] A significant effect of this compound is an increase in capillary permeability, leading to ascites fluid and edema in the scrotum and lungs.[6][7] In contrast, Roquefortine C is primarily known for its neurotoxic effects, causing tremors and seizures at high doses.[1][3] However, at the low concentrations found in cheeses (0.05 to 1.47 mg/kg), it is considered safe for consumers.[1][9]
Cytotoxicity
In vitro studies on various cell lines have further elucidated the cytotoxic potential of these two mycotoxins. This compound consistently demonstrates greater cytotoxicity at lower concentrations compared to Roquefortine C.
Table 2: Comparative Cytotoxicity (IC50) of Roquefortine C and this compound
| Toxin | Cell Line | Assay | IC50 | Reference(s) |
| Roquefortine C | Human intestinal epithelial cells (Caco-2) | Viability test | >100 µM | [10] |
| Human monocytic cells (THP-1) | Viability test | 55 µM | [10] | |
| Human monocytic cells (CD14+) | Viability test | 45 µM | [10] | |
| This compound | Human intestinal epithelial cells (Caco-2) | Resazurin (B115843) assay | 1–13 μg/mL | [6][11] |
| Human intestinal epithelial cells (Caco-2) | Cytotoxicity test | >12.5 µM | [6] | |
| Human monocytic immune cells (THP-1) | Cytotoxicity test | 0.83 µM | [6] |
This compound shows a dose-dependent cytotoxic effect on human intestinal epithelial cells (Caco-2) and monocytic immune cells (THP-1).[6] In contrast, Roquefortine C exhibits lower cytotoxicity, particularly in Caco-2 cells.[10]
Mechanism of Action
The distinct toxicological profiles of Roquefortine C and this compound stem from their different molecular mechanisms of action.
Roquefortine C: The primary mechanism of Roquefortine C's toxicity involves its interaction with cytochrome P450 enzymes.[3] It binds to these enzymes, which can interfere with the metabolism of other compounds.[3] Roquefortine C has also been reported to possess bacteriostatic activity against Gram-positive bacteria.[1]
This compound: The toxicity of this compound is largely attributed to its aldehyde group.[6][11] It has a broader and more direct impact on cellular processes. This compound inhibits key cellular functions including:
-
Transcription: It impairs the activity of RNA polymerases, inhibiting both the initiation and elongation steps of transcription.[12][13]
-
DNA Synthesis: It inhibits the in vitro activities of DNA polymerases α, β, and γ.[12]
-
Protein Synthesis: this compound has been shown to inhibit protein synthesis.[6][14]
-
Mitochondrial Respiration: It interferes with oxidative phosphorylation.[6][11]
This compound has also demonstrated genotoxic effects in microorganisms.[6]
Experimental Protocols
LD50 Determination (In Vivo)
The LD50 values are typically determined through acute toxicity studies in animal models, such as mice and rats. The general protocol involves:
-
Animal Selection: Healthy, young adult animals of a specific strain and sex are chosen.
-
Dose Preparation: The mycotoxin is dissolved in a suitable vehicle.
-
Administration: Graded doses of the toxin are administered to different groups of animals via a specific route (e.g., intraperitoneal, oral gavage). A control group receives only the vehicle.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed to calculate the dose that is lethal to 50% of the animals (LD50).
Cytotoxicity Assay (In Vitro)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A common method to determine IC50 is the MTT or resazurin assay:
-
Cell Culture: Human cell lines (e.g., Caco-2, THP-1) are cultured in appropriate media and conditions.
-
Toxin Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the mycotoxin for a specified duration (e.g., 48 hours).
-
Viability Assessment: A reagent like MTT or resazurin is added to the wells. Viable cells metabolize these reagents, resulting in a color change that can be quantified using a spectrophotometer or fluorometer.
-
Data Analysis: The absorbance or fluorescence values are plotted against the toxin concentration, and the IC50 value is calculated as the concentration that causes a 50% reduction in cell viability compared to the control.
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the multifaceted inhibitory effects of this compound on key cellular processes.
Caption: Inhibitory pathways of this compound on cellular functions.
Conclusion
While both Roquefortine C and this compound are mycotoxins produced by P. roqueforti, their toxicological profiles differ significantly. This compound is a potent toxin with high acute toxicity and broad-spectrum inhibitory effects on fundamental cellular processes. Its instability, however, limits its presence in final food products like blue cheese.[2][5] Roquefortine C exhibits lower acute toxicity and cytotoxicity, with a more specific mechanism of action targeting cytochrome P450 enzymes.[3] The levels of Roquefortine C typically found in blue cheese are not considered a significant health risk to consumers.[1][9] This comparative analysis underscores the importance of evaluating mycotoxins on an individual basis to accurately assess their potential risks.
References
- 1. Roquefortine C - Wikipedia [en.wikipedia.org]
- 2. Penicillium roqueforti - Wikipedia [en.wikipedia.org]
- 3. Roquefortine | C22H23N5O2 | CID 21608802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Roquefortine C occurrence in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 12. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the toxicological profiles of PR toxin and its structural analogs within the eremophilane (B1244597) sesquiterpene family. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to elucidate the structure-activity relationships that govern the toxicity of these compounds.
This compound, a mycotoxin produced by Penicillium roqueforti, is a bicyclic sesquiterpenoid known for its potent cytotoxic, genotoxic, and antimicrobial activities.[1][2] Its toxicity is a significant concern in contaminated food and feed. Understanding how modifications to its eremophilane skeleton affect its biological activity is crucial for risk assessment and the potential development of novel therapeutics.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and related eremophilane sesquiterpenes. Direct comparisons should be made cautiously due to variations in experimental conditions across different studies.
Table 1: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Weanling Rats | Intraperitoneal | 11 mg/kg | [3][4] |
| This compound | Weanling Rats | Oral | 115 mg/kg | [3][4] |
| Eremofortin C | Mice | Intraperitoneal | > 10 mg/kg (no death or abnormalities) | [1] |
| Eremofortin A-D | Mice | Intraperitoneal | Not acutely toxic at 15-50 mg/kg | [1] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Caco-2 (Human intestinal epithelial) | Resazurin assay | 1-13 µg/mL | [1] |
| This compound | Caco-2 | Not specified | >12.5 µM | [1] |
| This compound | THP-1 (Human monocytic) | Not specified | 0.83 µM | [1] |
| This compound | Rat Liver DNA Polymerase α | In vitro enzyme assay | 5-6 x 10⁻⁶ M | [5] |
| This compound | Rat Brain Mitochondria HCO3- ATPase | In vitro enzyme assay | 12.7 µM | [5] |
| This compound | Rat Heart Mitochondria HCO3- ATPase | In vitro enzyme assay | 9.2 µM | [5] |
| This compound | Rat Kidney Mitochondria HCO3- ATPase | In vitro enzyme assay | 14.8 µM | [5] |
| Patulin | Not specified | Not specified | 0.6 µg/mL | [5] |
| Roquefortine C | Caco-2 | Not specified | 48 µg/mL | [5] |
| Andrastin A | Caco-2 | Not specified | >50 µg/mL | [5] |
| Mycophenolic Acid | Caco-2 | Not specified | >100 µg/mL | [5] |
| 1-hydroxyeremophil-7(11),9(10)-dien-8-one | Caco-2 | Not specified | >280 µg/mL | [5] |
Structure-Activity Relationship
The primary determinant of this compound's potent toxicity is the presence of an aldehyde group at the C-12 position of the eremophilane skeleton.[1][2][3][6] Chemical modifications or removal of this functional group, as seen in related compounds like Eremofortin C, leads to a significant reduction or complete loss of toxicity.[1][6] This suggests that the aldehyde moiety is critical for the molecular interactions that underpin its cytotoxic and genotoxic effects. While the two epoxide groups are characteristic of this compound's structure, their removal does not appear to significantly alter its biological activity.[3]
Mechanism of Action
This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes. It has been shown to impair transcription by inhibiting both the initiation and elongation steps of RNA synthesis, affecting both RNA polymerase I and II systems.[3][5][7] Furthermore, this compound inhibits DNA synthesis by targeting DNA polymerases α, β, and γ.[1][2][5] The toxin is also capable of inducing DNA-protein cross-links in chromatin.[1][5] At the mitochondrial level, it disrupts oxidative phosphorylation.[3]
dot
Caption: Mechanism of this compound Cellular Toxicity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning the toxicity of this compound and related compounds.
In Vivo Acute Toxicity (LD50 Determination)
-
Animal Model: Typically weanling rats or mice.
-
Administration: The test compound is administered either orally (gavage) or via intraperitoneal injection at varying doses to different groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[3][4]
-
Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
dotdot digraph "LD50_Determination_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_groups [label="Prepare Animal Groups\n(e.g., Rats, Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; dose_prep [label="Prepare Graded Doses\nof Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; administration [label="Administer Doses\n(Oral or IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observation [label="Observe for Toxicity\nand Mortality (e.g., 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Record Mortality Data", fillcolor="#F1F3F4", fontcolor="#202124"]; ld50_calc [label="Calculate LD50 Value\n(e.g., Probit Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> animal_groups; animal_groups -> dose_prep; dose_prep -> administration; administration -> observation; observation -> data_analysis; data_analysis -> ld50_calc; ld50_calc -> end; }
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Relationships between the chemical structure and the biological properties of some eremophilane compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Differences in Susceptibility to PR Toxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the varying susceptibility of different animal species to PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. Understanding these differences is crucial for toxicological risk assessment, mechanistic studies, and the development of potential therapeutic interventions. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the toxin's mechanisms of action and metabolic pathways.
Comparative Acute Toxicity of this compound
The acute toxicity of this compound, primarily determined by the median lethal dose (LD50), varies significantly across species and with the route of administration. Rodents, particularly mice, have been shown to be more susceptible to intraperitoneally administered this compound than rats. Oral administration requires a substantially higher dose to induce lethality, indicating potential degradation or poor absorption in the gastrointestinal tract.
Table 1: Summary of this compound Acute Toxicity (LD50)
| Species | Administration Route | LD50 (mg/kg body weight) | Reference |
|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 5.8 | [1][2][3] |
| Rat | Intraperitoneal (i.p.) | 11.6 | [1][2][3] |
| Rat | Intraperitoneal (i.p.) | 14.5 | [1][4] |
| Rat | Intravenous (i.v.) | 8.2 | [1][2][3] |
| Rat | Oral (p.o.) | 115 |[1][3][5] |
Clinical signs of acute toxicity in rodents and cats include abdominal writhing, decreased motor activity, reduced respiratory rate, ataxia, and weakness or paralysis of the hind legs.[1][2][3][5] A primary mechanism of acute toxicity is an increase in capillary or microvascular permeability, leading to edema in the lungs and scrotum, accumulation of ascites fluid, and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[1][2]
In contrast, the toxic effects of this compound in ruminants like cattle are not well-defined and appear to be less severe.[6][7] Evidence suggests that the rumen microbial ecosystem possesses a significant capacity to degrade or inactivate this compound, rendering it less hazardous to these species compared to monogastric animals.[1][7]
Mechanisms of Toxicity and Metabolism
The toxicity of this compound is largely attributed to its aldehyde functional group.[1][3] Its primary molecular mechanism involves the inhibition of crucial cellular processes, including DNA replication, transcription, and protein synthesis.[1][3][5]
Inhibition of Macromolecular Synthesis
This compound has been shown to inhibit the synthesis of both RNA and proteins.[1] It directly affects the transcriptional process by impairing the function of RNA polymerase I and II in the liver, without requiring prior metabolic activation.[5] This disruption of fundamental cellular processes leads to cytotoxicity and organ damage.[1][8]
Caption: this compound's inhibitory action on transcription and translation.
Interspecies Metabolism and Detoxification
This compound is chemically unstable and can be degraded into less toxic metabolites, a process that varies between species and environments.[1][5] In the low-oxygen, nitrogen-rich environment of blue cheese, or within the rumen of cattle, this compound can be converted to PR imine and PR amide.[1][5][9] These derivatives exhibit significantly lower toxicity.[1]
Caption: Metabolic degradation pathways of this compound into less toxic derivatives.
Experimental Protocols
The following section details a generalized methodology for acute toxicity studies of this compound, as synthesized from the referenced literature.
Acute Toxicity (LD50) Determination in Rodents
This protocol outlines the key steps for determining the median lethal dose (LD50) of this compound in a rodent model, such as rats or mice.
1. Animal Model:
-
Species: Weanling male and female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., ICR).
-
Weight: 50-60 grams for weanling rats.[4]
-
Acclimation: Animals are acclimated to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
2. Toxin Preparation and Administration:
-
Purity: Crystalline this compound of high purity is used.
-
Vehicle: For intraperitoneal (i.p.) or intravenous (i.v.) injection, the toxin is dissolved in a suitable solvent like propylene (B89431) glycol.[4] For oral (p.o.) administration, it may be dissolved in drinking water or an appropriate gavage vehicle.[4][5]
-
Dose Range: A range of doses is prepared to establish a dose-response relationship.
-
Administration: A single dose is administered to each animal via the chosen route (i.p., i.v., or p.o.). A control group receives only the vehicle.[4]
3. Observation and Data Collection:
-
Clinical Signs: Animals are observed continuously for the first few hours post-administration and then periodically over several days. Observations include respiratory distress, motor incoordination, paralysis, and abdominal writhing.[1][2][4]
-
Time to Death: The time of death is recorded for each animal.[4]
-
Pathology: At the end of the observation period (or upon death), a full necropsy is performed. Tissues from major organs (liver, kidneys, lungs, heart) are collected for histological examination to identify lesions such as edema, congestion, and cellular degeneration.[4][5]
-
Clinical Pathology: Blood samples may be collected to analyze parameters like hematocrit, white blood cell count, and serum chemistry (e.g., BUN, alkaline phosphatase) to assess organ function.[2]
4. Data Analysis:
-
LD50 Calculation: The LD50 value and its confidence intervals are calculated from the mortality data using a standard statistical method, such as the method of Reed and Muench.[4]
Caption: Generalized workflow for an acute toxicity study of this compound.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 4. wi.knaw.nl [wi.knaw.nl]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | NC State Extension Publications [content.ces.ncsu.edu]
- 7. Study of the effects of this compound, mycophenolic acid and roquefortine C on in vitro gas production parameters and their stability in the rumen environment | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 8. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming PR Toxin Identity in Crude Extracts: TLC vs. Alternative Methods
For researchers and professionals in drug development and life sciences, the accurate identification of mycotoxins such as PR toxin in crude extracts is a critical step. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the confirmation of this compound.
Performance Comparison
The selection of an analytical method for this compound identification hinges on a balance of sensitivity, specificity, cost, and throughput. While TLC offers a rapid and cost-effective screening tool, methods like HPLC and LC-MS/MS provide superior sensitivity and quantification capabilities.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase within a column. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio. |
| Limit of Detection (LOD) | Estimated in the low microgram to high nanogram range (e.g., ~3 µg/kg for some mycotoxins). | 2 ng[1] | Sub-nanogram to picogram range. |
| Limit of Quantification (LOQ) | Not ideal for precise quantification. | 3 ng[1] | Nanogram to picogram range. |
| Specificity | Moderate; relies on Rf value and spot color, which can be ambiguous. | High; based on retention time. | Very High; based on retention time and specific mass-to-charge ratio transitions. |
| Analysis Time per Sample | ~30-60 minutes | ~10-30 minutes | ~10-20 minutes |
| Cost per Sample | Low | Moderate | High |
| Equipment Cost | Low | High | Very High |
| Throughput | High (multiple samples per plate) | Moderate (sequential analysis) | Moderate to High (with autosampler) |
| Ease of Use | Simple | Requires expertise | Requires significant expertise |
Experimental Protocols
Detailed methodologies for each technique are provided below to enable an informed choice for your specific research needs.
Thin-Layer Chromatography (TLC) Protocol
This protocol is designed for the rapid screening of this compound in crude extracts from fungal cultures.
a) Extraction of this compound from Penicillium roqueforti Culture:
-
Culture P. roqueforti in a suitable liquid medium (e.g., 2% yeast extract and 15% sucrose) in stationary conditions at 24°C for 14 days.
-
Filter the culture to separate the mycelium from the liquid medium.
-
Extract the culture filtrate with chloroform (B151607) (1:5 v/v).
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a crude oily extract.
b) TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve the crude extract in a small amount of a suitable solvent (e.g., chloroform or ethyl acetate).
-
Standard Preparation: Prepare a standard solution of this compound (analytical grade) in the same solvent. Analytical standards for this compound can be sourced from suppliers such as Cayman Chemical or Sigma-Aldrich.
-
Application: Spot the crude extract and the this compound standard separately onto the baseline of the TLC plate.
-
Mobile Phase: A commonly used mobile phase is a mixture of benzene (B151609) and ethyl acetate (B1210297) (9:1, v/v). Note: Exercise caution as benzene is a known carcinogen. Toluene can be a less toxic substitute.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: Observe the dried plate under UV light (254 nm). This compound typically appears as a fluorescent spot.
-
Chemical Staining: Spray the plate with a 10% solution of sulfuric acid (H₂SO₄) in ethanol, followed by heating. This compound will appear as a colored spot. Other visualization reagents like p-anisaldehyde can also be used.[2]
-
-
Identification: Compare the Retention Factor (Rf) value and the color of the spot from the crude extract with that of the this compound standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound with high precision and accuracy.[1]
a) Sample Preparation:
-
Extract the sample as described in the TLC protocol.
-
Further purify the crude extract using solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Dissolve the final extract in the HPLC mobile phase.
b) HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detector: UV detector set at the maximum absorbance wavelength of this compound (around 250 nm).
-
Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the highest sensitivity and specificity for the confirmation of this compound, especially in complex matrices.
a) Sample Preparation:
-
Follow the same extraction and cleanup procedures as for HPLC.
-
The final extract is dissolved in the initial LC mobile phase.
b) LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system with a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Visualizations
Experimental Workflow for TLC Analysis
Caption: Workflow for this compound identification using TLC.
Comparison of Analytical Methods
Caption: Comparison of TLC, HPLC, and LC-MS/MS.
References
A Comparative Analysis of PR Toxin Production in Penicillium roqueforti Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PR toxin production across different isolates of the fungus Penicillium roqueforti. This compound, a mycotoxin with notable biological activity, is a secondary metabolite whose production varies significantly among strains. This variability is a critical consideration for researchers in fields ranging from food safety to drug discovery. This document synthesizes experimental data on toxin yields, details the methodologies for its quantification, and illustrates the underlying biosynthetic pathways.
Comparative Production of this compound
The production of this compound is highly dependent on the specific isolate of P. roqueforti and the culture conditions.[1][2] Commercial strains used in cheese production generally exhibit lower this compound expression compared to other isolates.[3] The following table summarizes quantitative data from various studies, highlighting the diverse productive capabilities of different strains.
| P. roqueforti Isolate(s) | Culture Medium | Temperature (°C) | This compound Yield | Reference |
| Isolates from Cabrales blue cheese (interior) | Yeast extract-sucrose broth | Not Specified | Average of 1.89 mg/100 ml | [4] |
| Isolates from Cabrales blue cheese (surface) | Yeast extract-sucrose broth | Not Specified | Average of 1.64 mg/100 ml | [4] |
| 3 out of 11 isolates from various foodstuffs | Rice | 15 | 310-960 ppb | [5] |
| P. roqueforti NRRL 849 | Rice | 15 | Optimum production | [5] |
| Four ATCC strains (6987, 6989, 9295, 10110) | Semisynthetic medium (2% yeast extract, 15% sucrose) | 24 | All strains produced the toxin, yields correlated with pH | [6][7] |
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. Various analytical methods have been developed for its detection and measurement in different matrices.[1][8]
Sample Preparation and Toxin Extraction
A critical first step for the accurate analysis of this compound is proper sampling, as its distribution in solid substrates can be heterogeneous, leading to "hotspots".[1][8]
-
Solid Cultures (e.g., rice):
-
Homogenize the moldy substrate.
-
Extract the homogenized sample with a suitable organic solvent, such as chloroform (B151607).
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate in vacuo.
-
-
Liquid Cultures (e.g., yeast extract-sucrose broth):
-
Separate the mycelium from the culture broth by filtration.
-
Extract the filtrate with an equal volume of chloroform in a separatory funnel.
-
Collect the chloroform layer.
-
Repeat the extraction process for comprehensive recovery.
-
Pool the chloroform extracts and concentrate in vacuo.
-
Analytical Quantification
Several chromatographic techniques are employed for the separation and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the detection and quantification of this compound.[9]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of solvents, typically acetonitrile (B52724) and water.
-
Detection: UV detector set at an appropriate wavelength (e.g., 248 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated with known concentrations of a pure this compound standard. The limit of detection for this method can be as low as 2 ng, with a limit of quantitation of 3 ng.[9]
-
-
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid method for the qualitative or semi-quantitative analysis of this compound.[5]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system such as methanol-chloroform (e.g., 4:96, v/v).
-
Visualization: The separated spots can be visualized under UV light (this compound exhibits blue fluorescence) or by spraying with a developing agent like sulfuric acid and heating.[2]
-
-
Mass Spectrometry (MS): For confirmation and highly sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS).[1][8] This technique provides structural information, confirming the identity of the toxin and allowing for very low detection limits.
Visualizing the Experimental Workflow and Biosynthetic Pathway
To better understand the processes involved in this compound analysis and its formation, the following diagrams illustrate the experimental workflow and the biosynthetic pathway.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is a complex process regulated at the genetic level. A biosynthetic gene cluster spanning approximately 22.4-kb and containing 11 open reading frames is responsible for the synthesis of this mycotoxin.[10] Key enzymes encoded by this cluster include aristolochene synthase (the first step in the pathway), P450 monooxygenases, an oxidoreductase, an oxidase, a transferase, and two dehydrogenases.[10]
Gene silencing studies have confirmed the involvement of several of these genes in this compound biosynthesis.[10] For instance, silencing of genes encoding an acetyltransferase and two P450 monooxygenases resulted in a significant reduction in this compound production.[10] Interestingly, the downregulation of genes in the this compound cluster has been observed to increase the production of another secondary metabolite, mycophenolic acid, suggesting a cross-talk between biosynthetic pathways.[11]
Furthermore, environmental factors such as pH, temperature, and nutrient availability play a crucial role in regulating the expression of these biosynthetic genes and, consequently, the amount of this compound produced.[6][12] The optimal temperature for this compound production can differ from the optimal temperature for fungal growth, as seen with P. roqueforti NRRL 849, which produces the toxin optimally at 15°C while growing best at 25°C.[5]
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wi.knaw.nl [wi.knaw.nl]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PR-Toxin-production of Penicillium roqueforti-Strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound production in different Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]
- 9. Determination of Penicillium roqueforti toxin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillium roqueforti this compound gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Stability of PR Toxin and Its Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of PR toxin and its primary degradation products: PR imine, PR amide, and PR acid. This compound, a mycotoxin produced by Penicillium roqueforti, is of significant interest due to its toxicity. However, its inherent instability leads to its transformation into several derivatives with altered biological activity. Understanding the relative stability of these compounds is crucial for accurate risk assessment, toxicological studies, and the development of potential therapeutic agents.
Comparative Stability and Toxicity
This compound is generally considered to be unstable, particularly under conditions encountered in food matrices like blue cheese, which include low oxygen levels and the presence of nitrogenous compounds.[1] This instability leads to its degradation into PR imine, PR amide, and PR acid. While specific kinetic data on the degradation rates under varying pH, temperature, and light conditions are not extensively available in the public domain, qualitative observations from various studies provide insights into their relative stability.
One study noted that in a culture medium, the concentration of this compound decreased from its peak to undetectable levels within 3 to 4 days.[2][3] In the same study, PR-amide was observed to be stable over a long period.[4]
The toxicity of these compounds varies significantly, with this compound being the most potent. The aldehyde group in this compound is crucial for its biological activity.[1]
| Compound | Chemical Formula | Molar Mass ( g/mol ) | General Stability | Acute Toxicity (LD₅₀) in mice (intraperitoneal) |
| This compound | C₁₇H₂₀O₆ | 336.34 | Unstable[1] | 11.6 mg/kg (rats, i.p.) |
| PR Imine | C₁₇H₂₁NO₅ | 319.35 | More stable than this compound | Significantly less toxic than this compound |
| PR Amide | C₁₇H₂₁NO₆ | 335.35 | Stable[4] | Significantly less toxic than this compound |
| PR Acid | C₁₇H₂₂O₇ | 338.35 | Unstable[5] | Toxicity data not readily available |
Experimental Protocols
A generalized experimental protocol for assessing the stability of mycotoxins such as this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) is outlined below. This protocol can be adapted to study the effects of various environmental factors like pH, temperature, and light.
Objective: To determine the degradation kinetics of this compound and its degradation products under controlled experimental conditions.
Materials:
-
Pure standards of this compound, PR imine, PR amide, and PR acid
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
HPLC system with a suitable detector (e.g., UV/Vis or mass spectrometer)
-
A C18 reversed-phase HPLC column
-
Temperature-controlled incubator or water bath
-
UV lamp for photostability studies
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Experimental Setup:
-
pH Stability: Aliquot the stock solution into buffer solutions of different pH values (e.g., 3, 5, 7, 9).
-
Thermal Stability: Aliquot the stock solution into vials and incubate at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Photostability: Expose aliquots of the stock solution to a controlled UV light source. Wrap control samples in aluminum foil.
-
-
Time-Course Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each experimental condition.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase gradient to achieve separation of the parent compound and its degradation products. A common mobile phase for mycotoxin analysis is a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.[6]
-
Monitor the elution of the compounds using the detector. The wavelength for UV detection should be chosen based on the absorbance maxima of the analytes.
-
-
Data Analysis:
-
Quantify the concentration of the remaining parent compound and the formed degradation products at each time point by comparing their peak areas to a standard curve.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each compound under each condition.
-
Visualizing Pathways
Degradation Pathway of this compound
The following diagram illustrates the degradation of this compound into its primary metabolites. This process is often initiated by the reaction of the aldehyde group of the this compound with amino groups from amino acids in the environment.[1]
Experimental Workflow for Stability Assessment
The workflow for assessing the stability of this compound and its degradation products involves a series of controlled experiments and analytical measurements.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects primarily by inhibiting key cellular processes, including transcription and protein synthesis.[7][8] The toxin can impair the function of RNA polymerases, thereby blocking the synthesis of messenger RNA (mRNA) from a DNA template. This, in turn, prevents the translation of genetic information into proteins, leading to cell death.
Conclusion
The available evidence strongly indicates that this compound is an unstable compound that readily degrades into less toxic derivatives, namely PR imine, PR amide, and PR acid. While PR amide appears to be the most stable among the degradation products, a comprehensive quantitative comparison of their stability under various environmental conditions is lacking in the current scientific literature. Further research employing detailed kinetic studies is necessary to fully elucidate the relative stability of these compounds. Such data would be invaluable for accurate exposure assessment and for the development of strategies to mitigate the risks associated with this compound contamination in food and feed. The provided experimental protocol offers a framework for conducting such crucial stability studies.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A novel secondary metabolite relative to the degradation of this compound by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of the aldehyde group in PR toxin toxicity through synthetic analogs
A comparative analysis of PR toxin and its synthetic analogs reveals the indispensable role of the aldehyde group in its toxicity. Experimental evidence demonstrates that modification or removal of this functional group significantly diminishes the toxin's adverse biological effects. This guide provides a comprehensive comparison, supported by toxicity data and an overview of the experimental approaches used to validate these findings.
The Critical Role of the Aldehyde Group in this compound's Biological Activity
This compound, a mycotoxin produced by Penicillium roqueforti, exerts a range of toxic effects, including the inhibition of protein and nucleic acid synthesis.[1] Its toxicity is intrinsically linked to the presence of an aldehyde group at the C-12 position of its chemical structure.[2] The conversion of the hydroxyl group of its precursor, eremofortin C, to an aldehyde group is the key chemical transformation that imparts potent toxicity to the this compound molecule.[1][3][4] Conversely, the degradation of this compound into derivatives like PR imine, PR amide, and PR acid, which lack the aldehyde moiety, results in significantly reduced toxicity.[1][2][5] This structure-activity relationship highlights the aldehyde group as the primary determinant of this compound's toxicological potential.
Comparative Toxicity Data
The following table summarizes the acute toxicity of this compound in comparison to one of its less toxic derivatives, PR imine, as measured by the median lethal dose (LD50). A lower LD50 value indicates higher toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Mice | Intraperitoneal (i.p.) | 5.8 mg/kg | [6] |
| This compound | Rats | Intraperitoneal (i.p.) | 11 mg/kg | [2] |
| This compound | Rats | Oral | 115 mg/kg | [2] |
| PR Imine | Mice | Intraperitoneal (i.p.) | 100 - 200 mg/kg | [1] |
Structure-Toxicity Relationship
The central role of the aldehyde group in the toxicity of this compound is clearly illustrated by the toxicity differences between the toxin, its precursor, and its degradation products. The following diagram visualizes this relationship.
Experimental Methodologies
The validation of the aldehyde group's role in this compound's toxicity has been established through various experimental approaches.
Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) of this compound and its analogs.
-
General Protocol:
-
The test compound (this compound or an analog) is administered through different routes, most commonly intraperitoneal (i.p.) injection or oral gavage.[2][6]
-
Animals are observed for a set period, and mortality is recorded at various dose levels.
-
Statistical methods are then employed to calculate the LD50 value.
In Vitro Inhibition Assays
-
Objective: To assess the inhibitory effects of this compound and its analogs on essential cellular processes.
-
General Protocol for DNA/RNA Polymerase Inhibition:
-
DNA and RNA polymerases are purified from sources such as rat liver or E. coli.[5]
-
The in vitro synthesis of DNA or RNA is initiated in the presence of a template, primers, and labeled nucleotides.
-
Varying concentrations of this compound or its analogs are added to the reaction.
-
The level of inhibition is quantified by measuring the incorporation of the labeled nucleotides into the newly synthesized nucleic acid chains. The concentration required for 50% inhibition (IC50) can then be determined.
-
Mechanism of Action and Signaling Pathway Disruption
This compound is known to interfere with vital cellular processes at the molecular level. The aldehyde group is a key electrophile that can react with nucleophilic groups in biomolecules.[8][9] This reactivity is believed to be the basis of its toxic action.
The proposed mechanism involves the inhibition of macromolecular synthesis. Specifically, this compound has been shown to inhibit the activity of DNA-dependent RNA polymerases and DNA polymerases, thereby disrupting transcription and replication.[1][5]
The following diagram illustrates the proposed workflow of this compound's toxic action.
References
- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical transformation of eremofortin C into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wi.knaw.nl [wi.knaw.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to PR Toxin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent mycotoxins like PR Toxin is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Due to its toxicity, all materials contaminated with this compound must be treated as hazardous waste and decontaminated prior to disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to operate within a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of aerosolized particles. Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Compatible, chemical-resistant gloves. It is advisable to wear two pairs.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A dedicated, disposable or regularly decontaminated lab coat.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary based on your institution's risk assessment.
Decontamination and Inactivation Procedures
Mycotoxins are chemically stable compounds, making their inactivation essential before disposal.[1] The primary method for decontaminating surfaces, equipment, and liquid waste contaminated with mycotoxins is chemical inactivation using sodium hypochlorite (B82951).[2]
Experimental Protocol: Chemical Inactivation of this compound Contaminated Materials
This protocol describes a standard method for the chemical inactivation of mycotoxins. Its specific efficacy and optimal conditions for this compound have not been extensively documented, so adherence to a conservative contact time is recommended.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Water (distilled or deionized)
-
Sodium hydroxide (B78521) (NaOH), if required by institutional protocols for other mycotoxins[3]
-
Appropriate glass or chemical-resistant containers for preparing and holding the decontamination solution.
Procedure:
-
Prepare Decontamination Solution: In a chemical fume hood, prepare a fresh 1% sodium hypochlorite solution by diluting household bleach. For example, to make 1 liter of 1% solution from 5% bleach, mix 200 mL of bleach with 800 mL of water.[2]
-
Decontaminating Surfaces and Equipment:
-
Decontaminating Liquid Waste:
-
Collect all this compound-contaminated liquid waste in a clearly labeled, leak-proof container.
-
Add the 1% sodium hypochlorite solution to the liquid waste and mix gently.
-
Allow a minimum contact time of 4 hours to ensure inactivation.[3]
-
Dispose of the decontaminated liquid waste in accordance with your institution's hazardous waste guidelines.[2]
-
-
Decontaminating Solid Waste:
-
Collect all contaminated solid waste (e.g., PPE, pipette tips, absorbent materials) in clearly labeled, leak-proof hazardous waste containers.[2]
-
If possible and safe, soak disposable materials in the 1% sodium hypochlorite solution before placing them in the waste container.
-
Seal the container and arrange for disposal through your institution's environmental health and safety (EHS) department.[2]
-
Spill Management
In the event of a spill, immediate and careful action is required to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE as described above.
-
Contain and Clean:
-
For solid this compound, gently cover the spill with absorbent paper dampened with a decontamination solution to avoid raising dust.[4]
-
For liquid spills, cover with absorbent material.
-
Carefully sweep up the contained material and place it in a labeled hazardous waste container.[4]
-
Decontaminate the spill area using the 1% sodium hypochlorite solution with a 30-minute contact time.
-
Wash the spill site with soap and water after decontamination is complete.[4]
-
Quantitative Data on Mycotoxin Decontamination
While specific data for this compound is limited, the following table summarizes the efficacy of various decontamination methods against other common mycotoxins, providing a general reference for inactivation effectiveness.
| Decontamination Method | Target Mycotoxin(s) | Efficacy |
| Sodium Hypochlorite (1.0%) | Saxitoxin, Ricin, Botulinum Toxin | Effective with 30-minute exposure[3] |
| Sodium Hypochlorite (2.5%) + Sodium Hydroxide (0.25 N) | T-2 Mycotoxin, Brevetoxin | Recommended for complete inactivation with 4-hour soak[3] |
| Ammoniation | Aflatoxins | >95% reduction in various cereals[2] |
| Ozone | Aflatoxins | 92-95% reduction in corn[2] |
Note: The effectiveness of these methods can vary based on the specific mycotoxin, its concentration, the contaminated matrix, and the contact time.[2]
Logical Workflow for this compound Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk at every stage. This process begins with careful planning and preparation and concludes with the final hand-off of decontaminated waste to trained EHS professionals.
This workflow emphasizes a systematic approach to managing this compound from initial planning to final disposal, incorporating safety checks and emergency preparedness. Always consult your institution's specific guidelines and EHS department for final disposal procedures.[2]
References
- 1. Secondary metabolites resulting from degradation of this compound by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical transformation of eremofortin C into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling PR Toxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PR Toxin, a mycotoxin produced by Penicillium roqueforti. The following procedural, step-by-step guidance will help you mitigate risks and ensure proper disposal, building a foundation of trust in your laboratory's safety protocols.
This compound is a potent mycotoxin that has been shown to cause significant damage to the liver and kidneys.[1][2] It can inhibit DNA replication, transcription, and protein synthesis.[1][2] Animal studies have demonstrated its toxicity, with effects including decreased motor activity, respiratory distress, and at higher doses, death.[3][4] Given its hazardous nature, stringent safety measures are crucial when handling this compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure risk.
Pre-Handling Preparation
-
Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment.[5] This should include the quantities of this compound being used, the potential for aerosol generation, and the identification of all necessary safety equipment.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class III biological safety cabinet, to control for potential aerosolization.[6][7][8] The area should be clearly marked with warning signs indicating "Biological Toxins in Use - Authorized Personnel Only".[8]
-
Gather Materials: Assemble all necessary equipment and supplies before introducing this compound to the designated area. This includes PPE, decontamination solutions, and waste containers.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | To protect against splashes and airborne particles. Goggles should comply with ANSI Z87.1 standards. A face shield worn over goggles is recommended, especially for handling larger quantities.[9] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact. Disposable nitrile gloves are a minimum requirement; consider double-gloving for prolonged contact.[9][10] A fully buttoned lab coat with sleeves covering the wrists is essential.[9] |
| Respiratory Protection | Respirator | To prevent inhalation of dust or aerosols. The need for a respirator (e.g., N95 or higher) must be determined by a risk assessment, particularly when handling the powdered form or if aerosol generation is possible.[7][9] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects.[9] |
Handling Procedures
-
Weighing: If handling this compound in its solid, powdered form, use "static-free" disposable gloves to prevent dispersal.[6][7] All weighing and reconstitution of powdered toxin should be performed within a certified chemical fume hood or other containment device.[8]
-
Solution Preparation: When preparing solutions, inject the diluent through a septum to minimize the risk of aerosol generation.[8]
-
Transport: When moving this compound, even within the laboratory, use labeled, leak/spill-proof, non-breakable secondary containers.[8][10]
Spill Management
In the event of a spill, immediate and proper cleanup is critical.
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is outside of a containment device, evacuate the immediate area.
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE ensemble as described above.
-
Contain and Absorb: For liquid spills, cover with absorbent material.[11][12] For powdered spills, gently cover with dampened paper towels to avoid raising dust.[10][13]
-
Decontaminate: Apply a suitable decontamination solution, such as 2N NaOH or 2% sodium hypochlorite (B82951), to the spill area and allow for a contact time of at least 60 minutes.[14]
-
Clean and Dispose: Wipe the area with fresh paper towels and disinfectant.[14] All cleanup materials must be disposed of as hazardous waste.[14]
Decontamination and Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Decontamination of Equipment: Reusable equipment should be immersed in a 1 N NaOH or sodium hypochlorite solution (20,000 ppm available chlorine) for at least one hour before being rinsed and autoclaved.[14]
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent materials, must be collected in clearly labeled, leak-proof hazardous waste containers.[15][16]
-
Waste Disposal: Follow your institution's and local regulations for the disposal of toxic chemical waste.[15][17][18] This may involve incineration or other specialized disposal methods. Never dispose of this compound down the drain or in the regular trash.[15][18]
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| Median Lethal Dose (LD50) | 5.8 mg/kg | Mice | Intraperitoneal (i.p.) | [3][4] |
| 11.6 mg/kg | Rats | Intraperitoneal (i.p.) | [2][4] | |
| 8.2 mg/kg | Rats | Intravenous (i.v.) | [2][3] | |
| 115 mg/kg | Rats | Oral (p.o.) | [2] | |
| Decontamination Solutions | 1 N - 2 N NaOH | N/A | Surface Decontamination | [14] |
| 2% Sodium Hypochlorite (20,000 ppm) | N/A | Surface Decontamination | [14] |
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the logical workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. jcesom.marshall.edu [jcesom.marshall.edu]
- 8. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. Prion & PLPs Decontamination Options | UMN University Health & Safety [hsrm.umn.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ethz.ch [ethz.ch]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
